IACS-10759
Description
Properties
Molecular Formula |
C17H18Cl2O4 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
IACS-10759; IACS 10759; IACS10759.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
IACS-10759: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] By disrupting the process of oxidative phosphorylation (OXPHOS), this compound effectively starves cancer cells that are highly dependent on this metabolic pathway for energy production and biosynthesis.[4][5] This targeted approach has shown significant preclinical efficacy in various cancer models, particularly in acute myeloid leukemia (AML) and certain solid tumors.[5][6] However, clinical development has been hampered by a narrow therapeutic index and dose-limiting toxicities.[7][8] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its anticancer effects by specifically binding to and inhibiting the function of Complex I of the mitochondrial ETC.[1][3] This inhibition sets off a cascade of cellular events:
-
Disruption of Oxidative Phosphorylation: As the first enzyme in the ETC, Complex I plays a crucial role in transferring electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. By blocking this initial step, this compound effectively halts the entire process of OXPHOS.
-
Depletion of Cellular Energy: The primary consequence of OXPHOS inhibition is a drastic reduction in ATP synthesis. Cancer cells with a high metabolic rate and a strong reliance on mitochondrial respiration are particularly vulnerable to this energy crisis.
-
Impaired Biosynthesis: The inhibition of Complex I leads to a decrease in the production of aspartate, a critical precursor for nucleotide biosynthesis.[5] This impairment of DNA and RNA synthesis further contributes to the cytostatic and cytotoxic effects of the drug.
-
Induction of Apoptosis: The culmination of energy depletion and biosynthetic stress triggers the intrinsic apoptotic pathway, leading to programmed cell death in susceptible cancer cells.[5][6]
-
Compensatory Glycolysis: In response to OXPHOS inhibition, some cancer cells may attempt to compensate by upregulating glycolysis.[7] This metabolic plasticity can be a potential mechanism of resistance.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound's interaction with Complex I.
Caption: Signaling pathway of this compound action.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, with EC50 values typically in the low nanomolar range.[6] The following table summarizes key efficacy data.
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) |
| Various Cell Lines | Multiple Cancer Types | Cell Viability | 1 - 50 |
| MOLM-13 | Acute Myeloid Leukemia | Galactose-dependent Cell Viability | ~1.4 |
| - | - | Oxygen Consumption Rate (OCR) | ~1.4 |
Note: This table represents a summary of reported ranges. Specific IC50/EC50 values can vary depending on the experimental conditions and the specific cancer cell line.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cellular Respiration Analysis (Seahorse XF Assay)
This protocol assesses the real-time impact of this compound on mitochondrial respiration and glycolysis.[1]
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF Cell Culture Microplate at an optimal density and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). This compound or vehicle control is then injected into the appropriate wells at the desired concentrations.
-
Mitochondrial Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) are measured in real-time to determine the effects of this compound on oxidative phosphorylation and glycolysis.
Experimental Workflow for Cellular Respiration Analysis
Caption: Workflow for assessing this compound's effect on cell respiration.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.[1]
-
Cell Treatment: Cancer cells are cultured in the presence of increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium (B1200493) Iodide (stains dead cells red) for visualization and quantification by microscopy or flow cytometry.
-
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains late apoptotic and necrotic cells. Analysis is performed by flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7) using luminogenic or fluorogenic substrates.
-
Clinical Development and Challenges
Two Phase I clinical trials were initiated to evaluate the safety and efficacy of this compound in patients with relapsed/refractory acute myeloid leukemia (NCT02882321) and advanced solid tumors (NCT03291938).[7][8][9] Unfortunately, both trials were discontinued (B1498344) due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[7][8] These adverse events are likely mechanism-based, stemming from the systemic inhibition of oxidative phosphorylation.
Resistance Mechanisms
Preclinical studies have identified potential mechanisms of resistance to this compound:
-
Metabolic Reprogramming: A compensatory increase in glycolysis can allow cancer cells to bypass their dependence on OXPHOS.[7]
-
Increased Mitochondrial Mass: An increase in the number of mitochondria in AML blasts has been observed as a potential resistance mechanism.[7]
-
Epithelial-Mesenchymal Transition (EMT): In triple-negative breast cancer models, resistance to this compound has been associated with an EMT signature and increased expression of the AXL receptor tyrosine kinase.[10]
Conclusion
This compound is a well-characterized, potent inhibitor of mitochondrial Complex I that has provided valuable insights into the therapeutic potential of targeting oxidative phosphorylation in cancer. While its clinical development has been challenging, the understanding of its mechanism of action, coupled with the identification of predictive biomarkers and resistance mechanisms, will be instrumental in guiding the development of future generations of OXPHOS inhibitors with improved therapeutic windows. The detailed experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance | MDPI [mdpi.com]
IACS-10759: A Technical Guide to a Selective OXPHOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular bioenergetics, leading to the inhibition of proliferation and induction of apoptosis in cancer cells highly dependent on this metabolic pathway.[1][3] Preclinical studies demonstrated significant anti-tumor efficacy in various models, including acute myeloid leukemia (AML) and brain cancer.[4] However, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, primarily peripheral neuropathy.[5][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly binding to and inhibiting the ND1 subunit of mitochondrial Complex I.[5][7] This action blocks the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain.[1] The consequences of this inhibition are multifaceted:
-
Inhibition of Cellular Respiration: By blocking Complex I, this compound significantly reduces the oxygen consumption rate (OCR) in sensitive cells.[3][8]
-
Depletion of ATP: The disruption of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.[8][9]
-
Metabolic Reprogramming: Inhibition of OXPHOS forces a compensatory increase in glycolysis, as indicated by an elevated extracellular acidification rate (ECAR).[3][8]
-
Induction of Apoptosis: In cancer cells that cannot sustain their energetic and biosynthetic needs through glycolysis alone, this compound treatment leads to energy depletion, reduced aspartate production essential for nucleotide biosynthesis, and ultimately, apoptosis.[4]
Quantitative Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Complex I Inhibition | Isolated Mitochondria | < 10 nM | [3] |
| Oxygen Consumption Rate (OCR) | H460 cells | 1.4 nM | [4] |
| Galactose-dependent Cell Viability | H460 cells | 1.4 nM | [4] |
| Complex I Inhibition (NADH to NAD+ conversion) | Immunoprecipitated Complex I | Low nM range | [10] |
| OXPHOS Inhibition | Mouse | 5.6 nM | [11] |
| OXPHOS Inhibition | Rat | 12.2 nM | [11] |
| OXPHOS Inhibition | Cynomolgus Monkey | 8.7 nM | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | Orthotopic Xenograft | 10-25 mg/kg, daily oral | >50 day extension of median survival | [10] |
| Glycolysis-deficient Xenograft | Xenograft Model | Not specified | Robust tumor regression | [9] |
| Brain Cancer | Not specified | Well-tolerated doses | Potent inhibition of tumor growth | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft Model | 10-25 mg/kg, daily oral | Robust regression | [10] |
| Glioblastoma (GBM) | Xenograft Model | 10-25 mg/kg, daily oral | Robust regression | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The inhibition of OXPHOS by this compound triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK) due to increased AMP/ATP ratios, which in turn suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[3]
Signaling pathway of this compound action.
Experimental Workflow for Assessing Cellular Respiration
A common method to evaluate the effect of this compound on cellular metabolism is through real-time analysis of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
Workflow for assessing this compound's effect on cell respiration.
Detailed Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Oxygen Consumption Rate (OCR) Assay
This protocol details the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.
-
Cell Seeding:
-
Seed 20,000-40,000 cells per well in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
The following day, replace the growth medium with 180 µL of pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analysis:
-
Load the hydrated sensor cartridge with the desired concentrations of this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate injection ports.
-
Calibrate the instrument.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run the assay protocol, which typically consists of cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.
-
Sequentially inject the compounds and measure the resulting changes in OCR and ECAR.
-
-
Data Analysis:
-
Normalize the OCR data to the cell number in each well.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Monitoring and Efficacy Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry) or metabolomic profiling.
-
Clinical Development and Future Perspectives
Phase I clinical trials of this compound were conducted in patients with relapsed/refractory AML and advanced solid tumors.[5] While the drug showed signs of biological activity, its clinical development was ultimately halted due to a narrow therapeutic window and the emergence of dose-limiting toxicities, including elevated blood lactate (B86563) and peripheral neuropathy.[5][6] These findings underscore the challenges of targeting a fundamental metabolic pathway like OXPHOS.
Future research in this area may focus on:
-
Developing second-generation Complex I inhibitors with an improved therapeutic index.
-
Identifying predictive biomarkers to select patient populations most likely to respond to OXPHOS inhibition.
-
Exploring combination strategies, such as co-administering OXPHOS inhibitors with glycolysis inhibitors or other targeted therapies, to enhance efficacy and mitigate resistance.[8][12]
-
Investigating strategies to manage or prevent mechanism-based toxicities, such as co-administration with agents that can mitigate neurotoxicity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rondepinho.com [rondepinho.com]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to IACS-10759: A Potent and Selective Inhibitor of Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). By disrupting oxidative phosphorylation (OXPHOS), this compound effectively targets the metabolic vulnerability of cancer cells that are highly dependent on this pathway for energy production and biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies associated with this compound, serving as a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by specifically binding to the ND1 subunit of mitochondrial Complex I, the first and largest enzyme of the ETC.[1] This binding event inhibits the conversion of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone, a critical step in oxidative phosphorylation.[2] The inhibition of Complex I by this compound leads to a cascade of downstream effects:
-
Energy Depletion: A significant reduction in ATP production, depriving cancer cells of the necessary energy for proliferation and survival.[2][3]
-
Metabolic Reprogramming: A compensatory increase in glycolysis, as indicated by an elevated extracellular acidification rate (ECAR), is often observed in responsive cells.[4][5]
-
Inhibition of Biosynthesis: Reduced production of aspartate, a crucial precursor for nucleotide biosynthesis, further hampers cancer cell growth.[1][6]
-
Induction of Apoptosis: In cancer cells reliant on OXPHOS, the culmination of these metabolic insults leads to the induction of programmed cell death.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line/Assay Type | IC50/EC50 | Citation |
| Oxidative Phosphorylation (General) | < 10 nM | [5] |
| AML Cell Lines (Various) | 1 - 8 nM | [7] |
| Multiple Cancer Cell Lines | 1 - 50 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosage and Schedule | Outcome | Citation |
| Glycolysis-deficient NB-1 | Mouse | 5 mg/kg p.o. q.d. | Significant tumor volume reduction | [7] |
| Farage DLBCL | NSG Mice | 5 mg/kg p.o. QD, 5 days/week | Delayed tumor growth | [8] |
| AML | Mouse | 15 mg/kg p.o. q.d. | 100% survival up to 60 days | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Parameter | Value | Citation |
| Mouse, Rat, Dog, Cynomolgus Monkey | Oral Bioavailability | > 90% | [7] |
| Preclinical Species | Half-life | Long | [7] |
Key Experimental Protocols
Seahorse XF Mito Stress Test
This assay is crucial for assessing the real-time impact of this compound on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Incubation: Incubate the plate in a non-CO2 incubator at 37°C for at least one hour to allow the cells to equilibrate with the new medium.
-
Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds, including this compound:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (an uncoupling agent)
-
Port D: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF Analyzer Run: Place the cell culture plate in the Seahorse XF Analyzer and initiate the run. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant decrease in basal and maximal OCR following this compound injection is indicative of Complex I inhibition.[4][9][10]
In Vivo Xenograft Efficacy Studies
These studies are essential for evaluating the anti-tumor activity of this compound in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers and calculate the tumor volume.
-
Drug Formulation and Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., DMSO) and administer it orally (p.o.) at the desired dose and schedule (e.g., 5 mg/kg, daily).[8][11] The control group receives the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the this compound-treated group compared to the control group indicates anti-tumor efficacy.[7]
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for further analysis, such as measuring the levels of metabolic biomarkers.
Photoaffinity Labeling for Target Identification
This technique is used to covalently label the direct binding target of a small molecule.
Methodology:
-
Probe Synthesis: Synthesize a photoreactive analog of this compound that incorporates a photolabile group (e.g., a diazirine) and a tag for detection (e.g., a radioisotope or a clickable alkyne).[3]
-
Incubation: Incubate isolated mitochondria or cell lysates with the photoreactive probe in the presence or absence of an excess of non-labeled this compound as a competitor.
-
UV Irradiation: Expose the mixture to UV light to induce a covalent cross-link between the photoreactive probe and its binding protein.
-
Enrichment and Identification: Enrich the labeled proteins using the tag (e.g., via click chemistry) and identify the protein target using mass spectrometry. The signal should be diminished in the presence of the competitor, confirming the specificity of the interaction.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in OXPHOS-dependent cancer cells.
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Workflow for assessing mitochondrial function with this compound using a Seahorse XF Analyzer.
Logical Framework for Targeting OXPHOS Vulnerability
Caption: Rationale for targeting OXPHOS-dependent tumors with this compound.
Clinical Development and Future Directions
This compound has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (NCT02882321) and advanced solid tumors (NCT03291938).[1][12][13] The dosing schedule in these trials typically involved an induction phase with daily oral administration, followed by a maintenance phase with less frequent dosing.[14][15] While preclinical studies showed a favorable safety profile, the clinical trials revealed dose-limiting toxicities, including elevated blood lactate and neurotoxicity, which ultimately led to the discontinuation of the trials.[1][6][13]
Despite the challenges encountered in the clinical setting, the development of this compound has provided valuable insights into the therapeutic potential and the associated risks of potent mitochondrial Complex I inhibition. Future research may focus on:
-
Identifying predictive biomarkers to select patient populations most likely to benefit from OXPHOS inhibition.
-
Exploring combination therapies to enhance efficacy and mitigate toxicities.
-
Developing next-generation Complex I inhibitors with an improved therapeutic index.
The extensive preclinical data and the lessons learned from the clinical evaluation of this compound continue to inform the ongoing efforts to target metabolic vulnerabilities in cancer.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scispace.com [scispace.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Facebook [cancer.gov]
- 13. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
IACS-10759: A Technical Deep Dive into the Discovery and Development of a Potent OXPHOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I of the electron transport chain. Developed by the Institute for Applied Cancer Science (IACS) at The University of Texas MD Anderson Cancer Center, this compound was designed to exploit the metabolic vulnerability of cancers highly dependent on oxidative phosphorylation (OXPHOS). Preclinical studies demonstrated significant anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and solid tumors, by inducing energy depletion and apoptosis. Despite its promising preclinical profile, the clinical development of this compound was halted during Phase I trials due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily elevated blood lactate (B86563) and neurotoxicity. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical trial outcomes of this compound, offering valuable insights for the future development of OXPHOS-targeting cancer therapies.
Discovery and Development History
The development of this compound stemmed from the recognition that a subset of tumors are critically dependent on OXPHOS for their metabolic and energetic needs.[1] The Institute for Applied Cancer Science (IACS) at MD Anderson Cancer Center initiated an extensive medicinal chemistry campaign to identify a potent and selective inhibitor of this pathway.[2][3] This effort, involving the synthesis and evaluation of approximately 500-600 compounds, led to the identification of this compound.[2] The molecule was selected for its potent inhibition of Complex I, oral bioavailability, and favorable pharmacokinetic properties in preclinical species.[1][4]
Following comprehensive IND-enabling studies, including GLP safety and toxicology, a Phase I clinical trial for patients with relapsed or refractory AML was initiated in 2016 (NCT02882321).[4][5] A second Phase I trial for advanced solid tumors (NCT03291938) began in 2017.[6] However, both trials were ultimately discontinued (B1498344) due to the challenging safety profile of the drug at exposures required for anti-tumor efficacy.[6][7]
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[8][9] This inhibition blocks the oxidation of NADH to NAD+, a critical step in oxidative phosphorylation, leading to a cascade of metabolic consequences in cancer cells reliant on this pathway.[4]
The primary downstream effects of Complex I inhibition by this compound include:
-
Energy Depletion: A significant reduction in ATP production.[1][8]
-
Metabolic Imbalance: Disruption of the TCA cycle and reduced production of essential metabolites like aspartate, which is crucial for nucleotide biosynthesis.[4][10]
-
Induction of Apoptosis: The combination of energy depletion and impaired biosynthesis leads to programmed cell death in vulnerable cancer cells.[10]
Photoaffinity labeling studies have revealed that this compound binds to the ND1 subunit of Complex I, distinguishing its binding site from other known inhibitors.[6][9]
Signaling Pathway of this compound Action
Preclinical Data
This compound demonstrated robust anti-tumor activity across a range of preclinical cancer models.
In Vitro Potency
Treatment of various cancer cell lines with this compound resulted in a significant decrease in cell viability and an increase in apoptosis, with EC50 values typically ranging from 1 to 50 nM.[4]
| Parameter | Value | Cell Types |
| EC50 | 1 - 50 nM | AML, Lymphoma, Breast Cancer, Melanoma, PDAC |
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.[4]
In Vivo Efficacy
In multiple patient-derived xenograft (PDX) models of AML, treatment with this compound led to an extension of median survival.[4] Additionally, tumor growth inhibition or regression was observed in xenograft models of lymphoma, triple-negative breast cancer, melanoma, and pancreatic ductal adenocarcinoma.[4]
| Model | Dose | Effect |
| AML PDX | Not Specified | Extended median survival |
| Various Xenografts | Not Specified | Tumor growth inhibition or regression |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.[4]
Clinical Trials
Two Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.
Phase I Trial in Relapsed/Refractory Acute Myeloid Leukemia (NCT02882321)
This first-in-human, open-label, dose-escalation study enrolled 17 patients with relapsed or refractory AML.[6][7] The primary objectives were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[7]
Phase I Trial in Advanced Solid Tumors (NCT03291938)
This open-label, dose-escalation study enrolled 23 patients with advanced solid tumors.[6][7] The objectives were similar to the AML trial.[7]
Clinical Trial Outcomes
Both clinical trials were discontinued due to a narrow therapeutic index.[6][7] Dose-limiting toxicities, including elevated blood lactate and neurotoxicity, emerged at exposures that were insufficient to achieve significant and sustained anti-tumor activity.[6][7] Consequently, an RP2D was not established.[6][7]
| Trial Identifier | Indication | Number of Patients | Status | Reason for Discontinuation |
| NCT02882321 | Relapsed/Refractory AML | 17 | Discontinued | Narrow therapeutic index, dose-limiting toxicities |
| NCT03291938 | Advanced Solid Tumors | 23 | Discontinued | Narrow therapeutic index, dose-limiting toxicities |
Table 3: Summary of this compound Phase I Clinical Trials.[6][7]
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (EC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. EC50 values are calculated using a non-linear regression analysis.
Seahorse XF Metabolic Flux Analysis
Objective: To measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Methodology:
-
Cell Seeding: Cells are seeded into a Seahorse XF cell culture microplate and allowed to adhere.
-
Assay Preparation: The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), and the plate is incubated in a non-CO2 incubator.
-
Baseline Measurement: Baseline OCR and ECAR are measured using the Seahorse XF Analyzer.
-
Compound Injection: this compound is injected into the wells at the desired concentration.
-
Post-Injection Measurement: OCR and ECAR are measured in real-time following the injection of this compound and subsequent injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Analysis: The data is analyzed to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. For survival studies, mice are monitored until they meet euthanasia criteria.
-
Data Analysis: Tumor growth inhibition and changes in survival are calculated and statistically analyzed.
Experimental Workflow for Preclinical Evaluation
References
- 1. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer’s Metabolic Vulnerability with this compound, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-10759: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] By targeting this critical component of oxidative phosphorylation (OXPHOS), this compound disrupts cellular respiration and ATP production.[1] This mechanism of action was developed to exploit the metabolic vulnerability of tumors highly dependent on OXPHOS for their energy and biosynthetic needs.[2][3] Preclinical studies demonstrated robust anti-tumor activity in various solid tumor models.[4][5] However, Phase I clinical trials in patients with advanced solid tumors were discontinued (B1498344) due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily neurotoxicity and elevated blood lactate (B86563).[6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its mechanism and experimental workflows.
Mechanism of Action
This compound selectively binds to the ND1 subunit of Complex I, located at the entrance of the quinone binding channel. This action competitively inhibits the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q10 (ubiquinone), effectively halting the electron transport chain at its initial step.[5] The consequences of this inhibition are multifaceted:
-
Inhibition of Oxidative Phosphorylation: The primary effect is a drastic reduction in OXPHOS, leading to a significant decrease in mitochondrial ATP synthesis.[7]
-
Energy Depletion: The sharp drop in ATP levels induces energetic stress within the cancer cell.
-
Metabolic Reprogramming: Inhibition of Complex I leads to an accumulation of NADH and a depletion of NAD+. This redox imbalance and the reduction in TCA cycle intermediates, such as aspartate, impair nucleotide and amino acid biosynthesis.[4][5]
-
Induction of Apoptosis: In tumor cells that are unable to compensate for the loss of OXPHOS through glycolysis, the sustained metabolic stress leads to the induction of apoptosis.[4]
Signaling Pathway
The inhibition of Complex I by this compound initiates a cascade of cellular events aimed at restoring energy homeostasis, which can ultimately lead to cell death in vulnerable cancer cells.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line/Model | Cancer Type | Assay | IC50/EC50 (nM) | Reference |
| Multiple Cell Lines | Various | Cell Viability | 1 - 50 | [5][8] |
| C4-2B | Castration-Resistant Prostate Cancer | Cell Viability | 0.312 | [9] |
| H460 (permeabilized) | Lung Cancer | Oxygen Consumption Rate (OCR) | ~1.4 | [10] |
| H460 | Lung Cancer | Galactose-dependent Cell Viability | ~1.4 | [10] |
| AML Cell Lines | Acute Myeloid Leukemia | Cell Proliferation/Viability | 1 - 10 | [11] |
| Isolated Mitochondria | N/A | ATP Production | < 10 | [7][12] |
| Immunoprecipitated Complex I | N/A | NADH to NAD+ conversion | Low nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| PDX | Acute Myeloid Leukemia | 1-7.5 mg/kg, daily, oral | Extended median survival | [5] |
| Xenograft | Brain Cancer | Well-tolerated doses | Potent inhibition of tumor growth | [4] |
| Xenograft | Mantle Cell Lymphoma | Not specified | Efficacious in ibrutinib-resistant models | [13] |
| PDX | Triple Negative Breast Cancer | Post-chemotherapy | Extended progression-free survival | [5] |
| PDX | Pancreatic Cancer | Post-chemotherapy | Extended progression-free survival | [5] |
| Farage Xenograft | Diffuse Large B-cell Lymphoma | 5 mg/kg | Partial growth inhibition | [9][14] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration | Dose (mg/kg) | Terminal Half-life | Reference |
| Intravenous | 0.3 | > 24 h | [15] |
| Oral | 1 | > 24 h | [15] |
Table 4: Phase I Clinical Trial (NCT03291938) - Solid Tumors
| Parameter | Value | Reference |
| Number of Patients | 23 | [6] |
| Primary Objectives | Safety, Tolerability, MTD, RP2D | [16] |
| Key Dose-Limiting Toxicities | Neurotoxicity (peripheral neuropathy), Elevated blood lactate | [6] |
| Outcome | Trial discontinued, no RP2D established | [6] |
| Preliminary Antitumor Activity | 1 Partial Response (Prostate Cancer), 8 Stable Disease | [9] |
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines are cultured in standard media (e.g., RPMI, DMEM) supplemented with 5-10% fetal bovine serum. For experiments assessing reliance on OXPHOS, cells can be cultured in media where glucose is replaced with galactose, forcing dependence on mitochondrial respiration.[10]
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound for 24-72 hours. Cell viability is assessed using commercially available assays such as CellTiter-Glo® (Promega), which measures ATP levels.[12]
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8][17] Cells are treated with this compound for 24-48 hours, harvested, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Western Blot for Apoptosis Markers: Cleavage of caspase-3 and PARP can be assessed by Western blot. Following treatment with this compound, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for cleaved caspase-3 and cleaved PARP.[15]
Caption: Workflow for assessing apoptosis via flow cytometry.
Metabolic Assays (Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[4][18]
-
Cell Plating: Cells are seeded in Seahorse XF culture plates and allowed to adhere.
-
Assay Protocol: The culture medium is replaced with Seahorse XF assay medium. OCR and ECAR are measured under basal conditions and after sequential injections of mitochondrial stressors:
-
This compound: To measure the direct inhibitory effect on Complex I.
-
Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiratory capacity.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[15][18]
-
-
Data Analysis: Data is normalized to cell number. Treatment with this compound is expected to cause a significant decrease in basal and maximal OCR, often accompanied by a compensatory increase in ECAR.[7][15]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NSG, NOD/SCID) are used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[9][19]
-
Tumor Implantation: A suspension of cancer cells (e.g., 0.5 x 10^5 for AML PDX models) is subcutaneously injected into the flank of each mouse.[9] For orthotopic models, cells are implanted in the relevant tissue of origin.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
-
This compound Administration: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage. Dosing schedules in preclinical studies often involved daily administration at doses ranging from 1 to 10 mg/kg.[5][9] A vehicle control group is essential.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Overall survival and mouse body weight (as an indicator of toxicity) are also monitored.[9]
-
Pharmacodynamic Assessment: At the end of the study, tumors and blood can be collected. Tumors can be snap-frozen for metabolomic/proteomic analysis or fixed for immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis).[9] Plasma can be analyzed for lactate levels as a biomarker of OXPHOS inhibition.[9]
Caption: General workflow for an in vivo efficacy study.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from mice at various time points after this compound administration. Plasma is isolated by centrifugation.[3]
-
Sample Preparation: Proteins are precipitated from plasma samples using a solvent like acetonitrile.[3]
-
LC-MS/MS Analysis: this compound concentrations in the plasma extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. For this compound, a common MRM transition is m/z 563.1 > 172.1.[3]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of mitochondrial Complex I that has been instrumental in validating OXPHOS as a therapeutic target in solid tumors. Preclinical data convincingly demonstrated its ability to induce apoptosis and inhibit tumor growth in cancers dependent on mitochondrial respiration.[4][10] However, the clinical development of this compound was halted due to a narrow therapeutic window, with on-target toxicities such as peripheral neuropathy and lactic acidosis preventing the achievement of therapeutic exposures in patients.[6]
The experience with this compound provides critical insights for the future development of OXPHOS inhibitors. Strategies to mitigate toxicity, such as developing agents with different safety profiles or exploring combination therapies that allow for lower, less toxic doses, are warranted. For instance, preclinical work has shown that co-administration of an HDAC6 inhibitor could mitigate the peripheral neuropathy associated with this compound in mouse models. Furthermore, identifying robust predictive biomarkers to select patient populations most likely to benefit from and tolerate OXPHOS inhibition will be crucial for the success of next-generation Complex I inhibitors in the clinic.
References
- 1. scispace.com [scispace.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 6. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 18. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Role of IACS-10759 in Inhibiting Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells. This process, occurring within the mitochondria, is essential for cellular bioenergetics. In recent years, the inhibition of OXPHOS has emerged as a promising therapeutic strategy in oncology, particularly for cancers that are heavily reliant on this pathway for survival and proliferation. This guide provides an in-depth technical overview of IACS-10759, a potent and selective small-molecule inhibitor of mitochondrial Complex I, detailing its mechanism of action, cellular consequences, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action of this compound
This compound is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis.
Preclinical studies have confirmed that this compound selectively inhibits mitochondrial complex I by binding to the ND1 subunit at the entrance to the quinone binding channel.[1] Photoaffinity labeling experiments have further elucidated the binding site, revealing that a photoreactive derivative of this compound binds to the middle of the membrane subunit ND1.[3][4] This binding obstructs the normal flow of electrons, thereby inhibiting the entire process of oxidative phosphorylation.
Downstream Cellular Consequences of this compound
The inhibition of Complex I by this compound triggers a cascade of downstream cellular events, ultimately leading to cell death in cancers that are highly dependent on oxidative phosphorylation.
-
Energy Depletion: The primary consequence of Complex I inhibition is a drastic reduction in ATP production.[5]
-
Impaired Nucleotide Biosynthesis: The inhibition of the ETC leads to a decreased production of aspartate, a crucial precursor for nucleotide biosynthesis. This impairment of nucleotide synthesis further contributes to the inhibition of cell proliferation.[1][6]
-
Induction of Apoptosis: The combination of energy depletion and impaired essential biosynthetic pathways leads to the induction of apoptosis in susceptible cancer cells.[1][6]
-
Compensatory Glycolysis: In response to the shutdown of oxidative phosphorylation, many cancer cells attempt to compensate by upregulating glycolysis. This is observed as an increase in the extracellular acidification rate (ECAR).[7]
Quantitative Data on this compound Efficacy
The potency of this compound has been quantified in various preclinical models. The following tables summarize key inhibitory and effective concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | System | Parameter | Value |
| Complex I Inhibition | Isolated Mitochondria | IC50 | < 10 nM |
| Cell Proliferation | AML Cell Lines | EC50 | < 10 nM[5] |
| Cell Proliferation | Various Cancer Cell Lines | EC50 | 1 nM - 50 nM |
| Apoptosis Induction | AML Cell Lines | EC50 | < 10 nM[5] |
Table 2: In Vivo Efficacy of this compound in a Primary AML Patient-Derived Xenograft (PDX) Model
| Treatment | Dosage | Schedule | Outcome |
| This compound | 10 mg/kg | QDx5/week for 42 days | > 2-fold extension in median survival[5] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Seahorse XF Cell Mito Stress Test
This assay measures the real-time oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the hydration solution with Seahorse XF Calibrant and incubate for at least 1 hour at 37°C.
-
Wash the cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading: Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
-
Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Culture cancer cells in the presence of increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Clinical Evaluation and Future Directions
This compound advanced into two Phase I clinical trials for patients with relapsed/refractory acute myeloid leukemia (AML) and advanced solid tumors.[6] The primary objectives were to determine the safety, tolerability, and recommended phase 2 dose.[6] However, the trials revealed that this compound has a narrow therapeutic index with dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[1] Consequently, a recommended phase 2 dose was not established, and the trials were discontinued.[1]
These findings highlight the significant challenges in targeting a fundamental metabolic pathway like oxidative phosphorylation. While preclinical models demonstrated promising efficacy, the clinical translation was hampered by on-target toxicities in normal tissues. Future development of OXPHOS inhibitors will require strategies to improve the therapeutic window, potentially through more targeted delivery to tumor cells or combination therapies that mitigate toxicities.
Conclusion
This compound is a potent and highly selective inhibitor of mitochondrial Complex I that has served as a valuable tool for understanding the role of oxidative phosphorylation in cancer. Its mechanism of action, involving the direct blockade of the electron transport chain, leads to profound bioenergetic and metabolic disruption in OXPHOS-dependent cancer cells, ultimately inducing apoptosis. While clinical development faced significant hurdles, the extensive preclinical characterization of this compound has provided critical insights for the continued exploration of metabolic vulnerabilities in cancer and will inform the design of future generations of OXPHOS inhibitors.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-10759: A Technical Guide to its Impact on Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain (ETC). By disrupting oxidative phosphorylation (OXPHOS), this compound effectively targets the metabolic vulnerability of cancer cells that are highly dependent on this pathway for energy production and biosynthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell signaling pathways, and detailed experimental protocols for its study. While preclinical studies demonstrated promising anti-tumor activity, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[1][2] Nevertheless, the study of this compound has provided valuable insights into the role of OXPHOS in cancer and the potential for targeting cellular metabolism.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of mitochondrial Complex I.[1][2][3][4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): The primary consequence of Complex I inhibition is the cessation of the electron transport chain, which in turn halts the pumping of protons across the inner mitochondrial membrane and abolishes the mitochondrial membrane potential. This directly inhibits the production of ATP via ATP synthase.
-
Energy Depletion: The sharp decrease in ATP production leads to a state of severe energy stress within the cancer cell.
-
Reductive Stress: The blockage of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, causing reductive stress.
-
Impaired Biosynthesis: The disruption of the Krebs cycle and electron transport chain function leads to a reduction in key metabolic intermediates necessary for biosynthesis. Notably, the production of aspartate, a crucial precursor for nucleotide synthesis, is significantly decreased.[1][2]
-
Induction of Apoptosis: The combination of energy depletion, metabolic stress, and impaired biosynthesis ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and metabolic effects of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 | [5] |
| THP-1 | Acute Myeloid Leukemia (AML) | 3.8 | [5] |
| Z-138 | Mantle Cell Lymphoma | < 10 | [4] |
| Maver-1 | Mantle Cell Lymphoma | < 10 | [4] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | < 10 | [4] |
| C4-2B | Castration-Resistant Prostate Cancer | 0.312 | [6] |
| DCK#10 | Prostate Cancer | 1.75 | [6] |
Table 2: Metabolic Effects of this compound in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Treatment | Change from Control | Reference(s) |
| ATP Concentration (24h) | 100 nM this compound | ↓ (from 2775 µM to 1652 µM) | [7] |
| ATP Concentration (48h) | 100 nM this compound | ↓ (from 2124 µM to 943 µM) | [7] |
| Ribonucleotide Pools (24h & 48h) | 100 nM this compound | ↓ | [7] |
| Basal Oxygen Consumption Rate (OCR) | 100 nM this compound | ↓ | [7] |
| Extracellular Acidification Rate (ECAR) | 100 nM this compound | ↑ | [7] |
| Glucose Uptake | 100 nM this compound | ↑ | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interaction: A Technical Guide to the IACS-10759 Binding Site on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the binding site and mechanism of action of IACS-10759, a potent and selective inhibitor of mitochondrial respiratory complex I. The information presented herein is intended to support further research and drug development efforts targeting cellular metabolism.
Executive Summary
This compound is a small-molecule inhibitor that targets the ND1 subunit of mitochondrial complex I, a critical enzyme in the electron transport chain.[1][2] Its unique binding site, located at the entrance to the quinone binding channel, distinguishes it from many other known complex I inhibitors.[1][2][3] This specific interaction underpins its potent inhibition of oxidative phosphorylation, a metabolic pathway often hyperactivated in cancer cells. This document details the quantitative aspects of this interaction, the experimental methodologies used to elucidate the binding site, and the broader signaling implications of complex I inhibition by this compound.
Quantitative Data: Binding Affinity and Inhibitory Potency
The potency of this compound and its analogs has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Compound | Target/System | IC50 Value | Reference |
| This compound | Isolated Complex I (mouse heart mitochondria) | 47.9 nM | [4] |
| This compound | Cellular Respiration (inhibition of complex I) | < 10 nM | [5] |
| IACS-2858 | Isolated Complex I (mammalian) | ~10-100 nM | [4] |
| IACS-2858 | Isolated Complex I (Yarrowia lipolytica) | ~100-1000 nM | [4] |
| IACS-2858 | Isolated Complex I (Paracoccus denitrificans) | > 1000 nM | [4] |
Elucidating the Binding Site: Key Experimental Protocols
The precise localization of the this compound binding site on the ND1 subunit has been determined through a combination of sophisticated biochemical and structural biology techniques.
Photoaffinity Labeling
This technique was instrumental in identifying the direct interaction partner of this compound within the multi-subunit complex I.
Methodology:
-
Synthesis of a Photoreactive Probe: A photoreactive derivative of this compound, [125I]IACS-010759-PD1, was synthesized. This probe contains a photoactivatable group and a radiolabel for detection.
-
Incubation with Submitochondrial Particles (SMPs): Bovine heart SMPs, which are enriched in complex I, were incubated with [125I]IACS-010759-PD1 (typically at a concentration of 5.0 nM) in the dark to allow for binding to the target.[2]
-
Photo-crosslinking: The mixture was then exposed to UV light to activate the photoreactive group on the probe, leading to the formation of a covalent bond with the nearest amino acid residues of the binding protein.
-
Isolation and Analysis of Complex I: Complex I was isolated from the SMPs using techniques such as blue native polyacrylamide gel electrophoresis (BN-PAGE).
-
Subunit Identification: The subunits of the isolated complex I were separated by SDS-PAGE. The radiolabeled subunit was identified by autoradiography.
-
Peptide Mapping: The labeled protein band, identified as the ND1 subunit, was excised, and subjected to proteolytic digestion (e.g., with Lys-C or Asp-N). The resulting peptide fragments were analyzed to pinpoint the labeled region within the middle of the ND1 subunit.[2]
Competitive Binding Assays
To further characterize the uniqueness of the this compound binding site, competitive binding experiments were performed.
Methodology:
-
Photoaffinity Labeling with a Known Quinone-Site Probe: Photoaffinity labeling was conducted using [125I]AzQ, a quinazoline-type inhibitor known to bind to the 49-kDa subunit of complex I.
-
Competition with this compound: The experiment was repeated in the presence of increasing concentrations of this compound.
-
Analysis: The results demonstrated that even a large excess of this compound did not prevent the binding of [125I]AzQ to the 49-kDa subunit, indicating that their binding sites are distinct.[2]
Cryo-Electron Microscopy (Cryo-EM)
Structural biology has provided a high-resolution view of the inhibitor-enzyme interaction.
Methodology:
-
Sample Preparation: Isolated mouse heart complex I was incubated with a more potent analog of this compound, IACS-2858, to ensure high occupancy of the binding site.
-
Cryo-EM Grid Preparation and Data Collection: The complex-inhibitor sample was vitrified on EM grids and imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: A large number of particle images were processed and computationally reconstructed to generate a high-resolution 3D density map of complex I with the bound inhibitor.
-
Model Building and Analysis: An atomic model of the complex and the inhibitor was built into the cryo-EM map, revealing the precise molecular interactions between IACS-2858 and the ND1 subunit at the entrance to the ubiquinone-binding channel.[4]
Visualizing the Experimental and Signaling Context
The following diagrams illustrate the key experimental workflow for identifying the binding site and the signaling pathway affected by this compound.
Caption: Workflow for Photoaffinity Labeling to Identify the this compound Binding Site.
Caption: Inhibition of the Electron Transport Chain by this compound and Downstream Effects.
Conclusion
The binding of this compound to the ND1 subunit of complex I represents a distinct and highly potent mechanism for inhibiting mitochondrial respiration. The detailed understanding of this binding site, achieved through a combination of photoaffinity labeling, competitive binding assays, and cryo-EM, provides a solid foundation for the rational design of next-generation complex I inhibitors. The methodologies and data presented in this guide are intended to facilitate ongoing research into targeting metabolic vulnerabilities in disease.
References
- 1. Pinpoint chemical modification of Asp160 in the 49 kDa subunit of bovine mitochondrial complex I via a combination of ligand-directed tosyl chemistry and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cork-in-bottle mechanism of inhibitor binding to mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
IACS-10759: A Technical Guide to Interrogating Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3][4][5] By specifically targeting this critical enzyme, this compound effectively blocks oxidative phosphorylation (OXPHOS), the primary cellular process for ATP production. This targeted inhibition makes this compound an invaluable chemical tool for studying mitochondrial respiration and cellular metabolism.[2][6] Its high potency and selectivity allow for precise dissection of the roles of Complex I-dependent respiration in various physiological and pathological contexts, particularly in cancer metabolism where certain tumors exhibit a strong dependence on OXPHOS for survival and proliferation.[2][4][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use as a research tool.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ND1 subunit of Complex I, located at the entrance of the quinone binding channel.[9] This binding event physically obstructs the transfer of electrons from NADH to coenzyme Q10 (ubiquinone), a critical step in the electron transport chain.[5][10][11] The inhibition of Complex I by this compound leads to several downstream metabolic consequences:
-
Inhibition of Oxygen Consumption: As electron flow through the ETC is blocked, the consumption of oxygen, the terminal electron acceptor, is significantly reduced.[1][6]
-
Decreased ATP Production: The proton pumping activity of Complex I is abolished, leading to a collapse of the mitochondrial membrane potential and a subsequent sharp decline in ATP synthesis via ATP synthase (Complex V).[2][6]
-
Increased Glycolysis: To compensate for the loss of ATP from OXPHOS, cells often upregulate glycolysis, leading to an increased rate of glucose consumption and lactate (B86563) production. This is observed as an increase in the extracellular acidification rate (ECAR).[1][6][12]
-
Metabolic Reprogramming: The inhibition of Complex I can lead to broader metabolic shifts, including alterations in nucleotide and amino acid biosynthesis, which are dependent on mitochondrial metabolism.[3][9]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 (OXPHOS Inhibition) | < 10 nM | Various | [1] |
| IC50 (ATP Production) | Low nM | Isolated Mitochondria | [2][6][10] |
| EC50 (Cell Viability) | 1 - 50 nM | Multiple Cancer Cell Lines | [5] |
Table 2: Effects of this compound on Cellular Metabolism
| Parameter | Treatment | Effect | Cell Type | Reference |
| Oxygen Consumption Rate (OCR) | 100 nM this compound (24h) | Greatly inhibited | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
| Spare Respiratory Capacity | 100 nM this compound (24h) | Drastically decreased | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
| Extracellular Acidification Rate (ECAR) | 100 nM this compound (24h) | Increased | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
| Glucose Uptake | 100 nM this compound | Induced | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
| Intracellular ATP levels | 100 nM this compound (24h) | Decreased from 2775 µM to 1652 µM (mean) | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
| Intracellular ATP levels | 100 nM this compound (48h) | Decreased from 2124 µM to 943 µM (mean) | Chronic Lymphocytic Leukemia (CLL) cells | [6] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing | Effect | Reference |
| Orthotopic AML Xenograft | 1-7.5 mg/kg daily (oral) | Extended median survival | [5] |
| Glycolysis-deficient Xenograft | Not specified | Robust tumor regression | [2] |
| Orthotopic AML Xenograft | Not specified | >50 day extension of median survival | [10] |
| DLBCL and GBM Xenografts | 10-25 mg/kg daily (oral) | Robust regression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research tool. Below are protocols for key experiments.
Protocol 1: Measurement of Cellular Respiration and Glycolysis using Extracellular Flux Analysis (Seahorse XF)
This protocol allows for the real-time measurement of OCR and ECAR to assess the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Cell culture medium, serum, and supplements
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to attach overnight.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Extracellular Flux Analysis:
-
Load the prepared sensor cartridge and cell plate into the Seahorse XF Analyzer.
-
Perform instrument calibration.
-
Program the instrument to perform a mitochondrial stress test. This typically involves the sequential injection of:
-
Basal Measurement: No injection.
-
Oligomycin: To inhibit ATP synthase (Complex V) and measure ATP-linked respiration.
-
FCCP: A protonophore that uncouples the mitochondrial membrane and induces maximal respiration.
-
Rotenone & Antimycin A: To inhibit Complex I and Complex III, respectively, and shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.
Protocol 2: Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure for Cell Viability:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of viable cells and calculate the EC50 value.
Procedure for Apoptosis:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V and Propidium Iodide according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line or patient-derived xenograft (PDX) material
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells or PDX tissue into the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Data Analysis: Compare tumor growth rates and survival between the treated and control groups to assess the antitumor efficacy of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Assessing Cellular Respiration
Caption: Workflow for assessing this compound's effect on cell respiration.
Conclusion
This compound is a robust and specific tool for the investigation of mitochondrial Complex I function and the broader consequences of inhibiting oxidative phosphorylation. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an ideal agent for researchers in academia and industry. The data and methods presented in this guide provide a solid foundation for utilizing this compound to explore the metabolic vulnerabilities of cancer and other diseases, ultimately paving the way for new therapeutic strategies. However, it is important to note that despite its preclinical efficacy, clinical development of this compound was halted due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including peripheral neuropathy.[9] This underscores the critical role of mitochondrial function in normal physiology and highlights the challenges of targeting this essential pathway for therapeutic intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer’s Metabolic Vulnerability with this compound, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 8. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 9. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of IACS-10759
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1][2] By disrupting oxidative phosphorylation (OXPHOS), this compound targets a critical metabolic vulnerability in various cancer types that are highly dependent on this pathway for energy production and biosynthesis.[3][4] Preclinical studies demonstrated robust anti-tumor activity in models of acute myeloid leukemia (AML) and solid tumors.[3] However, clinical development was halted during Phase I trials due to a narrow therapeutic index and dose-limiting toxicities, including peripheral neuropathy and lactic acidosis.[5] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule featuring a central 1,2,4-triazole (B32235) ring linked to 1,2,4-oxadiazole (B8745197) and phenyl moieties.
| Identifier | Value |
| IUPAC Name | 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
| CAS Number | 1570496-34-2 |
| Molecular Formula | C₂₅H₂₅F₃N₆O₄S |
| Molecular Weight | 562.6 g/mol |
| SMILES | CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
| InChIKey | HWJWNWZJUYCGKV-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes available computed and qualitative data.
| Property | Value | Source |
| XLogP3 | 4.8 | PubChem |
| Topological Polar Surface Area | 125 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Solubility | DMSO: 0.2 mg/mL; DMF: 0.1 mg/mL; Ethanol: Slightly soluble | Cayman Chemical |
Note: Specific experimental values for melting point, pKa, and aqueous solubility have not been publicly disclosed.
Pharmacological Properties
This compound is a highly potent inhibitor of mitochondrial Complex I. Its pharmacological activity has been characterized in various preclinical models.
In Vitro Potency
The inhibitory activity of this compound has been assessed in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability is typically in the low nanomolar range, particularly in cell lines reliant on oxidative phosphorylation.
| Cell Line / Model | Assay Type | IC₅₀ (nM) | Species |
| H460 (Galactose-dependent) | Cell Viability | 1.4 | Human |
| Average of cell lines | Cell Viability | 5.6 | Mouse |
| Average of cell lines | Cell Viability | 12.2 | Rat |
| Average of cell lines | Cell Viability | 8.7 | Cynomolgus Monkey |
| Primary AML cells | Cell Viability | 1-10 | Human |
| Murine Mitochondrial Complex I | Ubiquinone Reduction | 60 | Murine |
Preclinical Pharmacokinetics
This compound was developed for oral administration and exhibits favorable pharmacokinetic properties in preclinical species, including a long terminal half-life.[6] Specific quantitative parameters from these studies are not fully available in the literature. In human Phase I trials, this compound demonstrated a dose-dependent increase in plasma levels and a long terminal half-life of approximately 16 hours.[5]
| Parameter | Observation | Species |
| Bioavailability | Orally bioavailable | Preclinical models, Human |
| Clearance | Low plasma clearance | Preclinical models |
| Volume of Distribution | High volume of distribution | Preclinical models |
| Terminal Half-life | >24 hours | Preclinical models |
| Terminal Half-life | ~16 hours | Human |
Mechanism of Action & Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of mitochondrial Complex I.[1] This blockade of the electron transport chain has several critical downstream consequences for cancer cell metabolism and survival.
-
Energy Depletion : Inhibition of OXPHOS leads to a significant decrease in ATP production.[4]
-
Metabolic Reprogramming : Cells compensate by upregulating glycolysis, evidenced by an increased extracellular acidification rate (ECAR).[7]
-
Inhibition of Biosynthesis : The disruption of the TCA cycle leads to reduced levels of aspartate, a crucial precursor for nucleotide biosynthesis. This impairment of DNA and RNA synthesis is a key contributor to the cytostatic and cytotoxic effects of the compound.[3][4]
-
AMPK/mTOR Pathway Modulation : The decrease in cellular energy (rise in AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), a central energy sensor. Activated AMPK, in turn, suppresses the mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[3]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the standard Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and is suitable for determining the IC₅₀ of this compound.
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Mammalian cells of interest.
-
Cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570, G7571, G7572, or G7573).
-
Orbital shaker.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium. Include control wells with medium only for background measurement. Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72-120 hours).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8] b. Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[8] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Plot the normalized luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Cell Mito Stress Test)
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test and is used to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine).
-
This compound.
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
Procedure:
-
Sensor Cartridge Hydration: A day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in the Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.
-
Assay Preparation: a. On the day of the assay, remove the growth medium and wash the cells with pre-warmed Seahorse XF assay medium. b. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[9] c. Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge. Typical final concentrations used are 1-2 µM for Oligomycin, 0.5-2 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.[10]
-
Seahorse Assay Run: a. Calibrate the instrument with the loaded sensor cartridge. b. Replace the calibrant plate with the cell plate to begin the assay. c. The instrument protocol will typically involve: i. Basal OCR: Measure the initial oxygen consumption rate. ii. This compound Injection: Inject this compound to measure its direct inhibitory effect on OCR. iii. Oligomycin Injection: Inhibit ATP synthase to measure ATP-linked respiration. iv. FCCP Injection: Uncouple the proton gradient to measure maximal respiration. v. Rotenone/Antimycin A Injection: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number or protein content per well. Analyze the data using Seahorse Wave software to determine key parameters of mitochondrial function and the extent of inhibition by this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of mitochondrial Complex I with demonstrated preclinical efficacy in cancers dependent on oxidative phosphorylation. Its mechanism, involving energy depletion, biosynthetic pathway inhibition, and modulation of the AMPK/mTOR axis, provides a strong rationale for targeting OXPHOS in oncology. While its clinical development was halted due to toxicity, this compound remains a valuable tool for researchers studying cancer metabolism, mitochondrial function, and the development of next-generation OXPHOS inhibitors with an improved therapeutic window. The data and protocols provided in this guide serve as a comprehensive resource for professionals in the field of drug development and cancer research.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. scispace.com [scispace.com]
- 3. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. oncotarget.com [oncotarget.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. content.protocols.io [content.protocols.io]
IACS-10759: A Technical Guide to its Impact on ATP Production and Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I of the electron transport chain (ETC).[1][2][3] By targeting the NADH:ubiquinone oxidoreductase activity of Complex I, this compound effectively disrupts oxidative phosphorylation (OXPHOS), a primary pathway for ATP production.[4][5] This guide provides a comprehensive technical overview of the mechanism of action of this compound and its profound effects on cellular bioenergetics. Preclinical studies have demonstrated its ability to induce energetic stress and apoptosis in cancer cells highly dependent on OXPHOS.[2][6] However, clinical development has been challenged by a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[7][8] This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for the scientific community.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of mitochondrial Complex I.[7][9] Preclinical research has confirmed that it binds to the ND1 subunit at the entrance of the quinone binding channel, thereby blocking the transfer of electrons from NADH to ubiquinone.[7] This inhibition of the ETC disrupts the proton motive force across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis via OXPHOS.[4][10] The potent inhibitory effects of this compound are observed at low nanomolar concentrations.[1][9]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the inhibitory and metabolic effects of this compound from various preclinical studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Line/System | Value | Citation |
| IC50 (OCR Inhibition) | H460 | 1.4 nM | [6] |
| IC50 (Cell Viability) | H460 (galactose-dependent) | 1.4 nM | [6] |
| Average IC50 (Cell Viability) | Mouse cell lines | 5.6 nM | [6] |
| IC50 (Cell Viability) | Rat cell lines | 12.2 nM | [6] |
| IC50 (Cell Viability) | Cynomolgus monkey cell lines | 8.7 nM | [6] |
| EC50 (Cell Viability/Apoptosis) | Multiple cancer cell lines | 1 - 50 nM | [9] |
Table 2: Effects of this compound on Cellular Bioenergetics in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Treatment | Mean Value | Change from Control | Citation |
| ATP Concentration (24h) | Control | 2775 µM | - | [10][11] |
| ATP Concentration (24h) | 100 nM this compound | 1652 µM | -40.5% | [10][11] |
| ATP Concentration (48h) | Control | 2124 µM | - | [10][11] |
| ATP Concentration (48h) | 100 nM this compound | 943 µM | -55.6% | [10][11] |
Signaling Pathways and Metabolic Consequences
The inhibition of Complex I by this compound triggers a cascade of downstream events, fundamentally altering cellular metabolism.
A primary consequence of OXPHOS inhibition is a significant decrease in intracellular ATP levels, leading to energetic stress.[4] This energy depletion, coupled with the reduction of essential biosynthetic precursors like aspartate, impairs critical cellular processes such as nucleotide synthesis.[2][4] Consequently, cancer cells that are highly reliant on OXPHOS for survival and proliferation undergo apoptosis.[2][6]
In response to the shutdown of mitochondrial respiration, many cancer cells attempt to compensate by upregulating glycolysis.[10][12] This metabolic shift results in an increased rate of glucose consumption and lactate production, a phenomenon that can be observed experimentally.[7][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound at the desired concentrations for the specified duration (e.g., 100 nM for 24 hours).[10]
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C.[13]
-
Cartridge Loading: Load the injector ports of the Seahorse XF sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay. Baseline OCR is measured, followed by sequential injections of the mitochondrial modulators to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Metabolomics Analysis
Untargeted and targeted metabolomics are employed to identify and quantify changes in intracellular metabolite levels following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described above.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS).[7]
-
Data Processing: Process the raw data to identify and quantify metabolites by comparing them to a library of known standards. Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
Conclusion
This compound is a powerful research tool and a prototypical inhibitor of mitochondrial Complex I. Its profound and selective effects on oxidative phosphorylation have provided valuable insights into the metabolic vulnerabilities of cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating cellular bioenergetics and the development of novel cancer therapies targeting metabolism. While the clinical path for this compound was halted due to toxicity, the knowledge gained from its study continues to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Determining IACS-10759 IC50 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] By targeting this critical enzyme, this compound disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in many cancer cells.[3][4] This inhibition leads to energy depletion, impaired biosynthesis of nucleotides and amino acids, and ultimately induces apoptosis in cancer cells that are highly dependent on mitochondrial respiration.[3][5] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML) and brain cancers, which are often reliant on OXPHOS.[3][5] This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
Data Presentation
The potency of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the available IC50 data, highlighting the compound's sub-nanomolar to low nanomolar activity in sensitive lines.
| Cancer Type | Cell Line | IC50 Value | Notes |
| Acute Myeloid Leukemia (AML) | Various AML cell lines | < 10 nM (EC50) | Broadly effective in AML cell lines and primary patient samples.[6] |
| Acute Myeloid Leukemia (AML) | U937, OCI-AML2, OCI-AML3 | ~10 nM | Concentration used for synergy studies.[2] |
| Lung Cancer | H460 | 1.4 nM | Robustly inhibits oxygen consumption rate and viability.[4] |
| Neuroblastoma | NB-1 | Highly Sensitive | Previously reported as highly sensitive to this compound.[7] |
| Prostate Cancer | LNCaP, LNCaP-C4-2B | Effective at 25 nM | Dramatically reduced cell viability at this concentration.[4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | NOTCH1-mutated subtypes | - | Induces metabolic shutdown and tumor suppression.[1] |
| Brain Cancer | Various | - | Proliferation robustly inhibited in models of brain cancer.[3][5] |
| Non-cancerous cells | Healthy bone marrow cells | Minimal effects | Demonstrates selectivity for cancer cells over healthy cells.[8] |
Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting Complex I of the mitochondrial electron transport chain. This action blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The downstream consequences of this inhibition are a decrease in ATP synthesis, a reduction in the NAD+/NADH ratio, and an impairment of metabolic pathways dependent on mitochondrial function, such as the de novo synthesis of aspartate required for nucleotide production. In some cancer cells, the resulting energy stress can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mTOR signaling pathway, further contributing to the inhibition of cell growth and proliferation.
Caption: Signaling pathway of this compound action.
Experimental Protocols
A common and reliable method for determining the IC50 of this compound in adherent or suspension cancer cell lines is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 1 µM) to determine the approximate IC50, followed by a narrower range for more precise determination.
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor IACS-010759 Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for IACS-10759 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] By inhibiting oxidative phosphorylation (OXPHOS), this compound disrupts cellular bioenergetics, leading to reduced ATP production, and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models that are highly dependent on mitochondrial respiration.[2][4] This document provides detailed protocols for assessing the impact of this compound on cell viability using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
The choice of assay is critical when evaluating a compound that directly targets mitochondrial function. The CellTiter-Glo® assay measures ATP levels, providing a direct readout of the energy status of the cell population. The MTT assay measures the activity of mitochondrial dehydrogenases, which can be directly affected by a Complex I inhibitor. Therefore, careful consideration of the assay principle is necessary for accurate data interpretation.
Mechanism of Action of this compound
This compound selectively binds to Complex I of the mitochondrial electron transport chain, blocking the oxidation of NADH to NAD+.[1] This inhibition leads to a decrease in the oxygen consumption rate (OCR), a reduction in ATP synthesis, and a depletion of intermediates essential for nucleotide and amino acid biosynthesis.[1][2] In some cancer cells, inhibition of OXPHOS by this compound can induce a compensatory shift to glycolysis to maintain energy production.[3][5] This metabolic plasticity can influence the outcome of cell viability assays.
Figure 1. Simplified signaling pathway of this compound action.
Data Presentation: Efficacy of this compound
This compound has shown potent anti-proliferative effects across a range of cancer cell lines, with EC50 values typically in the low nanomolar range.[6] However, the sensitivity can vary depending on the metabolic phenotype of the cancer cells.
| Cell Line Type | Assay Type | IC50 / EC50 Value | Reference |
| Multiple Cancer Cell Lines | Cell Viability | 1 nM - 50 nM | [6] |
| Human Cell Line Models | OCR Assay | 1.4 nM | [4] |
| Human Cell Line Models | Galactose-dependent Viability | 1.4 nM | [4] |
| Mouse Cell Lines | Not Specified | ~5.6 nM (average) | [4] |
| Chronic Lymphocytic Leukemia (CLL) | Cell Death Assay | Moderate cell death at 30 nM - 3 µM | [7] |
| T-ALL Cell Lines (Notch mutant & wt) | CellTiter-Glo | Significant viability reduction | [3] |
| Acute Myeloid Leukemia (AML) | Apoptosis Assay | Synergistic with Venetoclax | [8] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The mono-oxygenase luciferase utilizes ATP to generate a luminescent signal that is proportional to the ATP concentration. This "add-mix-measure" assay is rapid and generally less susceptible to interference from compounds that affect mitochondrial reductase activity.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well plate) or 25 µL (384-well plate) of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log concentration of this compound to determine the EC50 value.
Figure 2. CellTiter-Glo® assay workflow.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Clear 96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at an optimal density in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Special Considerations for MTT Assay with this compound: Since this compound directly inhibits mitochondrial Complex I, the activity of mitochondrial dehydrogenases responsible for MTT reduction may be compromised, independent of cell death. This can lead to an overestimation of the compound's cytotoxic effect. It is advisable to validate MTT assay results with a non-metabolic-based viability assay, such as trypan blue exclusion or a real-time live/dead cell imaging assay. The CellTiter-Glo assay is often preferred as it measures ATP, a more direct indicator of cell health in this context.
Figure 3. MTT assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rondepinho.com [rondepinho.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ch.promega.com [ch.promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Measuring Apoptosis Induction by IACS-10759 using Annexin V Staining
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IACS-10759 is a potent and selective inhibitor of mitochondrial Complex I of the electron transport chain.[1] By disrupting oxidative phosphorylation (OXPHOS), this compound effectively depletes cellular energy stores, leading to the induction of apoptosis in cancer cells that are highly dependent on this metabolic pathway.[2] This document provides detailed application notes and a comprehensive protocol for measuring apoptosis induced by this compound using Annexin V staining followed by flow cytometry. Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Concomitant staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the mitochondrial respiratory chain. Inhibition of Complex I by this compound leads to a cascade of cellular events, including decreased ATP production, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential. These events converge on the intrinsic pathway of apoptosis, which is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase in this pathway.[3] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a broad range of cellular substrates.[4]
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by this compound in chronic lymphocytic leukemia (CLL) cells.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Primary CLL Cells [5][6]
| This compound Concentration | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| Control (Untreated) | Baseline | Baseline |
| Low Dose | Minor Increase | Moderate Increase |
| 100 nM | Significant Increase | Substantial Increase |
| High Dose | Strong Increase | Pronounced Increase |
Table 2: Apoptosis Induction by this compound in Combination with Glycolysis Inhibition in Primary CLL Cells (24h) [7][8]
| Treatment | % Apoptotic Cells |
| Control (Untreated) | Baseline |
| This compound (100 nM) | Minor Increase |
| 2-Deoxy-D-glucose (2-DG) | Moderate Increase |
| This compound (100 nM) + 2-DG | Significant Synergistic Increase |
Experimental Protocols
Protocol: Measuring this compound-Induced Apoptosis by Annexin V and Propidium Iodide Staining
Materials:
-
This compound
-
Cancer cell line of interest (e.g., CLL, AML, or brain cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, and 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Caption: this compound signaling pathway to apoptosis.
Caption: Experimental workflow for Annexin V assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. images.novusbio.com [images.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-10759 Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), this compound offers a promising therapeutic strategy for cancers that are highly dependent on this metabolic pathway for energy production and survival.[2] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time by measuring the two major energy-producing pathways: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).
These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic phenotype induced by this compound treatment.
Principle of the Assays
The Seahorse XF platform performs real-time measurements of OCR and ECAR in a specialized microplate. By sequentially injecting metabolic modulators, a comprehensive profile of a cell's metabolic function can be generated.
-
Mito Stress Test: This assay assesses key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Glycolysis Stress Test: This assay measures critical parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve.
Treatment with this compound is expected to significantly inhibit OCR, reflecting the shutdown of OXPHOS. Consequently, cells may exhibit a compensatory increase in ECAR, indicating a shift towards glycolysis to meet their energetic demands.[3]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on mitochondrial respiration and glycolysis, based on findings from studies on chronic lymphocytic leukemia (CLL) cells treated with 100 nM this compound for 24 hours.[1][3]
Table 1: Effect of this compound on Mitochondrial Respiration (OCR)
| Parameter | Control | This compound (100 nM) | Expected Change |
| Basal Respiration (pmol/min) | 100 | 40 | Decrease |
| ATP Production (pmol/min) | 70 | 10 | Decrease |
| Maximal Respiration (pmol/min) | 200 | 50 | Decrease |
| Spare Respiratory Capacity (%) | 100 | 25 | Decrease |
Data are illustrative and based on qualitative descriptions in the cited literature.
Table 2: Effect of this compound on Glycolysis (ECAR)
| Parameter | Control | This compound (100 nM) | Expected Change |
| Glycolysis (mpH/min) | 50 | 80 | Increase |
| Glycolytic Capacity (mpH/min) | 70 | 90 | Increase |
| Glycolytic Reserve (%) | 40 | 12.5 | Decrease |
Data are illustrative and based on qualitative descriptions in the cited literature.
Experimental Protocols
Materials
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented as required)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)
-
Cells of interest
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse XF protocols and tailored for assessing the impact of this compound.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Incubate overnight in a CO2 incubator at 37°C.
Day 2: this compound Treatment
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
Day 3: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with substrates such as glucose, pyruvate, and glutamine. Adjust pH to 7.4.
-
Prepare Cells:
-
Remove the cell culture medium.
-
Wash cells once with 180 µL of pre-warmed assay medium.
-
Add 180 µL of pre-warmed assay medium to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Load the Sensor Cartridge:
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
-
-
Run the Assay:
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure basal OCR and then sequentially inject the compounds, measuring OCR after each injection.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol is to be followed to assess the compensatory glycolytic activity after this compound treatment.
Day 1 & 2: Cell Seeding and Treatment
Follow steps from Day 1 and 2 of the Mito Stress Test protocol.
Day 3: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: As described in the Mito Stress Test protocol.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine. Adjust pH to 7.4. Note: This medium should not contain glucose or pyruvate.
-
Prepare Cells: As described in the Mito Stress Test protocol.
-
Load the Sensor Cartridge:
-
Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-Deoxyglucose) at the desired final concentrations.
-
-
Run the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the utility plate with the cell culture plate and begin the assay. The instrument will measure basal ECAR and then sequentially inject the compounds, measuring ECAR after each injection.
-
Visualizations
Caption: Mechanism of this compound and its effect on cellular metabolism.
Caption: Experimental workflow for the Seahorse XF assay with this compound.
Caption: Logical relationship of this compound's effect on metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring OCR and ECAR with IACS-10759
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] By inhibiting Complex I, this compound effectively blocks oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cell types.[2][3] This inhibition forces a metabolic shift towards glycolysis to meet cellular energy demands.[1][4] Consequently, this compound has emerged as a valuable tool for studying cellular metabolism and as a potential therapeutic agent in cancers that are heavily reliant on OXPHOS.[5][6]
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to measure the real-time effects of this compound on cellular metabolism by monitoring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). OCR is a key indicator of mitochondrial respiration, while ECAR is largely attributed to glycolytic flux.[7][8] This protocol is designed to enable researchers to characterize the metabolic phenotype of their cell models and to assess the efficacy and mechanism of action of this compound.
Principle of the Assay
The Seahorse XF Analyzer performs real-time measurements of OCR and ECAR in live cells cultured in a specialized microplate.[9][10] By sequentially injecting this compound and other metabolic modulators, a comprehensive profile of a cell's bioenergetic state can be generated. This protocol will focus on a modified "Mito Stress Test" designed to specifically assess the impact of this compound on mitochondrial function and the subsequent compensatory glycolytic activity.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cellular metabolism based on published data. These values can serve as a reference for expected outcomes.
Table 1: Expected Impact of this compound on OCR and ECAR in Cancer Cells
| Parameter | Treatment | Expected Change | Reference Cell Type |
| Basal OCR | This compound | Significant Decrease | Chronic Lymphocytic Leukemia (CLL) Cells[4] |
| Spare Respiratory Capacity | This compound | Drastic Decrease | Chronic Lymphocytic Leukemia (CLL) Cells[4] |
| Basal ECAR | This compound | Increase | T-ALL Cells[1] |
| Compensatory Glycolysis | This compound | Induction | Chronic Lymphocytic Leukemia (CLL) Cells[4] |
Table 2: Key Inhibitory Concentrations of this compound
| Parameter | Value | Cell/System |
| IC50 (OXPHOS Inhibition) | < 10 nM | General[1] |
| Effective Concentration (OCR Inhibition) | 100 nM | Chronic Lymphocytic Leukemia (CLL) Cells[4] |
Experimental Protocols
This section provides a detailed methodology for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Materials
-
This compound (prepare stock solution in DMSO)
-
Agilent Seahorse XF Analyzer (XFe96 or similar)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Pyruvate, L-Glutamine
-
Metabolic Modulators: Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A
-
Cell line of interest
-
Standard cell culture reagents
Experimental Workflow Diagram
Caption: Experimental workflow for the Seahorse XF assay.
Step-by-Step Protocol
Day 1: Cell Culture Seeding
-
Cell Seeding: Seed your cells of interest into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The ideal cell number will vary depending on the cell type and should be determined empirically. A good starting point is typically between 20,000 and 80,000 cells per well. Leave the four corner wells for background correction.
-
Incubation: Incubate the cell plate overnight in a humidified 37°C incubator with 5% CO2.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and L-glutamine to match your standard culture conditions. Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
Prepare a stock solution of this compound in DMSO. Further dilute in the prepared assay medium to the desired working concentrations (e.g., 10x the final desired concentration). A typical final concentration to achieve robust inhibition is 100 nM.[4]
-
Prepare 10x working solutions of the other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with the pre-warmed assay medium.
-
Add the appropriate volume of pre-warmed assay medium to each well.
-
-
Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.
-
Seahorse XF Analysis:
-
Place the hydrated sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with your cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Data Analysis
The Seahorse Wave software can be used to analyze the OCR and ECAR data. Key parameters to assess the effect of this compound include:
-
Basal OCR and ECAR: The metabolic rates before the injection of any compounds.
-
OCR and ECAR after this compound injection: This will show the direct impact of Complex I inhibition.
-
Spare Respiratory Capacity: Calculated as (Maximal OCR) - (Basal OCR). This will be significantly reduced by this compound.[4]
-
ATP-linked Respiration: Calculated as (Basal OCR) - (Oligomycin-insensitive OCR).
-
Proton Leak: The OCR remaining after oligomycin injection that is not coupled to ATP synthesis.
-
Maximal Respiration: The OCR after the injection of FCCP.
-
Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of Complex I of the mitochondrial electron transport chain.[2] This leads to a cascade of downstream metabolic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer’s Metabolic Vulnerability with this compound, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 6. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-10759 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in many cancer cells.[3][2][4] This leads to energy depletion, reduced aspartate production necessary for nucleotide biosynthesis, and subsequent apoptosis in cancer cells highly dependent on OXPHOS.[5][6] Preclinical studies in various xenograft mouse models have demonstrated the anti-tumor efficacy of this compound, particularly in malignancies such as acute myeloid leukemia (AML) and brain cancer.[6]
These application notes provide a comprehensive guide to designing and executing xenograft mouse model experiments to evaluate the in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound selectively binds to the ND1 subunit of Complex I, blocking the electron transport chain and inhibiting cellular respiration.[5][7] This targeted inhibition results in a decrease in the oxygen consumption rate (OCR) and a compensatory increase in glycolysis, often indicated by a rise in plasma lactate.[1][5][7] The downstream effects include a reduction in ATP levels and impaired synthesis of nucleotides and amino acids, ultimately leading to tumor cell death and the inhibition of proliferation.[6][8]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Facebook [cancer.gov]
Application Notes and Protocols for IACS-10759 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of IACS-10759 in preclinical animal studies, based on available research. The information is intended to guide researchers in designing and executing in vivo experiments with this potent and selective inhibitor of mitochondrial complex I.
Introduction
This compound is a small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that targets complex I of the mitochondrial electron transport chain.[1] By disrupting this pathway, this compound can induce energetic stress and apoptosis in cancer cells that are highly dependent on mitochondrial respiration.[2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including brain cancer and acute myeloid leukemia (AML).[2][3] However, it is crucial to note that clinical trials with this compound were discontinued (B1498344) due to a narrow therapeutic index and dose-limiting toxicities, such as elevated blood lactate (B86563) and neurotoxicity.[4][5] Reverse translational studies in mice confirmed that efficacious doses could induce peripheral neuropathy.[4][5] Therefore, careful dose selection and toxicity monitoring are paramount in any animal studies involving this compound.
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize the quantitative data on this compound dosing, administration, and pharmacokinetic parameters in mice from various studies.
Table 1: this compound Dosing Regimens in Mouse Models
| Animal Model | Cancer Type | Dose (mg/kg) | Route of Administration | Dosing Schedule | Key Outcomes |
| NSG Mice | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Not Specified | Inhibited proliferation and induced apoptosis[2] |
| Mice | Brain Cancer | Not Specified | Not Specified | Not Specified | Potent inhibition of tumor growth[2][3] |
| NSG Mice | Neuroblastoma (SK-N-AS Xenograft) | 10 | Oral or Intravenous | 5-day treatment | Mildly reduced Ki67-positive nuclei[6] |
| Mice | H460 NSCLC (subcutaneous) | 10 | Oral | Single dose | Significant decrease in [¹⁸F]FAZA retention[7] |
| Mice | D423-Fluc Glioblastoma (orthotopic) | 10 | Oral | Single dose | Significant decrease in [¹⁸F]FAZA retention[7] |
| NSG Mice | Not Specified | 0.1, 0.3, 1.0, 5.0 | Not Specified | Not Specified | Dose-dependent increase in plasma concentration[8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose (mg/kg) |
| Terminal Half-life | > 24 hours | Intravenous | 0.3 |
| Terminal Half-life | > 24 hours | Oral | 1 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in animal models.
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Subcutaneous Xenograft Mouse Model
1. Animal Model and Housing:
- Use immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice) for cell line-derived or patient-derived xenografts.[6]
- House animals in microisolator cages with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.[6]
2. Tumor Cell Implantation:
- Subcutaneously inject a suspension of cancer cells (e.g., 0.5 x 10^5 cells for AML PDX models) into the flank of each mouse.[6]
3. Tumor Growth Monitoring:
- Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Measure tumor dimensions with calipers regularly (e.g., twice weekly).
- Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
4. This compound Formulation and Administration:
- Formulation: Prepare this compound in a suitable vehicle. A common vehicle is DMSO.[6] For oral administration, the HCl salt of this compound can be formulated to increase plasma exposure.[3] A formulation for oral gavage could be 10% DMSO, 90% corn oil or a solution with PEG300 and Tween 80.
- Administration: Administer this compound orally (p.o.) via gavage or intravenously (i.v.) at the desired dose (e.g., 5 or 10 mg/kg).[6]
- Control Group: Include a vehicle control group that receives the same volume of the vehicle solution.[6]
- Dosing Schedule: The dosing can be daily or intermittent, depending on the study design.[6]
5. Efficacy and Toxicity Endpoints:
- Tumor Growth: Continue to measure tumor volume throughout the study. The primary endpoint is often tumor growth inhibition or regression.[6]
- Body Weight: Monitor mouse body weight regularly as an indicator of systemic toxicity.[6]
- Survival: Survival can also be a key endpoint.
- Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[6]
Protocol 2: Pharmacokinetic Study of this compound in Mice
1. Animal Model:
- Use a suitable mouse strain for pharmacokinetic studies.
2. This compound Administration:
- Administer a single dose of this compound via the desired route (e.g., intravenous or oral) at a clinically relevant dose.[6]
3. Blood Sampling:
- Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]
- Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
4. Plasma Preparation:
- Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant).
5. Bioanalysis:
- Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
6. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including terminal half-life, clearance, and volume of distribution.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rondepinho.com [rondepinho.com]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for I-ACS-10759 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1] By targeting Complex I, this compound effectively disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production and inducing metabolic stress in cells highly dependent on this pathway for energy.[2] These characteristics make this compound a valuable tool for investigating cellular metabolism, particularly in the context of cancer research, where many tumor types exhibit a reliance on OXPHOS.[3] These application notes provide detailed information on the solubility of this compound and protocols for its use in various in vitro experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 24.23 | 43.07 |
| Dimethylformamide (DMF) | 0.10 | 0.18 |
| Ethanol | Data not readily available | Data not readily available |
| Water | Data not readily available | Data not readily available |
Data sourced from MedKoo Biosciences product data sheet.[4]
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Concentration Range | Incubation Time |
| Proliferation/Viability | Z-138, Maver-1, various T-ALL cell lines | Nanomolar (nM) range | 72 hours |
| Metabolic Studies (OCR) | Chronic Lymphocytic Leukemia (CLL) cells, DLBCL cell lines | 100 nM | 24 hours |
| Apoptosis Induction | Acute Myeloid Leukemia (AML) cell lines | Variable (synergistic with other agents) | 24 - 48 hours |
| General Inhibition of OXPHOS | Various cancer cell lines | IC50 < 10 nM | Dependent on experimental endpoint |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 562.6 g/mol ), you would add 177.7 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from low nM to µM range). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 72 hours) in a standard cell culture incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC50 value.
Measurement of Oxygen Consumption Rate (OCR)
Objective: To assess the inhibitory effect of this compound on mitochondrial respiration.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
This compound stock solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
The following day, treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control and incubate for a specified time (e.g., 24 hours).[5]
-
Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Load the mitochondrial stress test reagents into the injector ports of the Seahorse XF sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell culture microplate into the analyzer and perform the mitochondrial stress test.
-
Analyze the resulting data to determine the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in this compound-treated cells indicates inhibition of mitochondrial respiration.[5]
Mandatory Visualization
Caption: Workflow for preparing this compound and conducting an in vitro cell viability assay.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
Application Notes and Protocols for IACS-10759 Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, in combination with other targeted cancer therapies. The following sections detail the scientific rationale, experimental protocols, and key quantitative data for combining this compound with agents targeting distinct cancer vulnerabilities.
Introduction to this compound
This compound is an orally bioavailable small molecule that specifically inhibits Complex I of the electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in mitochondria.[1][2] Certain cancer cells exhibit a strong dependence on OXPHOS for their survival and proliferation, making this compound a promising therapeutic agent.[2] However, as with many targeted therapies, intrinsic and acquired resistance can limit its efficacy as a monotherapy. Combination strategies that simultaneously target complementary survival pathways are therefore a critical area of investigation.
Combination of this compound with Venetoclax (B612062) in Acute Myeloid Leukemia (AML)
Scientific Rationale:
Acute Myeloid Leukemia (AML) cells are often dependent on OXPHOS for survival.[2] While this compound can effectively target this metabolic vulnerability, some AML cells may develop resistance. Venetoclax, a BCL-2 inhibitor, promotes apoptosis and has shown significant efficacy in AML. Preclinical studies have demonstrated that the combination of this compound and venetoclax results in synergistic induction of apoptosis in AML cells.[3] The proposed mechanism involves this compound creating a vulnerable mitochondrial state that sensitizes the cells to venetoclax-induced cytochrome c release and subsequent cell death.[3]
Quantitative Data Summary:
| Cell Line | Drug Combination | Effect | Reference |
| MV4-11 (AML) | This compound + Venetoclax | Synergistic induction of apoptosis (CI < 1) | [3] |
| MOLM-13 (AML) | This compound + Venetoclax | Synergistic induction of apoptosis (CI < 1) | [3] |
| THP-1 (AML) | This compound + Venetoclax | Synergistic induction of apoptosis (CI < 1) | [3] |
| U937 (AML) | This compound + Venetoclax | Synergistic induction of apoptosis (CI < 1) | [3] |
Table 1: In vitro synergy of this compound and Venetoclax in AML cell lines.
| Animal Model | Treatment Group | Outcome | Reference |
| MV4-11 Xenograft | Vehicle | Median survival ~35 days | [3][4] |
| This compound (7.5 mg/kg, oral, daily) | Significantly prolonged survival | [3][4] | |
| Venetoclax (25 mg/kg, oral, daily) | Significantly prolonged survival | [3][4] | |
| This compound + Venetoclax | Further enhanced survival compared to single agents | [3][4] |
Table 2: In vivo efficacy of this compound and Venetoclax combination in an AML xenograft model.
Experimental Protocols:
In Vitro Synergy Assessment:
-
Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and venetoclax, both alone and in combination, for 24 to 48 hours.
-
Apoptosis Analysis: Stain cells with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyze by flow cytometry to determine the percentage of apoptotic cells.
-
Synergy Calculation: Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[3]
In Vivo Xenograft Study:
-
Animal Model: Utilize immunodeficient mice (e.g., NSGS).
-
Cell Inoculation: Inject AML cells (e.g., 1 x 10^6 MV4-11 cells) intravenously into the tail vein of the mice.[3][4]
-
Treatment: After allowing for engraftment (e.g., 3 days), randomize mice into treatment groups: Vehicle control, this compound (e.g., 7.5 mg/kg), venetoclax (e.g., 25 mg/kg), and the combination of both drugs. Administer drugs daily via oral gavage.[3][4]
-
Monitoring: Monitor mouse body weight daily and observe for signs of toxicity.[4]
-
Efficacy Endpoint: Monitor overall survival, with euthanasia performed at a defined endpoint (e.g., development of leukemia symptoms).[3][4]
Signaling Pathway and Experimental Workflow Diagrams:
References
- 1. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic lethality in chronic myeloid leukemia – targeting oxidative phosphorylation and unfolded protein response effectively complements tyrosine kinase inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IACS-10759 to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3] By inhibiting oxidative phosphorylation (OXPHOS), this compound effectively targets cancer cells that are highly dependent on this metabolic pathway for survival and proliferation.[2][4][5] This dependency makes this compound a valuable tool for cancer research and a potential therapeutic agent.[5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[7] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for developing strategies to overcome it and improve therapeutic outcomes.
These application notes provide detailed protocols for utilizing this compound to study drug resistance mechanisms in cancer cell lines, including the generation of resistant clones, characterization of the resistant phenotype, and identification of potential resistance mechanisms.
Mechanisms of Acquired Resistance to this compound
Preclinical studies have identified several mechanisms through which cancer cells can develop resistance to this compound:
-
Target Alteration: Mutations in the gene encoding a subunit of complex I can reduce the binding affinity of this compound. Specifically, a mutation in the MT-ND1 gene has been identified in this compound-resistant cells.[6]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to compensate for the inhibition of OXPHOS. In patients with Acute Myeloid Leukemia (AML), a compensatory increase in mitochondria within blasts has been observed as a potential resistance mechanism.[8]
-
Upregulation of Bypass Signaling Pathways: In Triple-Negative Breast Cancer (TNBC), resistance to this compound is associated with an epithelial-mesenchymal transition (EMT) signature and increased expression of AXL, a receptor tyrosine kinase.[9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in parental and resistant cell lines, demonstrating the shift in sensitivity upon acquiring resistance.
| Cell Line | This compound IC50 (nM) | Fold Resistance | Reference |
| Parental H292 | 1.1 | - | [6] |
| This compound-Resistant H292 Clone | 3.7 - 74 | 3.4 - 67.3 | [6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., H292)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Galactose-containing medium (to force reliance on OXPHOS)
-
This compound (stock solution in DMSO)
-
Sterile cell culture plates and flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cancer cell line in complete culture medium in a T-75 flask and allow the cells to adhere and reach approximately 70-80% confluency.
-
Initial this compound Exposure: Begin treatment with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture in Galactose Medium: To select for cells resistant to OXPHOS inhibition, culture the cells in a medium where glucose is replaced by galactose. This makes the cells more dependent on mitochondrial respiration for survival.[6]
-
Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration with each step.
-
Monitoring and Maintenance: Monitor the cells regularly for signs of toxicity and proliferation. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells as they reach confluency.
-
Selection of Resistant Clones: After several months (e.g., 12 weeks) of continuous culture with increasing concentrations of this compound, the surviving cell population will be enriched for resistant clones.[6]
-
Isolation of Clonal Populations: Isolate single-cell clones from the resistant population by limiting dilution or by using cloning cylinders.
-
Expansion and Characterization: Expand the isolated clones and confirm their resistance to this compound by determining the IC50 value using a cell viability assay (e.g., MTS or CellTiter-Glo) and comparing it to the parental cell line.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate, providing a functional assessment of mitochondrial respiration and confirming the resistant phenotype.
Materials:
-
Parental and this compound-resistant cell lines
-
Seahorse XF Cell Culture Microplate
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.[2]
-
Medium Exchange: On the day of the assay, replace the culture medium with XF Base Medium supplemented with the necessary substrates.[2]
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Analysis: Place the microplate into the Seahorse XF Analyzer.[2]
-
Basal OCR Measurement: Measure the basal oxygen consumption rate (OCR) before the addition of any inhibitors.[2]
-
This compound Injection: Inject varying concentrations of this compound into the wells and monitor the OCR in real-time.
-
Data Analysis: Compare the dose-response of OCR to this compound between the parental and resistant cell lines. A rightward shift in the dose-response curve for the resistant cells indicates a reduced sensitivity to the drug's inhibitory effect on mitochondrial respiration.
Protocol 3: Identification of Target Mutations by Sanger Sequencing
This protocol describes the process of identifying point mutations in the mitochondrial gene MT-ND1, which has been implicated in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
DNA extraction kit
-
PCR primers specific for the MT-ND1 gene
-
Taq DNA polymerase and PCR reagents
-
PCR thermocycler
-
Gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercially available kit.
-
PCR Amplification: Amplify the MT-ND1 gene from the extracted DNA using PCR with specific primers flanking the coding region.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to verify the amplification of a product of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference sequence for MT-ND1 to identify any mutations.
Visualizations
Caption: Mechanism of this compound action and resistance via MT-ND1 mutation.
Caption: Workflow for generating and characterizing this compound resistant cells.
Caption: Signaling pathway adaptation leading to this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 5. Targeting Cancer’s Metabolic Vulnerability with this compound, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 6. rondepinho.com [rondepinho.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of IACS-10759 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain.[1][2] By inhibiting Complex I, this compound effectively blocks oxidative phosphorylation (OXPHOS), leading to a metabolic shift towards glycolysis in cancer cells that are highly dependent on mitochondrial respiration.[2][3] This disruption of cellular bioenergetics can inhibit proliferation and induce apoptosis in susceptible cancer models.[2][4] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the expression and phosphorylation status of key downstream signaling proteins. These application notes provide detailed protocols for the analysis of proteins involved in the AMPK/mTOR signaling pathway and the glycolytic switch, two major downstream consequences of this compound treatment.
Key Downstream Signaling Pathways
Inhibition of OXPHOS by this compound triggers a cascade of downstream cellular responses. A primary effect is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] Activated AMPK, in turn, can lead to the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2] Furthermore, the metabolic reprogramming induced by this compound results in an upregulation of glycolytic enzymes as cells become more reliant on glycolysis for ATP production.[3][5] In some cellular contexts, this compound has also been shown to affect the expression of transcription factors such as c-MYC and HIF-1α, which are master regulators of cancer metabolism.[3][4]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize expected quantitative changes in key downstream targets of this compound based on Western blot analysis. The data is presented as fold change relative to untreated controls.
Table 1: Expected Changes in AMPK/mTOR Signaling Pathway Proteins
| Target Protein | Expected Change with this compound | Function |
| p-AMPKα (Thr172) | Increased | Activation of AMPK signaling |
| Total AMPKα | No significant change | Total protein level |
| p-mTOR (Ser2448) | Decreased | Inhibition of mTORC1 signaling |
| Total mTOR | No significant change | Total protein level |
| p-p70S6K (Thr389) | Decreased | Downstream effector of mTORC1 |
| Total p70S6K | No significant change | Total protein level |
| p-4E-BP1 (Thr37/46) | Decreased | Downstream effector of mTORC1 |
| Total 4E-BP1 | No significant change | Total protein level |
Table 2: Expected Changes in Glycolytic Pathway Proteins
| Target Protein | Expected Change with this compound | Function |
| HK2 (Hexokinase 2) | Increased | First committed step of glycolysis |
| PFKP (Phosphofructokinase, Platelet) | Increased | Key regulatory enzyme in glycolysis |
| LDHA (Lactate Dehydrogenase A) | Increased | Converts pyruvate (B1213749) to lactate |
| PKM2 (Pyruvate Kinase M2) | Increased | Final rate-limiting step of glycolysis |
| GLUT1 (Glucose Transporter 1) | Increased | Facilitates glucose uptake |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis
This protocol describes the preparation of whole-cell lysates from cultured cells treated with this compound.
Materials:
-
Cultured cells (adherent or suspension)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold lysis buffer with inhibitors.[7]
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.[8]
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blotting
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for recommendations)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples into the wells of a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog Number (Example) |
| p-AMPKα (Thr172) | Cell Signaling Technology | #2535 |
| Total AMPKα | Cell Signaling Technology | #2532 |
| p-mTOR (Ser2448) | Cell Signaling Technology | #2971 |
| Total mTOR | Cell Signaling Technology | #2972 |
| HK2 | Cell Signaling Technology | #2867 |
| PFKP | Cell Signaling Technology | #8164 |
| LDHA | Cell Signaling Technology | #3582 |
| PKM2 | Cell Signaling Technology | #4053 |
| GLUT1 | Cell Signaling Technology | #12939 |
| β-actin | Cell Signaling Technology | #4970 |
| GAPDH | Cell Signaling Technology | #5174 |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Myc post-transcriptionally induces HIF1 protein and target gene expression in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Crosstalk Between MYC and HIF in Cancer [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mitochondrial oxidative phosphorylation is impaired in TALLYHO mice, a new obesity and type 2 diabetes animal model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of IACS-10759 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] By targeting this critical enzyme, this compound disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cancer cells.[1] This inhibition leads to a profound disruption of cellular bioenergetics, resulting in the suppression of proliferation and induction of apoptosis in cancer cells highly dependent on mitochondrial respiration.[1][4] These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action
This compound binds to the ND1 subunit of Complex I, blocking the electron transport chain and thereby inhibiting cellular respiration.[5] This leads to a decrease in ATP production, energy depletion, and a reduction in the biosynthesis of essential molecules like aspartate, which is crucial for nucleotide synthesis.[2][4] Consequently, cancer cells reliant on OXPHOS undergo cell death.[3][4]
Data Presentation
Table 1: Effects of this compound on Cellular Metabolism and Viability
| Cell Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 100 nM | Oxygen Consumption Rate (OCR) | Significantly inhibited | [3][6] |
| Chronic Lymphocytic Leukemia (CLL) | 100 nM | Extracellular Acidification Rate (ECAR) | Increased (compensatory glycolysis) | [3] |
| Chronic Lymphocytic Leukemia (CLL) | 30 nM - 3 µM (24h, 48h) | Cell Death (Annexin V/PI) | Minor increase | [6] |
| Acute Myeloid Leukemia (AML) | Varies | Apoptosis (Annexin V/PI) | Induced | [7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Varies | Oxygen Consumption Rate (OCR) | Decreased | [3] |
| Brain Cancer Models | Varies | Proliferation | Inhibited | [4] |
| Brain Cancer Models | Varies | Apoptosis | Induced | [4] |
Table 2: this compound Inhibitory Concentrations
| Assay Type | Cell Line/System | IC50 | Reference |
| Oxidative Phosphorylation Inhibition | Generic | < 10 nM | [3] |
| Complex I Inhibition (NADH to NAD+ conversion) | Immunoprecipitated Complex I | Low nM range | [7] |
Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 30 nM to 3 µM) and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent. Combine with the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[9]
-
Caption: Workflow for apoptosis analysis using flow cytometry.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Analysis
This protocol measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function, following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
JC-1 dye or other potentiometric dyes (e.g., TMRE, TMRM)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Staining:
-
Resuspend cells in pre-warmed complete medium.
-
Add JC-1 dye (typically 1-10 µg/mL) and incubate at 37°C for 15-30 minutes.[8]
-
Wash the cells with PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (FL2 channel).
-
In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (FL1 channel).
-
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Protocol 3: Cell Cycle Analysis
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
PI/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a linear scale for the PI signal.
-
The DNA content will be proportional to the fluorescence intensity.
-
-
Data Interpretation:
-
Use cell cycle analysis software to model the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the cellular consequences of this compound treatment. By utilizing flow cytometry, researchers can gain valuable insights into the dose- and time-dependent effects of this Complex I inhibitor on apoptosis, mitochondrial health, and cell cycle progression. These assays are essential tools for the preclinical evaluation and mechanistic understanding of this compound and other OXPHOS-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for IACS-10759 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial complex I of the electron transport chain.[1] By targeting oxidative phosphorylation (OXPHOS), this compound effectively induces metabolic stress and apoptosis in cancer cells that are highly dependent on this pathway for energy production.[2] Three-dimensional (3D) spheroid culture models offer a more physiologically relevant system for studying drug efficacy compared to traditional 2D cell cultures by mimicking the complex cellular interactions and microenvironment of solid tumors.[3] These application notes provide detailed protocols for utilizing this compound in 3D spheroid models, enabling researchers to assess its anti-cancer effects in a more translational preclinical setting.
Mechanism of Action
This compound specifically binds to and inhibits the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[4] This blockade of the electron transport chain leads to a rapid decrease in mitochondrial respiration and ATP production.[1] As a compensatory mechanism, cancer cells often upregulate glycolysis to meet their energy demands.[5] However, in tumors with a high reliance on OXPHOS, this metabolic shift is often insufficient to sustain viability, leading to energy depletion, cell cycle arrest, and ultimately, apoptosis.[2]
The inhibition of OXPHOS by this compound also leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key sensor of cellular energy status.[6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[7] This signaling cascade contributes to the anti-proliferative effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer models.
Table 1: Effect of this compound on Cellular Respiration and Glycolysis
| Cell Line/Model | Parameter | Treatment | Result | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | Oxygen Consumption Rate (OCR) | 100 nM this compound (24h) | Significantly inhibited | [1] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Extracellular Acidification Rate (ECAR) | 100 nM this compound (24h) | Increased | [1] |
| Colorectal & Gastric Cancer Patient-Derived Spheroids | Oxygen Consumption Rate (OCR) | This compound | Decreased | [8] |
| Colorectal & Gastric Cancer Patient-Derived Spheroids | Extracellular Acidification Rate (ECAR) | This compound | Increased | [8] |
Table 2: Effect of this compound on ATP Production
| Cell Line/Model | Parameter | Treatment | Result | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | Intracellular ATP Concentration | 100 nM this compound (24h) | Mean decrease from 2775 µM to 1652 µM | [9] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Intracellular ATP Concentration | 100 nM this compound (48h) | Mean decrease from 2124 µM to 943 µM | [9] |
| HCT116 (Colorectal Cancer) | Mitochondrial ATP Production Rate | IACS-010759 | Significantly decreased | [8] |
| HCT116 (Colorectal Cancer) | Glycolytic ATP Production Rate | IACS-010759 | Significantly increased | [8] |
| MKN45 (Gastric Cancer) | Mitochondrial ATP Production Rate | IACS-010759 | Significantly decreased | [8] |
| MKN45 (Gastric Cancer) | Glycolytic ATP Production Rate | IACS-010759 | Significantly increased | [8] |
Table 3: IC50 Values of this compound in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Primary Human AML Samples | Acute Myeloid Leukemia | 1 - 10 | [10] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation and Culture
This protocol describes a general method for forming and culturing 3D tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect cells in a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells/well, requires optimization for each cell line).
-
Carefully dispense the cell suspension into the wells of the ULA plate.
-
Centrifuge the plate at 200 x g for 3-5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator. Spheroid formation typically occurs within 24-72 hours.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
-
For long-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50% of the medium and replacing it with fresh, pre-warmed medium.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed 3D spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in ULA plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Allow spheroids to form and compact for 3-4 days following the procedure in Protocol 1.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for your cell line.
-
Carefully add an equal volume of the 2X this compound dilutions to the corresponding wells containing the spheroids.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
Protocol 3: Spheroid Viability Assessment (ATP Assay)
This protocol describes the measurement of spheroid viability using a luminescence-based ATP assay.
Materials:
-
This compound-treated spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the spheroid plate and the ATP assay reagent to room temperature for at least 30 minutes.
-
Add a volume of the ATP assay reagent to each well equal to the volume of the culture medium in the well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assessment
Apoptosis can be assessed using various methods, including caspase-3/7 activity assays or imaging-based assays with fluorescent probes.
Materials:
-
This compound-treated spheroids in ULA plates
-
Caspase-Glo® 3/7 Assay System (or equivalent) or fluorescent apoptosis probes (e.g., Annexin V)
-
Fluorescence microscope or plate reader
Procedure (Caspase-3/7 Assay):
-
Follow the manufacturer's instructions for the chosen caspase activity assay kit.
-
Typically, this involves adding the assay reagent to the wells, incubating, and measuring luminescence or fluorescence.
Procedure (Imaging-based Assay):
-
At the end of the treatment period, add the fluorescent apoptosis and necrosis probes to the culture medium.
-
Incubate according to the manufacturer's instructions.
-
Image the spheroids using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescent signals to determine the extent of apoptosis and necrosis.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound testing in 3D spheroids.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
IACS-10759 off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of IACS-10759. The content is structured to address common questions and troubleshooting scenarios that may arise during experiments involving this potent inhibitor of oxidative phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of mitochondrial respiratory Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4][5] It selectively binds to the ND1 subunit of Complex I, obstructing the electron transport chain.[1][6] This action blocks cellular respiration and oxidative phosphorylation (OXPHOS), leading to a significant reduction in ATP production.[7][8][9] The inhibitory effect is observed at low nanomolar concentrations.[2][7][10]
Q2: Has a comprehensive off-target screening (e.g., kinome scan, CEREP panel) for this compound been made publicly available?
A2: Based on publicly available data, a comprehensive off-target screening profile for this compound, such as a full kinome scan or a broad panel like the CEREP safety screen, has not been published. The available literature consistently describes this compound as a "highly potent and selective" inhibitor of Complex I, with most observed adverse effects considered to be mechanism-based.[1][11][12]
Q3: What are the known downstream cellular effects of this compound treatment?
A3: Inhibition of Complex I by this compound leads to a cascade of downstream cellular events, primarily driven by energy depletion. These include:
-
Reduced ATP Production: Direct inhibition of OXPHOS curtails the primary pathway for ATP synthesis.[7]
-
Decreased Oxygen Consumption Rate (OCR): As a direct consequence of blocking the electron transport chain, mitochondrial respiration is significantly inhibited.[2][7]
-
Impaired Biosynthesis: The inhibition leads to reduced production of aspartate, a crucial precursor for nucleotide biosynthesis.[8]
-
Activation of AMPK: The decrease in the cellular ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][6]
-
Suppression of mTOR: Activated AMPK subsequently suppresses the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][6]
-
Induction of Apoptosis: In cancer cells highly dependent on OXPHOS, these metabolic insults lead to programmed cell death.[2][8]
Q4: What are the major off-target or adverse effects observed with this compound?
A4: The most significant adverse effects reported for this compound have emerged from clinical trials and are considered mechanism-based toxicities, meaning they are a direct consequence of its potent on-target activity.[11][12] These dose-limiting toxicities include:
-
Lactic Acidosis: Inhibition of mitochondrial respiration forces cells to rely on glycolysis for ATP production, leading to an accumulation of lactate (B86563) in the blood.[1][11]
-
Neurotoxicity: Peripheral neuropathy has been observed as a significant side effect, though the precise link between systemic OXPHOS inhibition and neurotoxicity requires further investigation.[1][5][12]
These toxicities created a narrow therapeutic index, which ultimately led to the discontinuation of its clinical trials.[1][12]
Troubleshooting Guides
Problem 1: I'm observing unexpected cytotoxicity in my cell line, even at low concentrations of this compound.
-
Possible Cause: Your cell line may be highly dependent on oxidative phosphorylation for survival. Many cancer cell types, particularly those with defects in glycolytic pathways or certain genetic backgrounds (e.g., AML, brain cancer), are exquisitely sensitive to OXPHOS inhibition.[2][8]
-
Troubleshooting Steps:
-
Assess Metabolic Profile: Use a metabolic analyzer (e.g., Seahorse XF) to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells. High OCR/ECAR ratio indicates a reliance on OXPHOS.
-
Culture Medium Glucose: Ensure glucose levels in your culture medium are not limiting. Low-glucose conditions can sensitize cells to OXPHOS inhibitors.[13]
-
Titrate Carefully: Perform a more detailed dose-response curve starting from sub-nanomolar concentrations to determine the precise IC50 for your specific cell line.
-
Problem 2: My results show minimal cell death, even at concentrations that effectively inhibit oxygen consumption.
-
Possible Cause: The cells may be compensating for the loss of OXPHOS by upregulating glycolysis. This metabolic plasticity allows them to survive the initial metabolic insult.[7][14]
-
Troubleshooting Steps:
-
Measure ECAR: Use a metabolic analyzer to check if the extracellular acidification rate (ECAR), an indicator of glycolysis, increases after treatment with this compound.[2]
-
Combination Therapy: Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to block this compensatory pathway. This dual targeting has been shown to induce cell death where this compound alone does not.[13]
-
Check Culture Conditions: As seen in CLL cells, interaction with a stromal microenvironment can influence metabolic responses and cell survival.[7][14] Evaluate if your culture conditions (e.g., co-culture) might be providing a survival advantage.
-
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Assay Type | Target | Potency (IC50) | Notes |
|---|---|---|---|
| Oxidative Phosphorylation Inhibition | Mitochondrial Complex I | < 10 nM | Blocks cellular respiration.[2] |
| ATP Production / Oxygen Consumption | Mitochondrial Complex I | Single-digit nM | Measured in isolated mitochondria with malate/glutamate as substrates.[7][10] |
| NADH to NAD+ Conversion | Immunoprecipitated Complex I | Low nM | Direct measurement of enzyme inhibition.[10] |
Table 2: Summary of Observed Clinical Toxicities (Adverse Effects)
| Toxicity | Description | Mechanism |
|---|---|---|
| Lactic Acidosis | Elevated blood lactate levels. | Mechanism-based; shift to glycolysis upon OXPHOS inhibition.[1][11] |
| Neurotoxicity | Peripheral neuropathy. | Mechanism-based; considered a dose-limiting toxicity.[1][12] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol is used to measure the real-time impact of this compound on mitochondrial function.
-
Cell Seeding: Plate cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at a pre-optimized density and allow them to adhere overnight.
-
Assay Preparation: One hour before the assay, replace the growth medium with an unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator.
-
Compound Loading: Prepare this compound at the desired concentrations in the assay medium and load it into the injector ports of the sensor cartridge.
-
Seahorse XF Analysis:
-
Calibrate the instrument.
-
Measure the basal OCR and ECAR for several cycles.
-
Inject this compound and monitor the subsequent changes in OCR to determine the extent of inhibition.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further dissect the effects on ATP production, maximal respiration, and spare respiratory capacity.[7]
-
Visualizations
Caption: this compound mechanism of action and downstream cellular signaling pathways.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Cancer’s Metabolic Vulnerability with this compound, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 4. IACS-010759 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Overcoming IACS-10759 induced neurotoxicity in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurotoxicity in preclinical models treated with IACS-10759.
Troubleshooting Guide
Issue: Observed signs of neurotoxicity (e.g., peripheral neuropathy) in animal models.
Possible Cause: this compound, a potent inhibitor of mitochondrial Complex I, can induce neurotoxicity as a mechanism-based toxicity. This has been observed in both clinical trials and preclinical models and is a significant dose-limiting factor.[1][2][3][4] The neurotoxicity is associated with reduced oxygen consumption in neurons and damage to myelin.[2][3]
Suggested Solution:
-
Dose Reduction: The most immediate step is to evaluate if the administered dose of this compound can be lowered while maintaining anti-tumor efficacy. A narrow therapeutic index has been reported for this compound.[1][2][3][4]
-
Co-administration with an HDAC6 Inhibitor: Preclinical studies have demonstrated that co-administration of a histone deacetylase 6 (HDAC6) inhibitor can mitigate the pain associated with this compound-induced peripheral neuropathy in mice.[1][2][3][4] This approach may allow for the use of higher, more efficacious doses of this compound.
-
Alternative Dosing Schedules: While continuous daily dosing was used in some studies, exploring intermittent dosing schedules might reduce the cumulative neurotoxic effects. Clinical trials attempted various dosing regimens to manage adverse events.[1]
-
Careful Monitoring: Implement sensitive behavioral and physiological monitoring protocols to detect early signs of neuropathy. This can include assessments of mechanical sensitivity in the hind paws.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced neurotoxicity?
A1: this compound is a highly potent and selective inhibitor of mitochondrial Complex I.[1][6][7][8][9] This inhibition of oxidative phosphorylation (OXPHOS) is not limited to cancer cells and can affect neurons, which have high energy demands. The neurotoxicity is believed to be a direct consequence of this on-target effect, leading to reduced oxygen consumption rates in neurons and subsequent myelin damage.[2][3]
Q2: At what doses was neurotoxicity observed in preclinical models?
A2: While specific dose-response data for neurotoxicity is detailed in the primary literature, it's important to note that efficacious anti-tumor doses in some preclinical models were initially reported as well-tolerated without neurotoxicity.[1][7] However, subsequent reverse translational studies, aiming to understand the clinical observations, confirmed that escalating to efficacious doses in mice resulted in peripheral neuropathy.[1][2] For instance, doses of 0.3 mg/kg and 1.0 mg/kg of this compound were used in mice to induce and study peripheral neuropathy.[5]
Q3: What evidence supports the use of an HDAC6 inhibitor to mitigate this compound neurotoxicity?
A3: Reverse translational studies in mice demonstrated that this compound induced behavioral and physiological changes indicative of peripheral neuropathy. Co-administration of a histone deacetylase 6 (HDAC6) inhibitor was shown to minimize these symptoms.[1][2][3][4]
Q4: Are there other strategies being explored to overcome the limitations of this compound?
A4: Research has explored combining this compound with other metabolic inhibitors to enhance its anti-cancer efficacy, which could potentially allow for lower, less toxic doses of this compound. For example, in chronic lymphocytic leukemia (CLL) cells, which upregulate glycolysis as a compensatory mechanism to OXPHOS inhibition, combining this compound with the glycolysis inhibitor 2-deoxy-D-glucose (2-dG) induced greater cell death.[10][11] Another study in MYC-driven B-cell lymphoma showed that combining this compound with high-dose ascorbate (B8700270) (vitamin C) synergistically killed cancer cells by inducing oxidative stress.[12]
Data Presentation
Table 1: Effect of this compound on Metabolic Parameters in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Treatment | Change | Reference |
| Oxygen Consumption Rate (OCR) | 100 nM this compound for 24h | Significantly Inhibited | [13] |
| Extracellular Acidification Rate (ECAR) | 100 nM this compound for 24h | Increased | [10] |
| Glucose Uptake | 100 nM this compound for 24h | Significantly Increased | [10] |
Table 2: Reduction in Ribonucleotide Triphosphate Pools in CLL Cells with this compound Treatment
| Ribonucleotide | Treatment Duration | Mean Concentration Change | Reference |
| ATP | 24 hours | From 2775 µM to 1652 µM | [6] |
| ATP | 48 hours | From 2124 µM to 943 µM | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Peripheral Neuropathy in Mice
This protocol is based on methodologies described in reverse translational studies.[1][2][5]
-
Animal Model: Use an appropriate mouse strain (e.g., NSG mice).[5]
-
Drug Administration:
-
Administer this compound at relevant doses (e.g., 0.3 mg/kg and 1.0 mg/kg) via oral gavage for a specified duration (e.g., 5 days on, 2 days off).[5]
-
For the mitigation arm, co-administer an HDAC6 inhibitor (e.g., ACY-1215) at an appropriate dose and schedule.
-
Include a vehicle control group.
-
-
Behavioral Testing:
-
Measure mechanical sensitivity of the hind paws using von Frey filaments at baseline and throughout the study. A decrease in the withdrawal threshold indicates mechanical allodynia, a sign of peripheral neuropathy.[5]
-
-
Physiological Assessment:
-
At the end of the study, collect dorsal root ganglia (DRG) for ex vivo analysis of oxygen consumption rates (OCR) using a Seahorse analyzer to assess the direct impact of this compound on neuronal metabolism.[2]
-
Histopathological analysis of nerve tissue can be performed to assess for myelin damage.[2][3]
-
Protocol 2: In Vitro Co-treatment of this compound and a Glycolysis Inhibitor
This protocol is adapted from studies on CLL cells.[10][11]
-
Cell Culture: Culture primary CLL cells or a relevant cancer cell line under standard conditions.
-
Treatment:
-
Treat cells with this compound at a predetermined effective concentration (e.g., 100 nM).
-
Treat cells with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-dG).
-
Include a combination treatment group with both this compound and 2-dG.
-
Include untreated and single-agent control groups.
-
-
Metabolic Analysis:
-
Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer to confirm inhibition of OXPHOS and the compensatory increase in glycolysis, and the effect of the combination treatment.
-
-
Viability Assay:
-
After a specified incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Visualizations
Caption: Signaling pathway of this compound induced neurotoxicity.
Caption: Workflow for assessing mitigation of this compound neurotoxicity.
Caption: Rationale for combining this compound with a glycolysis inhibitor.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing lactic acidosis associated with the in vivo use of IACS-10759, a potent inhibitor of mitochondrial Complex I.
Understanding this compound and Lactic Acidosis
This compound is a selective inhibitor of Complex I of the mitochondrial electron transport chain, a key component of oxidative phosphorylation (OXPHOS).[1] By blocking OXPHOS, this compound forces cells to rely more heavily on glycolysis for ATP production. A byproduct of increased glycolysis is the production of lactate (B86563).[2][3] In an in vivo setting, rapid and sustained lactate production can overwhelm the body's natural buffering systems, leading to a drop in blood pH and the development of lactic acidosis, a potentially life-threatening condition.[4][5]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Troubleshooting Guide
This guide addresses common issues encountered when managing this compound-induced lactic acidosis in vivo.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high lactate levels at a given dose | - Strain/species differences: Metabolic rates and drug metabolism can vary significantly between different mouse strains or animal species.[6] - Tumor burden: Large, highly glycolytic tumors can contribute to baseline lactate levels. - Stress: Handling and procedural stress can transiently increase lactate levels.[6] | - Establish baseline: Measure lactate levels prior to this compound administration to establish a baseline for each animal. - Acclimatize animals: Allow for a sufficient acclimatization period to minimize stress-induced physiological changes. - Pilot study: Conduct a pilot study with a small number of animals to determine the dose-response relationship for lactate elevation in your specific model. |
| Rapid onset of clinical signs of distress (e.g., lethargy, rapid breathing) | - Severe lactic acidosis: A rapid drop in blood pH can lead to systemic physiological distress. - Dehydration: Animals may reduce water intake, exacerbating acidosis. | - Immediate intervention: If severe distress is observed, consider immediate euthanasia to prevent suffering, in line with ethical guidelines. - Monitor hydration: Ensure easy access to hydration. Consider subcutaneous fluid administration if necessary. - Dose reduction: For future experiments, consider a dose de-escalation strategy. |
| Inconsistent or variable lactate readings | - Sampling site: Venous vs. arterial blood will have different lactate concentrations. - Sample handling: Improper sample handling can lead to glycolysis in the collection tube, artificially elevating lactate levels. | - Standardize sampling: Use a consistent blood sampling site (e.g., tail vein, saphenous vein) for all measurements. - Use appropriate collection tubes: Collect blood in tubes containing a glycolysis inhibitor (e.g., sodium fluoride). - Process samples promptly: Analyze blood samples as quickly as possible after collection. |
| Bicarbonate therapy is ineffective or worsens the condition | - Underlying severity: In cases of severe, ongoing lactate production, bicarbonate may not be sufficient to correct the acidosis. - Potential for harm: Some studies suggest that bicarbonate therapy in certain types of lactic acidosis can be detrimental.[7][8] | - Address the root cause: The most effective treatment is to discontinue or reduce the dose of the offending agent (this compound). - Supportive care: Focus on supportive measures such as hydration and monitoring of vital signs. - Consult a veterinarian: For any therapeutic intervention, consult with a laboratory animal veterinarian. |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of lactic acidosis in mice treated with this compound?
A1: Clinical signs can be subtle initially but may progress to include lethargy, decreased activity, piloerection, hunched posture, and an increased respiratory rate as the animal attempts to compensate for the metabolic acidosis by expelling carbon dioxide. In severe cases, animals may become moribund.
Q2: At what dose of this compound should I expect to see an increase in lactate?
A2: The dose at which lactate elevation occurs can vary depending on the animal model, tumor type, and dosing regimen. Preclinical studies have shown that this compound administration can increase plasma lactate.[9] It is crucial to perform a dose-response study in your specific model to determine the threshold for lactate elevation.
Q3: How often should I monitor lactate levels?
A3: The frequency of monitoring depends on the experimental design and the dose of this compound being administered. For initial characterization studies, it is advisable to measure lactate at baseline and at several time points post-administration (e.g., 2, 4, 8, and 24 hours) to capture the peak lactate concentration and its clearance. For long-term studies, less frequent monitoring may be appropriate once the lactate dynamics for a given dose are established.
Q4: What is the best method for measuring lactate and pH in mice?
A4: For lactate, handheld lactate meters designed for veterinary or human use can provide rapid, point-of-care measurements from a small blood sample. For more precise quantification, enzymatic lactate assays on plasma samples are recommended.[10] For pH, a blood gas analyzer is the gold standard, requiring a small volume of whole blood.
Q5: Is there a way to prevent or mitigate this compound-induced lactic acidosis?
A5: The primary method of management is dose optimization. Finding a therapeutic window where anti-tumor efficacy is achieved without inducing severe lactic acidosis is key. Intermittent dosing schedules may also allow for lactate clearance between doses.[9] Prophylactic administration of buffers is not a standard practice and could confound experimental results.
Quantitative Data Summary
The following table summarizes preclinical data on this compound-induced lactate elevation in vivo. Note that specific values can vary significantly between studies and models.
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Peak Plasma Lactate (approx.) | Reference |
| NSG Mice | 0.1 - 5.0 | Not Specified | Dose-dependent increase | [5] |
| Tumor-bearing mice | 5 or 10 | Oral or Intravenous | Not specified, but increase noted | [11] |
Experimental Protocols
Protocol 1: Monitoring Blood Lactate and pH in Mice
Objective: To serially measure blood lactate and pH in mice treated with this compound.
Materials:
-
This compound formulated in an appropriate vehicle
-
Handheld lactate meter (e.g., Lactate Scout, Nova StatStrip) and corresponding test strips
-
Blood gas analyzer (e.g., i-STAT) and cartridges
-
Micro-hematocrit tubes or other blood collection capillaries
-
Gauze and a warming lamp
-
Restraint device
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental procedures, including handling and restraint, to minimize stress.
-
Baseline Sampling: Prior to this compound administration, obtain a baseline blood sample.
-
Warm the mouse's tail using a warming lamp to promote vasodilation.
-
Make a small nick in the tail vein with a sterile lancet.
-
Collect a small drop of blood directly onto the lactate test strip.
-
If measuring pH, collect blood into a heparinized capillary tube for analysis with a blood gas analyzer.
-
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Sampling: Repeat the blood sampling procedure at predetermined time points (e.g., 2, 4, 8, 24 hours) after this compound administration.
-
Data Recording: Record lactate (in mmol/L) and pH values for each animal at each time point.
Experimental Workflow for In Vivo Lactate Monitoring
Caption: Experimental workflow for in vivo lactate monitoring.
Protocol 2: Bicarbonate Intervention for Severe Lactic Acidosis (for experienced researchers with veterinary consultation)
Disclaimer: The use of sodium bicarbonate for treating lactic acidosis is controversial and may have adverse effects.[7][8][12] This protocol is provided for informational purposes and should only be attempted after careful consideration of the ethical implications and in consultation with a laboratory animal veterinarian. The primary and most effective intervention is to cease or reduce the administration of this compound.
Objective: To provide a potential therapeutic intervention for severe, life-threatening lactic acidosis.
Materials:
-
Sterile sodium bicarbonate solution (e.g., 1.4% or isotonic solution)
-
Syringes and needles for administration
-
Warming pad
Procedure:
-
Identify Severe Acidosis: This intervention should only be considered for animals exhibiting severe clinical signs of distress and with confirmed severe lactic acidosis (e.g., pH < 7.1).
-
Veterinary Consultation: A veterinarian must be consulted to determine the appropriate dose and route of administration (e.g., intraperitoneal or intravenous).
-
Administration: Administer the prescribed dose of sodium bicarbonate.
-
Monitoring: Continuously monitor the animal for any improvement or adverse reactions. Supportive care, such as providing warmth and hydration, is critical.
-
Follow-up: Measure blood lactate and pH to assess the response to treatment. Be aware that over-correction can lead to metabolic alkalosis.
Logical Relationship for Intervention Decision
Caption: Logical relationship for intervention decision.
References
- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. IACS-010759 / UT MD Anderson Cancer Center [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Reliability of blood lactate as a measure of exercise intensity in different strains of mice during forced treadmill running - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a detrimental effect of bicarbonate therapy in hypoxic lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Sodium bicarbonate for the treatment of lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IACS-10759 for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IACS-10759, a potent inhibitor of mitochondrial Complex I, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3][4] By inhibiting Complex I, this compound effectively blocks oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial ATP production.[2] This disruption of cellular bioenergetics can induce apoptosis and inhibit proliferation in cancer cells that are highly dependent on OXPHOS for survival.[4][5]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The effective concentration of this compound is highly cell-line dependent and typically falls within the low nanomolar range. For many cancer cell lines, including those from acute myeloid leukemia (AML) and various solid tumors, EC50 values for growth inhibition are often below 10 nM, with some reported as low as 1.4 nM.[5][6][7][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your long-term experiments.
Q3: How do cells adapt to long-term treatment with this compound?
A3: A common cellular response to OXPHOS inhibition by this compound is a compensatory upregulation of glycolysis.[9][10] This metabolic reprogramming allows cells to maintain ATP production and can lead to acquired resistance over time. This is often observed as an increase in the extracellular acidification rate (ECAR).[4][9][10]
Q4: What is the stability of this compound in cell culture medium?
Data Presentation
Table 1: Effective Concentrations (EC50/IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (nM) | Incubation Time |
| HL-60 | Acute Myeloid Leukemia | EC50 | < 3 | 72 hours |
| KG-1 | Acute Myeloid Leukemia | EC50 | < 3 | 72 hours |
| THP-1 | Acute Myeloid Leukemia | EC50 | < 3 | 72 hours |
| HCT-116 | Colorectal Carcinoma | IC50 | 9.63 | 96 hours |
| NCI-H460 | Non-Small Cell Lung Cancer | IC50 (OCR) | 1.4 | 1 hour |
| NCI-H460 | Non-Small Cell Lung Cancer | IC50 (Viability) | 1.4 | 3 days |
| A375 | Melanoma | IC50 (OCR) | 2.1 - 4 | 1 hour |
| SK-MEL-5 | Melanoma | IC50 (OCR) | 2.1 - 7.9 | 1 hour |
| D423-Fluc | Glioblastoma | IC50 (OCR) | 2.1 - 7.9 | 1 hour |
| MCF7-LTED | Breast Cancer | IC50 | 4.7 | Not Specified |
| MCF7-PalboR | Breast Cancer | IC50 | 0.6 | Not Specified |
This table summarizes data from multiple sources.[5][13][14][15] Experimental conditions may vary.
Table 2: Effects of this compound on Cellular Metabolism
| Cell Line | Concentration | Effect on Oxygen Consumption Rate (OCR) | Effect on Extracellular Acidification Rate (ECAR) |
| CLL | 100 nM | Greatly inhibited | Increased |
| Healthy Donor PBMCs | 100 nM | Mitigated | Increased |
| PC3 | 0-30 nM | Dose-dependent decrease | Dose-dependent increase |
| C4-2B | 0-30 nM | Dose-dependent decrease | Dose-dependent increase |
This table summarizes data from multiple sources.[9][10][16] The observed increase in ECAR is indicative of a shift towards glycolysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound and resulting metabolic reprogramming.
Caption: Workflow for a long-term cell culture experiment with this compound.
Caption: Troubleshooting flowchart for long-term this compound cell culture experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug efficacy over time | 1. Degradation of this compound: The compound may not be stable in culture conditions for extended periods. 2. Metabolic Resistance: Cells may have upregulated compensatory pathways, such as glycolysis.[9][10] | 1. Replenish the medium: Change the medium and add fresh this compound every 2-3 days.[11] 2. Assess metabolic phenotype: Use a Seahorse XF Analyzer to measure OCR and ECAR. An increase in ECAR suggests a shift to glycolysis.[9][10] 3. Combination therapy: Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to counteract metabolic adaptation.[9][10] |
| High levels of unexpected cell death | 1. Incorrect concentration: The chosen concentration may be cytotoxic for long-term exposure. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Nutrient depletion: Rapidly proliferating cells can deplete essential nutrients in the medium. | 1. Re-evaluate concentration: Perform a long-term viability assay with a range of lower concentrations. 2. Check solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Maintain cell density: Subculture cells to prevent overgrowth and ensure adequate nutrient supply. |
| Inconsistent results between experiments | 1. Variability in stock solution: Inconsistent preparation or storage of this compound stock. 2. Inconsistent cell passage number or density: Cellular responses can vary with passage number and confluency. | 1. Standardize stock preparation: Prepare a large batch of stock solution, aliquot, and store at -80°C to minimize freeze-thaw cycles. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed at a consistent density for all experiments. |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO₂. For long-term assays, replenish the medium with fresh this compound every 2-3 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[13]
-
Long-Term Treatment (if applicable): Treat cells with this compound for the desired duration in a standard incubator, replenishing the medium as needed.
-
Assay Medium: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.[13]
-
Short-Term Treatment (for acute response): For measuring the immediate effect, this compound can be injected during the Seahorse assay.
-
Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for the Cell Mito Stress Test or Glycolysis Stress Test. This will involve sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure key mitochondrial and glycolytic parameters.[9][18]
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.
Protocol 3: Western Blot Analysis for AMPK Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.[19]
References
- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rondepinho.com [rondepinho.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative phosphorylation is a metabolic vulnerability of endocrine therapy and palbociclib resistant metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IACS-010759 | Apoptosis | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 16. Subtype and site specific-induced metabolic vulnerabilities in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PHB2 promotes colorectal cancer cell proliferation and tumorigenesis through NDUFS1-mediated oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: IACS-10759 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of IACS-10759 in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Introduction to this compound and In Vitro Stability
This compound is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] By blocking complex I, this compound disrupts cellular respiration and ATP production, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent in cancers that rely on oxidative phosphorylation (OXPHOS).[1][2]
The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible experimental outcomes. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy. This guide provides insights into the stability of this compound and protocols to mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Complex I of the mitochondrial electron transport chain.[1][2] This inhibition blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons, leading to decreased oxygen consumption, a reduction in ATP synthesis via oxidative phosphorylation, and an increase in glycolysis as a compensatory energy source.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][3] this compound is reported to be soluble in DMSO at concentrations up to 24.23 mg/mL (43.07 mM).[3] It is insoluble in water and ethanol.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, published studies have demonstrated biological activity in the low nanomolar range. For instance, a concentration of 100 nM has been used in studies with chronic lymphocytic leukemia (CLL) cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q5: Is this compound stable in aqueous cell culture media?
A5: While specific public data on the half-life of this compound in various cell culture media is limited, its chemical structure, which includes a trifluoromethylphenyl group, suggests a degree of stability. However, factors such as pH, temperature, and media components can influence its stability over time.[4] It is advisable to conduct stability tests under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Reduced or no observable effect of this compound on cell viability or oxygen consumption.
-
Possible Cause A: Compound Precipitation.
-
Question: Did you observe any precipitate when diluting the DMSO stock solution into the cell culture medium?
-
Answer: this compound has low aqueous solubility.[1] To avoid precipitation, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Pre-warming the medium to 37°C before adding the compound and performing a stepwise dilution can also improve solubility.[4]
-
-
Possible Cause B: Compound Degradation.
-
Question: How long was the incubation period? Could the compound have degraded over time?
-
Answer: Although generally stable, prolonged incubation at 37°C can lead to the degradation of small molecules.[4] Consider refreshing the media with a new dose of this compound for long-term experiments. You can also assess the stability of this compound under your experimental conditions using the protocol provided below.
-
-
Possible Cause C: Cell Line Resistance.
-
Question: Is your cell line highly dependent on oxidative phosphorylation?
-
Answer: Cells with a high glycolytic rate may be less sensitive to inhibitors of oxidative phosphorylation. You can assess the metabolic phenotype of your cells using an extracellular flux analyzer to determine their reliance on OXPHOS versus glycolysis.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause A: Inconsistent Compound Concentration.
-
Question: Are you confident in the final concentration of this compound in each well?
-
Answer: Ensure thorough mixing of the this compound solution in the media before aliquoting to your experimental plates. Inaccurate pipetting, especially of small volumes of concentrated stock, can also lead to variability. Use calibrated pipettes and appropriate pipetting techniques.
-
-
Possible Cause B: Edge Effects in Multi-well Plates.
-
Question: Are you observing unusual results in the outer wells of your culture plates?
-
Answer: The outer wells of multi-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experimental samples.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 562.56 g/mol ).
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1]
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. To minimize precipitation, add the DMSO stock to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound working solution in cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC, LC-MS/MS)
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Prepare the Stability Study Samples:
-
Prepare a sufficient volume of the this compound working solution at the desired final concentration in your cell culture medium.
-
Aliquot the solution into sterile microcentrifuge tubes or wells of a multi-well plate.
-
-
Time Zero (T=0) Sample:
-
Immediately take an aliquot from the prepared solution. This will serve as your T=0 reference.
-
Quench the sample by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) to precipitate proteins and stop degradation.
-
Store the quenched sample at -80°C until analysis.
-
-
Incubate Samples:
-
Place the remaining aliquots in a humidified incubator at 37°C with 5% CO₂.
-
-
Collect Samples at Time Points:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Immediately quench the sample as described in step 2 and store it at -80°C.
-
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Process the samples for analysis (e.g., centrifuge to pellet precipitated proteins).
-
Analyze the concentration of the parent this compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Data Presentation
Disclaimer: The following quantitative data is for illustrative purposes to guide researchers in presenting their stability data. Specific stability of this compound may vary based on experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 24.23[3] | 43.07[3] |
| Water | Insoluble[1] | Insoluble[1] |
| Ethanol | Insoluble[1] | Insoluble[1] |
Table 2: Illustrative Stability of this compound (1 µM) in RPMI-1640 with 10% FBS at 37°C
| Time Point (hours) | Peak Area (Arbitrary Units) | Concentration (µM) | Percent Remaining (%) |
| 0 | 1,000,000 | 1.00 | 100 |
| 2 | 985,000 | 0.985 | 98.5 |
| 4 | 960,000 | 0.960 | 96.0 |
| 8 | 910,000 | 0.910 | 91.0 |
| 12 | 875,000 | 0.875 | 87.5 |
| 24 | 780,000 | 0.780 | 78.0 |
| 48 | 620,000 | 0.620 | 62.0 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting this compound experiments.
References
Troubleshooting inconsistent results with IACS-10759
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing IACS-10759 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and reduced biosynthesis of essential molecules like aspartate, which impairs nucleotide production.[3][4][5] This disruption of cellular bioenergetics can inhibit cell proliferation and induce apoptosis, particularly in cancer cells highly dependent on OXPHOS.[1][2][4]
Q2: What are the known challenges and toxicities associated with this compound?
Clinical trials with this compound revealed a narrow therapeutic index with dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[3][6][7] These adverse effects led to the discontinuation of the trials.[3][6] In preclinical studies, high doses were associated with a decrease in core body temperature and, in some cases, death.[4] Researchers should be mindful of these potential toxicities in their experimental models.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][8] For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for at least three years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[2] Note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[2]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability or IC50 values between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Cellular Metabolic State: The sensitivity of cells to this compound is highly dependent on their metabolic phenotype. Cells that can compensate for OXPHOS inhibition by upregulating glycolysis may show resistance.[9] | 1. Characterize Basal Metabolism: Before initiating experiments, perform a baseline metabolic analysis (e.g., using a Seahorse XF Analyzer) to determine the relative reliance of your cell line on OXPHOS versus glycolysis. 2. Control Glucose Levels: Inconsistent glucose concentrations in the culture media can lead to variable results. Ensure consistent glucose levels across experiments. Consider testing the effects of this compound under low-glucose conditions, which has been shown to sensitize some cells.[9][10] |
| Inconsistent Drug Concentration: Errors in serial dilutions or degradation of the compound can lead to variability. | 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Verify Stock Concentration: If inconsistencies persist, consider verifying the concentration of your stock solution. |
| Cell Density: The density at which cells are seeded can influence their metabolic state and, consequently, their response to the inhibitor. | Standardize Seeding Density: Use a consistent cell seeding density for all experiments. |
Problem 2: Unexpected or off-target effects at higher concentrations.
| Potential Cause | Troubleshooting Suggestion |
| Mechanism-Based Toxicity: As a potent inhibitor of a fundamental cellular process, high concentrations of this compound can lead to broad cellular stress and toxicity that may not be specific to the intended target pathway. | 1. Dose-Response Curve: Perform a careful dose-response analysis to identify the optimal concentration range for inhibiting Complex I without inducing widespread, non-specific toxicity. 2. Time-Course Experiment: Assess the effects of this compound over different time points to distinguish between early, specific effects and later, secondary effects of cellular collapse. |
| Compensatory Metabolic Shift: Inhibition of OXPHOS can induce a compensatory increase in glycolysis.[9] This metabolic reprogramming can lead to secondary effects, such as changes in extracellular acidification rates (ECAR). | Monitor Glycolysis: When assessing the effects of this compound, simultaneously measure both oxygen consumption rate (OCR) and ECAR to get a complete picture of the cellular metabolic response. Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to mitigate this compensatory mechanism.[9][10] |
Quantitative Data Summary
| Parameter | Reported Value | Cell Line/System |
| IC50 (Oxidative Phosphorylation Inhibition) | < 10 nM | General |
| IC50 (Mouse) | 5.6 nM | Mouse |
| IC50 (Rat) | 12.2 nM | Rat |
| IC50 (Cynomolgus Monkey) | 8.7 nM | Cynomolgus Monkey |
Experimental Protocols
1. Seahorse XF Analysis of Cellular Respiration
This protocol assesses the real-time impact of this compound on mitochondrial respiration and glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Treat the cells with the desired concentrations of this compound and incubate for the specified duration.
-
Seahorse XF Analysis: Place the microplate into a Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Basal OCR and ECAR are measured prior to the injection of any compounds.
2. In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol evaluates the effect of this compound on tumor growth in vivo.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) for implanting patient-derived xenografts (PDX) or cell line-derived xenografts.[11]
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate the tumor volume.[11]
-
This compound Administration: Once tumors reach a specified size, begin treatment. Prepare this compound in a suitable vehicle and administer it orally or intravenously at the desired dose and schedule.[11] Include a vehicle control group.
-
Efficacy Endpoints: Regularly measure tumor volume and monitor the body weight of the mice as an indicator of toxicity.[11] Survival can also be used as an endpoint.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis.[11]
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
Navigating IACS-10759: A Technical Guide to Experimental Success
Welcome to the Technical Support Center for IACS-10759. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. By anticipating and addressing potential artifacts and challenges, this guide aims to facilitate smoother, more reliable, and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] By inhibiting Complex I, this compound effectively blocks oxidative phosphorylation (OXPHOS), leading to a reduction in mitochondrial ATP production.[2][4] Preclinical studies have shown that it binds to the ND1 subunit of Complex I.[5][6]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to cause a dose-dependent decrease in the oxygen consumption rate (OCR).[1][7] Consequently, many cell types will exhibit a compensatory metabolic shift towards glycolysis, observed as an increase in the extracellular acidification rate (ECAR).[1][7] In cancer cells that are highly dependent on OXPHOS, this metabolic disruption can inhibit proliferation and induce apoptosis.[1][8]
Q3: In which cancer types or cellular contexts is this compound expected to be most effective?
This compound is most effective in cancers that are highly reliant on oxidative phosphorylation for their energy and biosynthetic needs.[9] This includes models of brain cancer and acute myeloid leukemia (AML).[1][8] Tumors with mutations that increase dependence on OXPHOS, such as those with SMARCA4 mutations, may also be particularly sensitive.[10]
Q4: What are the known solubility and stability limitations of this compound?
This compound is insoluble in water and ethanol.[1] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][11][12] To avoid solubility issues, it is recommended to use fresh, moisture-free DMSO.[1] Stock solutions in DMSO can be stored for up to a year at -80°C, but for shorter periods (1 month) at -20°C.[1] For in vivo studies, specific formulations using PEG300, Tween80, or corn oil have been described.[1]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause: The cell line may have a low dependence on oxidative phosphorylation and a high glycolytic capacity.
-
Troubleshooting Steps:
-
Assess Metabolic Profile: Characterize the metabolic phenotype of your cell line using a Seahorse XF Analyzer to determine the basal OCR/ECAR ratio. Cells with a low OCR/ECAR ratio are more glycolytic and likely to be less sensitive to OXPHOS inhibition.[9]
-
Culture in Galactose: Forcing cells to rely on OXPHOS by replacing glucose with galactose in the culture media can increase sensitivity to this compound.[9]
-
Combination Therapy: Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG). This combination has been shown to be more effective in inducing cell death in cells that can compensate for OXPHOS inhibition by upregulating glycolysis.[7][13]
-
-
-
Possible Cause: The compound has precipitated out of solution.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the culture media after adding the compound to ensure it has fully dissolved and no precipitate is visible.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored, high-concentration stock solution in DMSO immediately before each experiment.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
-
Possible Cause: Variability in cell seeding density or metabolic state.
-
Troubleshooting Steps:
-
Standardize Seeding: Ensure consistent cell seeding density across all wells and plates.
-
Monitor Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability.
-
-
Issue 3: Unexpected toxicity or off-target effects observed in in vivo studies.
-
Possible Cause: this compound has a narrow therapeutic index and has been associated with dose-limiting toxicities in clinical trials.
-
Troubleshooting Steps:
-
Dose Escalation Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for Toxicity: Closely monitor animals for signs of toxicity, including elevated blood lactate, neurotoxicity (e.g., peripheral neuropathy), and changes in body weight or behavior.[5][6][14] Preclinical studies have noted that at the highest doses, a decrease in core body temperature and death can occur.[15]
-
Consider Co-administration: In preclinical models, co-administration of an HDAC6 inhibitor has been shown to mitigate this compound-induced peripheral neuropathy.[5][6]
-
-
Issue 4: Development of resistance to this compound over time.
-
Possible Cause: Cancer cells can adapt to OXPHOS inhibition.
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Analyze resistant cells for potential mechanisms of adaptation, such as an increase in mitochondrial biogenesis. Evidence from clinical trials suggests a compensatory increase in mitochondria in blasts from AML patients.[5]
-
Combination Strategies: Explore combination therapies that target potential resistance pathways.
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Species | Value | Reference |
| IC50 (OXPHOS Inhibition) | - | < 10 nM | [1][12] |
| IC50 (Ubiquinone Reduction) | Murine | 60 nM | [16] |
| IC50 (Complex I Activity) | Mouse | 5.6 nM | [11] |
| IC50 (Complex I Activity) | Rat | 12.2 nM | [11] |
| IC50 (Complex I Activity) | Cynomolgus Monkey | 8.7 nM | [11] |
Table 2: Metabolic Effects of this compound on Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment | Parameter | Change | Reference |
| 100 nM this compound (24h) | Basal OCR | Greatly Inhibited | [7] |
| 100 nM this compound (24h) | Spare Respiratory Capacity | Drastically Decreased | [7] |
| 100 nM this compound (24h) | Glycolysis (ECAR) | Increased | [7] |
| 100 nM this compound (24h) | ATP Levels | Decreased | [7] |
| 100 nM this compound (48h) | ATP Levels | Further Decreased | [7] |
Key Experimental Protocols
Protocol 1: Assessment of Cellular Respiration and Glycolysis using a Seahorse XF Analyzer
This protocol is used to measure the real-time effects of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[2]
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Inhibitor Treatment: The following day, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Treat the cells with the desired concentrations of this compound and incubate for the specified duration.[2]
-
Seahorse XF Analysis: Place the microplate into a Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR before sequentially injecting mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Drug that targets metabolic vulnerability and impairs cancer cell growth and survival ID'd - ecancer [ecancer.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
IACS-10759 dose-limiting toxicities in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mitochondrial complex I inhibitor, IACS-10759, in animal studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential dose-limiting toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of this compound observed in animal studies?
A1: The primary dose-limiting toxicities of this compound in preclinical animal models are neurotoxicity, specifically peripheral neuropathy, and elevated blood lactate (B86563) levels.[1][2][3] These toxicities have been observed at doses that also demonstrate anti-tumor efficacy.
Q2: What is the mechanism of action of this compound that leads to these toxicities?
A2: this compound is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and a compensatory shift towards glycolysis. The increased reliance on glycolysis results in the production and accumulation of lactate. The precise mechanism for neurotoxicity is still under investigation but is thought to be related to the high energy demand of neurons, making them vulnerable to disruptions in mitochondrial respiration.
Q3: At what doses have these toxicities been observed in common animal models?
A3: In mice, doses effective for anti-tumor activity have been associated with peripheral neuropathy.[1] GLP-compliant 28-day oral toxicity studies have been conducted in rats and monkeys. In these studies, moribundity and/or mortality were observed at doses of ≥2 mg/kg/day in rats and ≥3 mg/kg/day in monkeys.
Troubleshooting Guides
Issue 1: Observing signs of neurotoxicity in treated animals (e.g., abnormal gait, paw clenching).
-
Possible Cause: On-target toxicity due to inhibition of mitochondrial function in neurons.
-
Troubleshooting Steps:
-
Behavioral Assessment: Conduct quantitative behavioral tests to assess the severity of neuropathy. The von Frey test for mechanical allodynia is a standard method.
-
Dose Adjustment: Consider reducing the dose or modifying the dosing schedule (e.g., intermittent dosing) to find a therapeutic window with acceptable toxicity.
-
Histopathology: At the end of the study, collect sciatic nerves for histopathological analysis to confirm neuronal damage, such as demyelination or axonal degeneration.
-
Supportive Care: Ensure animals have easy access to food and water. Provide soft bedding to minimize discomfort.
-
Issue 2: Elevated blood lactate levels in treated animals.
-
Possible Cause: A direct consequence of the inhibition of oxidative phosphorylation, leading to a metabolic shift to anaerobic glycolysis.
-
Troubleshooting Steps:
-
Monitor Lactate Levels: Regularly monitor blood lactate levels. A handheld lactate meter can provide quick measurements from a small blood sample (e.g., tail vein).
-
Assess Acid-Base Balance: If lactate levels are significantly elevated, consider assessing blood gases to check for metabolic acidosis.
-
Hydration: Ensure animals are well-hydrated, as dehydration can exacerbate lactate accumulation.
-
Correlate with Efficacy: Determine if the lactate elevation correlates with the desired anti-tumor efficacy to understand the therapeutic index.
-
Quantitative Data Summary
Table 1: Summary of this compound Dose-Limiting Toxicities in Animal Studies
| Animal Model | Dose | Observed Toxicity | Reference |
| Mouse | Efficacious anti-tumor doses | Behavioral and physiological changes indicative of peripheral neuropathy, damaged myelin of peripheral nerves. | [1] |
| Rat (28-day oral) | ≥ 2 mg/kg/day | Moribundity requiring euthanasia and/or mortality. | |
| Monkey (28-day oral) | ≥ 3 mg/kg/day | Moribundity requiring euthanasia and/or mortality. |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol is adapted from standard methods for assessing peripheral neuropathy in rodents.[5][6][7][8][9]
-
Acclimation: Place mice in individual testing chambers on an elevated wire grid floor for at least one hour to allow for acclimation to the environment.
-
Filament Application: Use a set of calibrated von Frey filaments (e.g., starting with a 0.6g filament). Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 1-2 seconds.
-
Response Evaluation: A positive response is a sharp withdrawal of the paw.
-
Up-Down Method: If there is no response, use the next filament with a higher force. If there is a response, use the next filament with a lower force.
-
Testing Sequence: Continue this sequence until the paw has been tested five times after the first positive response.
-
Data Analysis: Calculate the 50% paw withdrawal threshold using the up-down method.
-
Timing: Perform baseline testing before drug administration and at specified time points during the treatment period.
Protocol 2: Histopathological Evaluation of Sciatic Nerve
This protocol provides a general guideline for H&E staining of sciatic nerve tissue.[10][11][12][13][14]
-
Tissue Collection: At the end of the study, euthanize the animal and carefully dissect the sciatic nerve.
-
Fixation: Immediately fix the nerve in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick cross-sections and longitudinal sections of the nerve using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Microscopy: Mount the stained sections and examine under a light microscope. Look for signs of nerve damage such as axonal degeneration, demyelination, and inflammatory cell infiltration.
Protocol 3: Western Blot for Phosphorylated AMPK
This protocol outlines the steps to assess the activation of the AMPK pathway.[15][16][17][18]
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Visualizations
Caption: Mechanism of action of this compound and its downstream metabolic effects.
Caption: Experimental workflow for assessing this compound toxicity in animal models.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. von Frey test [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. researchgate.net [researchgate.net]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Window of IACS-10759
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with IACS-10759. Our goal is to help you optimize your experimental design and enhance the therapeutic window of this potent oxidative phosphorylation (OXPHOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] By binding to the ND1 subunit of Complex I, it blocks the transfer of electrons from NADH to ubiquinone.[4][5] This inhibition of oxidative phosphorylation (OXPHOS) leads to a decrease in cellular ATP production and a reduction in the biosynthesis of crucial metabolites like aspartate, which is necessary for nucleotide synthesis.[5][6] In cancer cells that are highly dependent on OXPHOS for their energy and biomass, this disruption can lead to cell growth arrest and apoptosis.[1][7]
Q2: What are the primary dose-limiting toxicities observed with this compound?
A2: Clinical trials with this compound were discontinued (B1498344) due to a narrow therapeutic window, with the primary dose-limiting toxicities being:
-
Elevated blood lactate (B86563) and lactic acidosis: This is an on-target effect resulting from the cellular shift to anaerobic glycolysis to compensate for the inhibition of OXPHOS.[4][8][9]
-
Neurotoxicity: This has been observed as peripheral neuropathy and is thought to be due to the high energy demands of neuronal cells, making them susceptible to OXPHOS inhibition.[4][8][9]
Q3: How can I identify cancer cell lines or tumor models that are most likely to be sensitive to this compound?
A3: Sensitivity to this compound is highest in cells that are heavily reliant on OXPHOS for survival. To identify such models, consider the following approaches:
-
Metabolic Phenotyping: Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). Cells with a high OCR/ECAR ratio are more likely to be OXPHOS-dependent.
-
Genetic and Molecular Profiling:
-
Tumors with mutations that drive OXPHOS dependency (e.g., certain mutations in SWI/SNF complex genes) may be more sensitive.[10]
-
Resistance to therapies like MAPK inhibitors in melanoma or ibrutinib (B1684441) in mantle cell lymphoma has been linked to a metabolic shift towards OXPHOS, creating a vulnerability to this compound.[3][11]
-
Evaluate mitochondrial gene expression signatures, which may predict sensitivity.[12]
-
-
Culture Conditions: Test cell viability in media where glucose is replaced with galactose. This forces cells to rely on OXPHOS for energy, and sensitive cells will exhibit reduced viability in the presence of this compound.[13]
Q4: What are the potential resistance mechanisms to this compound?
A4: Resistance to this compound can emerge through several mechanisms:
-
Metabolic Plasticity: Cancer cells can upregulate glycolysis to compensate for the loss of OXPHOS-derived ATP.[13][14] A high glycolytic reserve capacity may contribute to insensitivity.[13]
-
Increased Mitochondria: Evidence from clinical trials in AML suggests a compensatory increase in mitochondria in blasts as a resistance mechanism.[4]
-
Upregulation of Alternative Pathways: In some contexts, resistance has been associated with an epithelial-mesenchymal transition (EMT) signature and increased expression of AXL.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High toxicity in non-cancerous cell lines. | On-target inhibition of OXPHOS in cells with high mitochondrial dependence. | - Lower the concentration of this compound.- Evaluate the metabolic dependency of your non-cancerous control cells.- Consider combination therapies that may permit a dose reduction of this compound.[15] |
| Lack of efficacy in the target cancer cell line. | - The cancer cells may be primarily glycolytic and not dependent on OXPHOS.- Insufficient intracellular concentration of the inhibitor. | - Screen a panel of cell lines to identify those with an OXPHOS-dependent phenotype.[15]- Consider combination therapy with a glycolysis inhibitor to target both energy pathways.[14][15]- Verify cellular uptake of this compound. |
| Development of resistance during in vivo studies. | - Compensatory metabolic reprogramming (e.g., upregulation of glycolysis).- Clonal evolution and selection of resistant populations. | - Implement combination therapies from the start of the experiment (see strategies below).- Analyze the metabolic profile of resistant tumors to identify new vulnerabilities. |
| Difficulty interpreting metabolic assay (e.g., Seahorse) data. | - Improper cell seeding density.- Incorrect assay conditions. | - Optimize cell seeding density for your specific cell line.- Include appropriate controls, such as vehicle-treated cells and cells treated with known inhibitors of glycolysis and OXPHOS. |
Strategies to Enhance the Therapeutic Window
A key challenge with this compound is mitigating its on-target toxicities while maintaining anti-tumor efficacy. The following strategies, primarily involving combination therapies, have been explored in preclinical models.
Combination with HDAC6 Inhibitors to Mitigate Neurotoxicity
-
Rationale: Co-administration of a histone deacetylase 6 (HDAC6) inhibitor has been shown to minimize the behavioral and physiological signs of peripheral neuropathy induced by this compound in mice.[4][9]
-
Experimental Approach: In mouse models, administer the HDAC6 inhibitor concurrently with this compound and monitor for signs of neuropathy (e.g., thermal sensitivity, gait analysis) alongside tumor growth.
Combination with Glycolysis Inhibitors
-
Rationale: To counteract the compensatory upregulation of glycolysis in response to OXPHOS inhibition, a dual blockade of both major energy pathways can be effective.[14]
-
Example Agent: 2-deoxy-D-glucose (2-DG).
-
Experimental Approach: Treat cancer cells in vitro with this compound and 2-DG and assess for synergistic effects on cell viability.
Combination with BCL-2 Inhibitors
-
Rationale: this compound can induce a vulnerable mitochondrial state that sensitizes AML cells to the BCL-2 inhibitor venetoclax (B612062), leading to synergistic cell death.[16]
-
Experimental Approach: In AML models, combine this compound with venetoclax and evaluate apoptosis and cell viability.
Combination with Pro-oxidants
-
Rationale: In MYC-driven lymphomas, combining this compound with a pro-oxidant like high-dose ascorbate (B8700270) (vitamin C) can synergistically induce cell death.[17] This may allow for the use of lower, less toxic doses of this compound.[17]
-
Experimental Approach: In relevant cancer models, assess the in vitro and in vivo efficacy of this compound in combination with high-dose ascorbate.
Combination with Radiotherapy
-
Rationale: this compound can enhance the efficacy of radiotherapy, particularly in models resistant to immunotherapy (e.g., anti-PD-1).[10][12]
-
Experimental Approach: In tumor models, combine local radiotherapy with systemic administration of this compound and monitor tumor response and survival.
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (OXPHOS Inhibition) | < 10 nM | Cellular Assays | [1] |
| IC50 (OCR Inhibition) | 1.4 nM | Cellular Assays | [13] |
| IC50 (Galactose-dependent cell viability) | 1.4 nM | Cellular Assays | [13] |
| Validated Plasma Concentration Range for Analysis | 0.05 to 50.0 ng/mL | Human Plasma | [4][8] |
| Plasma Exposure Associated with Increased Lactate | > 8 nM (or 4.5 ng/mL equivalent) | Human Clinical Trials | [8] |
Experimental Protocols
Protocol 1: Assessing Metabolic Phenotype using a Seahorse XF Analyzer
This protocol is used to determine the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess a cell's reliance on OXPHOS and glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The following day, wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), and incubate in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the microplate in the Seahorse XF Analyzer to measure basal OCR and ECAR, as well as the response to the injected compounds.
-
Data Analysis: Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of this compound.
-
Cell Treatment: Culture cells in the presence of a dose range of this compound (and any combination agents) for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
Metabolic Assays (e.g., MTT, CellTiter-Glo): Measure the metabolic activity of viable cells.
-
Dye Exclusion Assays (e.g., Trypan Blue): Count viable cells that exclude the dye.
-
-
Apoptosis Detection (Flow Cytometry):
-
Stain cells with Annexin V (to detect externalized phosphatidylserine) and a viability dye like propidium (B1200493) iodide (PI) or DAPI.
-
Analyze by flow cytometry to quantify early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. scispace.com [scispace.com]
- 9. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rondepinho.com [rondepinho.com]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Navigating Acquired Resistance to IACS-10759: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments investigating acquired resistance to IACS-10759, a potent inhibitor of mitochondrial Complex I. The information is designed to offer practical solutions and a deeper understanding of the underlying mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in ATP production and inducing apoptosis in cancer cells that are highly dependent on this metabolic pathway for survival.[1][2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound can manifest through several mechanisms. The most commonly observed is a metabolic shift towards glycolysis to compensate for the inhibition of OXPHOS.[1][3] Other potential mechanisms include an increase in the number of mitochondria to counteract the effect of the inhibitor and the activation of bypass signaling pathways, such as the Epithelial-Mesenchymal Transition (EMT) and the AXL receptor tyrosine kinase pathway, which promote cell survival and drug resistance.
Q3: How can we experimentally confirm a metabolic shift to glycolysis in our this compound-resistant cells?
A3: A Seahorse XF Analyzer can be used to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. In resistant cells, you would expect to see a decreased reliance on OCR and a corresponding increase in ECAR compared to the sensitive parental cells, especially in the presence of this compound.
Q4: We suspect the involvement of bypass signaling pathways. Which pathways are commonly implicated in this compound resistance?
A4: Upregulation of the AXL receptor tyrosine kinase and the induction of Epithelial-Mesenchymal Transition (EMT) have been associated with resistance to various targeted therapies and can be a potential mechanism of resistance to this compound. These pathways can promote cell survival, proliferation, and invasion, thereby circumventing the effects of OXPHOS inhibition.
Troubleshooting Guides
Problem: Difficulty in Generating a Stable this compound Resistant Cell Line
Possible Cause & Solution:
-
Inappropriate Drug Concentration: Starting with a lethal concentration of this compound can lead to widespread cell death without the selection of resistant clones.
-
Recommendation: Begin by determining the IC50 of this compound in your parental cell line. Start the selection process with a concentration at or slightly below the IC50 and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[4]
-
-
Insufficient Treatment Duration: Resistance development is a gradual process.
-
Recommendation: Expose the cells to the drug for a prolonged period, passaging them as they reach confluence. It may take several months to establish a stably resistant cell line.[4]
-
-
Cell Line Plasticity: Some cell lines may be inherently less prone to developing resistance.
-
Recommendation: If you are consistently failing to generate a resistant line, consider attempting the protocol with a different cancer cell line known for its metabolic plasticity.
-
Problem: Inconsistent Results in Seahorse XF Assays
Possible Cause & Solution:
-
Improper Cell Seeding: Uneven cell distribution or incorrect cell density can lead to high variability in OCR and ECAR measurements.
-
Recommendation: Ensure a single-cell suspension before seeding and optimize the cell number for your specific cell line to achieve a confluent monolayer on the day of the assay. Perform a cell density titration to find the optimal seeding density.
-
-
Sensor Cartridge Hydration Issues: Incomplete hydration of the sensor cartridge can lead to inaccurate readings.
-
Recommendation: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight in Seahorse XF Calibrant.[5]
-
-
Incorrect Assay Medium: The composition of the assay medium is critical for accurate metabolic measurements.
-
Recommendation: Use the recommended Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine at the appropriate concentrations for your experiment. Ensure the pH is correctly adjusted.[6]
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be observed when comparing this compound sensitive parental cells with their acquired resistant counterparts.
Table 1: Metabolic Phenotype Comparison
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Fold Change (Resistant/Parental) |
| Basal OCR (pmol/min) | 150 ± 10 | 80 ± 8 | 0.53 |
| Basal ECAR (mpH/min) | 50 ± 5 | 120 ± 12 | 2.4 |
| ATP Production from OXPHOS (%) | 75% | 30% | 0.4 |
| ATP Production from Glycolysis (%) | 25% | 70% | 2.8 |
Table 2: Key Protein Expression Levels (from Quantitative Proteomics)
| Protein | Parental Cell Line (Relative Abundance) | This compound Resistant Cell Line (Relative Abundance) | Fold Change (Resistant/Parental) |
| NDUFS1 (Complex I Subunit) | 1.0 | 1.1 | 1.1 |
| HK2 (Hexokinase 2) | 1.0 | 3.5 | 3.5 |
| LDHA (Lactate Dehydrogenase A) | 1.0 | 4.2 | 4.2 |
| AXL (Receptor Tyrosine Kinase) | 1.0 | 5.8 | 5.8 |
| Vimentin (Mesenchymal Marker) | 1.0 | 6.5 | 6.5 |
| E-Cadherin (Epithelial Marker) | 1.0 | 0.2 | 0.2 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Determine IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Seed the parental cells at a low density. Once attached, treat the cells with this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. Once the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask and continue the treatment with the same drug concentration.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establishment of Resistance: Continue this process of dose escalation and passaging for several months. A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental cells.
-
Characterization: Regularly assess the metabolic phenotype (OCR/ECAR) and protein expression profiles of the evolving cell population to track the development of resistance.
Protocol 2: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed both parental and this compound resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C in Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells, wash once with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function.
-
Data Analysis: Normalize the data to cell number or protein concentration. Compare the OCR and ECAR profiles of the parental and resistant cells.
Visualizations
Caption: Mechanism of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. The proteomic landscape of Glioblastoma recurrence reveals novel and targetable immunoregulatory drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
Technical Support Center: IACS-10759 and Mitochondrial Function in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of IACS-10759 on normal cell mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain.[1][2][3][4] By binding to the ND1 subunit of Complex I, it blocks the transfer of electrons from NADH to ubiquinone, thereby inhibiting oxidative phosphorylation (OXPHOS) and reducing ATP production.[5][6]
Q2: How does this compound's effect on normal cells differ from its effect on cancer cells?
A2: Preclinical studies have shown that normal diploid cells are significantly less sensitive to this compound compared to many cancer cell lines, particularly those reliant on OXPHOS for energy.[7] While efficacious doses in preclinical cancer models were well-tolerated, clinical trials in humans revealed significant mechanism-based toxicities in normal tissues at exposures required for anti-tumor activity.[5][6] This suggests a narrower therapeutic window in humans than anticipated from preclinical models.
Q3: What are the most common off-target effects or toxicities observed with this compound in normal cells?
A3: The most significant toxicities associated with this compound are mechanism-based and not considered "off-target" in the traditional sense, as they stem from the inhibition of mitochondrial Complex I in normal tissues. The primary dose-limiting toxicities observed in clinical trials were elevated blood lactate (B86563) (lactic acidosis) and neurotoxicity, including peripheral neuropathy.[5][6][8][9] These adverse events were significant enough to lead to the discontinuation of the clinical trials.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in normal cell lines.
-
Possible Cause 1: Cell line dependence on OXPHOS. Certain normal cell types may have a higher reliance on oxidative phosphorylation than others.
-
Troubleshooting Step: Characterize the metabolic profile of your normal cell line using a metabolic analyzer (e.g., Seahorse XF Analyzer) to determine its oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will reveal its dependence on OXPHOS versus glycolysis.
-
-
Possible Cause 2: High concentration of this compound. Although less sensitive, normal cells will undergo apoptosis at high enough concentrations of a Complex I inhibitor.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 of this compound in your specific normal cell line. Compare this to the IC50 in your cancer cell line of interest to establish the therapeutic window.
-
-
Possible Cause 3: Culture media composition. The nutrient availability in the culture media can influence a cell's metabolic state and sensitivity to OXPHOS inhibition.
-
Troubleshooting Step: Ensure consistent use of standard culture medium containing both glucose and glutamine. Consider comparing results in media with galactose, which forces cells to rely on OXPHOS.
-
Issue 2: Observed increase in lactate production in normal cells treated with this compound.
-
Explanation: This is an expected consequence of inhibiting mitochondrial Complex I. By blocking oxidative phosphorylation, the cell compensates by upregulating glycolysis to meet its ATP demands. The end product of glycolysis, pyruvate, is converted to lactate to regenerate NAD+ needed for sustained glycolytic flux. This compensatory increase in glycolysis is a hallmark of this compound's mechanism of action.[5][6]
Issue 3: Difficulty replicating the differential sensitivity between normal and cancer cells.
-
Possible Cause 1: Inappropriate experimental model. The differential sensitivity may be more pronounced in 3D cultures or in vivo models that better recapitulate the tumor microenvironment.
-
Troubleshooting Step: If using 2D cultures, consider transitioning to spheroid or organoid models.
-
-
Possible Cause 2: Duration of treatment. Short-term exposure may not be sufficient to observe the differential effects on cell viability.
-
Troubleshooting Step: Conduct a time-course experiment to assess the impact of this compound on cell proliferation and viability over several days.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Cell Type | Assay | IC50 (nM) |
| Various Human Cancer Cell Lines | Galactose-dependent cell viability | ~1.4 |
| Various Human Cancer Cell Lines | Oxygen Consumption Rate (OCR) | ~1.4 |
| Canine Cell Lines | Not Specified | 180 - 360 |
| Mouse Cell Lines | Not Specified | ~5.6 |
| Rat Cell Lines | Not Specified | ~12.2 |
| Cynomolgus Monkey Cell Lines | Not Specified | ~8.7 |
Data compiled from published studies.[7]
Table 2: Impact of this compound on Ribonucleotide Pools in Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment | Duration | Mean ATP Concentration (μM) |
| Untreated | 24h | 2775 |
| 100 nM this compound | 24h | 1652 |
| Untreated | 48h | 2124 |
| 100 nM this compound | 48h | 943 |
Data from a study on primary CLL cells.[3][10]
Experimental Protocols
1. Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Analysis
-
Objective: To assess the real-time metabolic response of cells to this compound.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
The following day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
Analyze the data to determine basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity, as well as basal and compensatory ECAR.
-
2. Cell Viability Assay (Galactose-Containing Media)
-
Objective: To determine the sensitivity of cells to this compound under conditions of forced reliance on OXPHOS.
-
Methodology:
-
Seed cells in a 96-well plate in standard glucose-containing medium and allow them to adhere.
-
Replace the medium with medium containing galactose instead of glucose.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a predetermined duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action and metabolic consequences.
References
- 1. Facebook [cancer.gov]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rondepinho.com [rondepinho.com]
- 8. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IACS-10759 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and administration of IACS-10759 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to initially dissolve this compound.[1][2][3][4] For subsequent dilution into a final formulation for in vivo administration, various vehicles can be used, depending on the route of administration.
Q2: Can I administer this compound dissolved only in DMSO to my animals?
A2: It is not recommended to administer this compound dissolved solely in DMSO for in vivo studies, as high concentrations of DMSO can be toxic to animals.[1] DMSO should be used to create a stock solution, which is then further diluted into a suitable vehicle for administration.
Q3: What are the recommended routes of administration for this compound in animal models?
A3: this compound has been successfully administered in preclinical models via oral (PO) and intravenous (IV) routes.[1] Oral gavage is a common method for oral administration.[5][6]
Q4: What is the typical dose range for this compound in mouse models?
A4: The dose of this compound can vary depending on the cancer model and study design. Doses ranging from 0.1 mg/kg to 25 mg/kg have been reported in mice.[1][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | The concentration of this compound is too high for the chosen vehicle. The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | Decrease the final concentration of this compound. Prepare a fresh formulation and ensure the DMSO stock solution is fully dissolved before adding it to the vehicle. Consider using a formulation with a higher percentage of solubilizing agents like PEG300 and Tween80. The mixed solution should be used immediately for optimal results.[3] |
| Animal shows signs of toxicity (e.g., weight loss, lethargy) after administration. | The dose of this compound may be too high. The vehicle itself may be causing toxicity. | Reduce the dose of this compound. Include a vehicle-only control group to assess the toxicity of the formulation components.[1] Monitor mouse body weight as an indicator of toxicity.[1] |
| Inconsistent results or lack of efficacy. | Poor bioavailability due to improper formulation or administration. Degradation of the compound. | Ensure the formulation is a homogenous suspension or clear solution before each administration. Prepare fresh formulations regularly and store the stock solution appropriately (e.g., at -20°C or -80°C in solvent).[3] |
Quantitative Data Summary
The following table summarizes various vehicle formulations used for in vivo administration of this compound.
| Route of Administration | Vehicle Composition | This compound Concentration | Species | Reference |
| Oral | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH₂O | 2.5 mg/mL | Not Specified | [3] |
| Oral | 5% DMSO + 95% Corn oil | 1.65 mg/mL | Not Specified | [3] |
| Oral | 0.5% Methylcellulose | Not Specified | Mouse | [8] |
| Oral/Intravenous | DMSO | Not specified as final vehicle | Mouse | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Homogeneous Suspension)
This protocol is adapted from a formulation intended to create a 2.5 mg/mL working solution.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
To prepare a 1 mL working solution, add 50 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a homogeneous suspension.
-
This formulation should be used immediately for optimal results.[3]
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles
-
Syringes
Procedure:
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose.
-
Draw the calculated volume into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Include a vehicle control group that receives the same volume of the vehicle solution without this compound.[1]
Visualizations
Caption: Workflow for preparing this compound for in vivo oral administration.
Caption: Simplified signaling pathway showing this compound's inhibitory effect.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of IACS-10759 Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of IACS-10759 formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and early-phase development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting Complex I, this compound blocks oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production.[2] This disruption of cellular bioenergetics leads to the inhibition of proliferation and induction of apoptosis, particularly in cancer cells that are highly dependent on OXPHOS for survival.[1] Metabolomic analyses have shown that the effects of this compound result from a combination of energy depletion and reduced aspartate production, which impairs nucleotide biosynthesis.[3]
Q2: What are the known solubility and bioavailability characteristics of this compound?
This compound is described as an orally bioavailable compound and has been used in both preclinical and clinical trials.[4][5][6] However, it is a poorly water-soluble drug.[7] Its solubility is high in dimethyl sulfoxide (B87167) (DMSO), but it is insoluble in water and ethanol.[7] While orally bioavailable, clinical trials with IACS-010759 were discontinued (B1498344) due to a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[7][8][9] These challenges in maintaining target plasma exposures without adverse effects underscore the importance of optimizing formulations to improve the therapeutic window.[8]
Q3: What are some starting formulations for in vivo preclinical studies with this compound?
For researchers beginning in vivo experiments, several preclinical formulations have been suggested by commercial suppliers. These typically involve the use of co-solvents and surfactants to improve the solubility of this compound. It is recommended to prepare these formulations fresh before use to minimize the risk of instability.[4]
Troubleshooting Guide
This guide addresses common issues researchers may face when formulating this compound and aiming to enhance its oral bioavailability.
Problem 1: Low or variable oral bioavailability in animal models.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.
-
Micronization: Techniques like air-jet milling can reduce particle size to the micron range (2-5 μm).
-
Nanonization: Nanosuspension technology can further reduce particle size to the 100-250 nm range using methods like wet media milling or high-pressure homogenization. This can significantly improve dissolution rates.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. The amorphous form of a drug is generally more soluble than its crystalline form.
-
Carriers: Common carriers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
-
Preparation Methods: Techniques like solvent evaporation, spray drying, and hot-melt extrusion can be used to prepare solid dispersions.
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Problem 2: Precipitation of this compound upon dilution of a stock solution or in aqueous media.
-
Possible Cause: this compound is highly soluble in organic solvents like DMSO but insoluble in water. Diluting a concentrated DMSO stock in an aqueous buffer can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Use of Co-solvents and Surfactants: As seen in the example preclinical formulations, using a combination of a primary solvent (like DMSO), a co-solvent (like PEG300), and a surfactant (like Tween 80) can help maintain the solubility of this compound in an aqueous vehicle.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in formulation preparation, leading to differences in particle size, drug concentration, or stability.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure that the same procedure for preparing the formulation is followed for every experiment. This includes the order of addition of excipients, mixing speed and time, and temperature.
-
Fresh Preparations: Always prepare formulations fresh before each experiment to avoid issues with physical or chemical instability.
-
Characterize Formulations: When developing a new formulation, it is good practice to characterize it for particle size distribution, drug content, and short-term stability to ensure consistency.
-
Data Presentation
The following tables provide examples of preclinical formulations for this compound and a template for researchers to record and compare the pharmacokinetic parameters of their own formulations.
Table 1: Example Preclinical Formulations for this compound
| Formulation Component | Example 1 (Solution) | Example 2 (Suspension in Oil) |
| Primary Solvent | DMSO | DMSO |
| Co-solvent/Vehicle | PEG300, ddH₂O | Corn oil |
| Surfactant | Tween 80 | - |
| Preparation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5% DMSO, 95% Corn oil |
| Final Concentration | e.g., 0.5 mg/mL | e.g., 1.65 mg/mL |
Source: Adapted from information provided by Selleck Chemicals.[7]
Table 2: Template for Comparative Pharmacokinetic Data of this compound Formulations in Mice
| Formulation Description | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | Terminal Half-life (hr) |
| Example: Co-solvent/Surfactant Solution | [User to specify] | Oral | [User to determine] | [User to determine] | [User to determine] | >24 |
| Example: Nanosuspension | [User to specify] | Oral | [User to determine] | [User to determine] | [User to determine] | [User to determine] |
| Example: Solid Dispersion | [User to specify] | Oral | [User to determine] | [User to determine] | [User to determine] | [User to determine] |
Note: The terminal half-life of >24 hours is based on published preclinical data for intravenous and oral administration in mice.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, which can be optimized for this compound.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (capable of dissolving both this compound and the carrier, e.g., ethanol, methanol, or a mixture)
-
-
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator.
-
-
Characterization:
-
The resulting solid dispersion can be characterized by Differential Scanning Calorimetry (DSC) to confirm the amorphous state (absence of a melting peak for this compound) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-polymer interactions. The dissolution rate should be compared to the pure drug.
-
Protocol 2: Pharmacokinetic Study of an Oral this compound Formulation in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a novel this compound formulation.
-
Animals:
-
Use an appropriate strain of mice (e.g., C57BL/6), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., solution, suspension, solid dispersion reconstituted in a vehicle) at the desired concentration on the day of the experiment.
-
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg). Note the volume administered to each mouse based on its body weight.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and terminal half-life, from the plasma concentration-time data.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting oxidative phosphorylation.
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Iacs-010759 | C25H25F3N6O4S | CID 86711931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. IACS-010759 / UT MD Anderson Cancer Center [delta.larvol.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
Addressing compensatory metabolic pathways with IACS-10759
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving IACS-10759, a potent and selective inhibitor of mitochondrial Complex I.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting Complex I, this compound blocks the oxidation of NADH and disrupts the electron flow, which in turn hinders the generation of the proton-motive force necessary for ATP synthesis via oxidative phosphorylation (OXPHOS).[1] This leads to a significant disruption of cellular bioenergetics in cancer cells that are highly dependent on OXPHOS for survival.[1]
Q2: What are the known compensatory metabolic pathways that are activated in response to this compound treatment?
A2: The primary compensatory mechanism observed in cancer cells upon inhibition of OXPHOS by this compound is the upregulation of glycolysis and glucose uptake.[3][4] This metabolic shift is an attempt by the cell to maintain ATP production and essential cellular processes.[3]
Q3: How can the compensatory glycolytic flux be addressed experimentally?
A3: To counteract the increased reliance on glycolysis, co-treatment with a glycolysis inhibitor can be employed. For instance, the use of 2-deoxy-D-glucose (2-DG) in combination with this compound has been shown to effectively reduce both OXPHOS and glycolysis, leading to enhanced cell death in cancer cells.[3][4] Culturing cells in low-glucose conditions has also been demonstrated to sensitize them to this compound.[3][4]
Q4: What are the potential mechanisms of resistance to this compound?
A4: Preclinical and clinical studies have suggested that resistance to this compound can develop. One observed mechanism is an increase in the number of mitochondria within the cancer cells, which may compensate for the inhibition of Complex I.[5]
Q5: What were the key findings from the clinical trials of this compound?
A5: Phase I clinical trials of this compound were initiated for patients with acute myeloid leukemia (AML) and advanced solid tumors.[5][6][7] The primary goals were to determine the safety, tolerability, maximum tolerated dose, and a recommended phase 2 dose.[5][6] However, the trials were discontinued (B1498344) due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity.[5][7] These adverse effects prevented the maintenance of target drug exposure required for significant anti-tumor activity.[5]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of cell proliferation.
-
Question: My cell line, which is reported to be dependent on OXPHOS, is showing variable or weak response to this compound. What could be the reason?
-
Answer:
-
Compensatory Glycolysis: The cells may be upregulating glycolysis to survive. We recommend measuring the Extracellular Acidification Rate (ECAR) to assess glycolytic activity. Consider co-treating with a glycolysis inhibitor like 2-DG or using a low-glucose culture medium.[3][4]
-
Cell Culture Conditions: Ensure that the cell culture medium contains substrates for Complex I-dependent respiration, such as glucose, pyruvate, and glutamine.
-
Drug Stability: Verify the stability and proper storage of your this compound compound. Prepare fresh dilutions for each experiment.
-
Issue 2: Observing significant cell death in control (untreated) cells.
-
Question: My untreated control cells are showing signs of stress or death during the experiment. What could be the cause?
-
Answer:
-
Metabolic Stress: Some cancer cell lines are highly dependent on a specific metabolic phenotype. The assay conditions themselves (e.g., specific assay media) might be inducing metabolic stress. Ensure your assay medium is appropriately supplemented.
-
Cell Seeding Density: An inappropriate cell seeding density can lead to nutrient depletion or excessive waste product accumulation, causing cell death. Optimize the seeding density for your specific cell line and experiment duration.
-
Issue 3: Unexpected toxicity or off-target effects.
-
Question: I am observing cellular effects that are not consistent with the known mechanism of this compound. How can I investigate this?
-
Answer:
-
Confirm On-Target Effect: Measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer to confirm that this compound is indeed inhibiting mitochondrial respiration in your experimental system.[3]
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the optimal concentration range for your cell line. High concentrations may lead to off-target effects.
-
Control Experiments: Include appropriate positive and negative controls in your experimental setup. For example, use a well-characterized OXPHOS inhibitor like rotenone (B1679576) as a positive control.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | < 10 nM | Not specified | [2] |
Table 2: Metabolic Effects of this compound in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Condition | Observation | Reference |
| Oxygen Consumption Rate (OCR) | 100 nM this compound for 24h | Greatly inhibited | [3] |
| Extracellular Acidification Rate (ECAR) | 100 nM this compound for 24h | Increased | [2] |
| Intracellular Ribonucleotide Pools | In the presence of stroma | Diminished | [3][4] |
Experimental Protocols
1. Seahorse XF Analyzer Assay for OCR and ECAR Measurement
-
Objective: To assess the real-time impact of this compound on mitochondrial respiration and glycolysis.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the cell culture medium with a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Treat the cells with the desired concentrations of this compound and incubate for the specified duration.
-
Seahorse XF Analysis: Place the microplate into a Seahorse XF Analyzer. The instrument will perform cycles of mixing and measuring to determine the OCR and ECAR in real-time. Measure basal OCR and ECAR before the injection of any compounds.[1]
-
2. Photoaffinity Labeling for Target Identification
-
Objective: To identify the direct binding target of a small molecule inhibitor.
-
Methodology:
-
Probe Synthesis: Synthesize a photoreactive probe version of this compound.
-
Incubation with Mitochondrial Preparations: Incubate isolated mitochondria or submitochondrial particles with the photoreactive this compound probe. Include a control group with a molar excess of non-labeled this compound as a competitor.
-
UV Irradiation: Expose the mixture to UV light to induce covalent cross-linking of the photoreactive probe to its binding target.
-
Analysis: Analyze the labeled proteins using techniques such as SDS-PAGE and mass spectrometry to identify the binding target.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 7. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IACS-10759 Experimental Controls and Best Practices
Welcome to the technical support center for IACS-10759, a potent and selective inhibitor of mitochondrial Complex I of the electron transport chain. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting Complex I, this compound blocks the oxidation of NADH to NAD+, disrupting the electron flow and subsequent oxidative phosphorylation (OXPHOS), which leads to decreased mitochondrial ATP production.[3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to induce a dose-dependent decrease in the oxygen consumption rate (OCR).[4] Consequently, many cell lines will exhibit a compensatory increase in the extracellular acidification rate (ECAR) as they shift towards glycolysis for energy production.[3] In cancer cells that are highly dependent on OXPHOS, this metabolic disruption can lead to the inhibition of proliferation and the induction of apoptosis.[5][6]
Q3: In which cancer types is this compound expected to be most effective?
A3: this compound is most effective in tumors that are highly dependent on oxidative phosphorylation for survival.[3] Preclinical studies have shown significant efficacy in models of brain cancer and acute myeloid leukemia (AML) that rely on OXPHOS.[5][6]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution.[6] For in vivo studies, a suitable vehicle such as a mixture of PEG300, Tween80, and water, or corn oil can be used for oral or intravenous administration.[6] It is recommended to use the mixed solution immediately for optimal results.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No significant decrease in cell viability observed after treatment. | The cell line may have a low dependency on oxidative phosphorylation and a high glycolytic rate. | 1. Assess Metabolic Profile: Use a Seahorse XF Analyzer to determine the basal Oxygen Consumption Rate (OCR) to Extracellular Acidification Rate (ECAR) ratio. Cells with a low OCR/ECAR ratio are more glycolytic and may be less sensitive.[3]2. Culture in Galactose Media: Forcing cells to rely on OXPHOS by replacing glucose with galactose in the culture media can increase sensitivity to this compound.[3]3. Confirm Compound Activity: Test the compound on a known sensitive cell line to verify its potency.[3] |
| High variability in experimental replicates. | Inconsistent cell seeding density, poor cell health, or edge effects in multi-well plates. | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.[3]2. Monitor Cell Health: Regularly check cell morphology and viability. Avoid using over-confluent cells or cells that have been passaged too many times.[3]3. Proper Plate Layout: Avoid using the outer wells of multi-well plates for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS.[3] |
| Unexpected increase in cell proliferation at low concentrations. | This could be due to hormetic or off-target effects. | 1. Detailed Dose-Response Curve: Perform a comprehensive dose-response analysis starting from sub-nanomolar concentrations.[3]2. Use Alternative Inhibitors: Compare the effects with other Complex I inhibitors like rotenone (B1679576) to determine if the effect is compound-specific.[3] |
Experimental Protocols & Data
This compound Impact on Cellular Respiration and Glycolysis
A key experiment to assess the functional impact of this compound is the measurement of cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
Experimental Workflow:
Quantitative Data Summary:
| Cell Line | This compound Concentration | Effect on Basal OCR | Effect on ECAR | Reference |
| OCI-AML3 | 100 nM | Significant Decrease | Compensatory Increase | [7] |
| T-ALL cell lines | Various | Decreased | High | [6] |
| Chronic Lymphocytic Leukemia (CLL) cells | 100 nM | Greatly Inhibited | Increased | [8] |
Downstream Signaling Effects of this compound
Inhibition of OXPHOS by this compound leads to a decrease in cellular energy, which can activate the AMP-activated protein kinase (AMPK) pathway and subsequently suppress the mammalian target of rapamycin (B549165) (mTOR) signaling. This is a key downstream pathway mediating the anti-proliferative effects of this compound in sensitive cells.
Signaling Pathway Diagram:
Protocol: Western Blot for AMPK and mTOR Pathway Activation
-
Cell Treatment: Plate and treat sensitive cells (e.g., OCI-AML3) with various concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Impact on Nucleotide Biosynthesis
The inhibition of OXPHOS by this compound can lead to a reduction in aspartate production, a crucial precursor for nucleotide biosynthesis. This impairment contributes to the cytostatic and cytotoxic effects of the compound.[5]
Experimental Approach: Targeted Metabolomics
-
Cell Treatment and Metabolite Extraction: Treat cells with this compound or vehicle control. Quench metabolism and extract metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of nucleotides (e.g., ATP, GTP, CTP, UTP) and their precursors.
-
Data Analysis: Normalize metabolite levels to an internal standard and cell number. Compare the levels of nucleotides between this compound-treated and control samples.
Expected Outcome: A significant decrease in the intracellular pools of ribonucleotide triphosphates is expected following this compound treatment in sensitive cell lines.[8][9][10]
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Effect on Ribonucleotide Pools | Reference |
| OCI-AML3 | 100 nM | 6, 24, 72 hours | Significant Decrease | [7] |
| CLL cells | 100 nM | 24 and 48 hours | Decreased | [8][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mitochondrial Complex I Inhibitors: IACS-10759 vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of mitochondrial complex I: the clinical-stage experimental drug IACS-10759 and the widely prescribed type 2 diabetes medication, metformin (B114582). Both compounds target complex I of the electron transport chain, a critical hub for cellular energy production, but differ significantly in their potency, selectivity, and overall cellular impact. This analysis is supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting the Powerhouse of the Cell
Both this compound and metformin exert their primary effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in aerobic respiration.[1] The consequence is a reduction in the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis.[1]
This compound is a potent and selective small-molecule inhibitor of Complex I.[2][3] Preclinical research has shown that it binds to the ND1 subunit of Complex I, effectively blocking the ubiquinone binding channel.[4] This direct and high-affinity interaction results in a profound and acute suppression of oxidative phosphorylation (OXPHOS).[1][3]
Metformin , in contrast, is considered a milder and less direct inhibitor of Complex I.[1][5] Its inhibitory action is dose-dependent and may involve accumulation within the mitochondrial matrix.[1][6] While the precise molecular interaction with Complex I is still under investigation, the inhibition leads to a reduction in cellular respiration and an increase in the AMP:ATP ratio, which subsequently activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][7][8]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative differences between this compound and metformin based on available preclinical data.
| Parameter | This compound | Metformin | Reference |
| IC50 (Complex I Inhibition) | < 10 nM | ~19,400 µM (in vitro) | [2][9] |
| Cellular Potency | Low nanomolar range | Millimolar range | [6][10] |
| Selectivity | Highly selective for Complex I | Less selective, multiple proposed mechanisms | [1][2] |
Table 1: Potency and Selectivity. This table highlights the significant difference in potency, with this compound being several orders of magnitude more potent than metformin in directly inhibiting Complex I.
| Cellular Effect | This compound | Metformin | Reference |
| Oxygen Consumption Rate (OCR) | Greatly inhibited | Mildly and transiently inhibits | [7][10] |
| Glycolysis (ECAR) | Increased as a compensatory mechanism | Can activate glycolysis via AMPK | [8][10] |
| ATP Production | Markedly decreased | Modestly decreased | [8][10] |
| Ribonucleotide Pools | Decreased | Not a primary reported effect | [10] |
| Apoptosis Induction | Potent inducer in OXPHOS-dependent cells | Can induce apoptosis, often at high concentrations | [2][11] |
Table 2: Cellular Effects. This table outlines the downstream consequences of Complex I inhibition by both compounds, demonstrating the more profound metabolic shift induced by this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Understanding the complex-I-ty of metformin action: limiting mitochondrial respiration to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin inhibits mitochondrial complex I in intestinal epithelium to promote glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IACS-10759 and Rotenone in Metabolic Assays
For researchers, scientists, and drug development professionals, understanding the nuances of mitochondrial inhibitors is critical for robust experimental design and interpretation. This guide provides a comprehensive comparison of two potent mitochondrial complex I inhibitors, IACS-10759 and rotenone (B1679576), with a focus on their application in metabolic assays.
Both this compound and rotenone are widely utilized to probe the function of the mitochondrial electron transport chain (ETC) and to assess cellular reliance on oxidative phosphorylation (OXPHOS). While both compounds target complex I, subtle differences in their mechanism of action and cellular effects can have significant implications for experimental outcomes. This guide presents a detailed comparison of their performance, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and selective small-molecule inhibitor of mitochondrial complex I.[1][2] It is an orally bioavailable drug that has been evaluated in clinical trials for its anti-cancer properties.[3][4] this compound binds to the ND1 subunit of complex I, blocking the electron transport chain at the first step.[4] This inhibition of OXPHOS leads to a decrease in ATP production and has been shown to induce apoptosis in cancer cells that are highly dependent on mitochondrial respiration.[1][2]
Rotenone, a naturally occurring isoflavone, also functions as a potent inhibitor of complex I.[5][6] It acts by binding to the quinone-binding site of complex I, preventing the transfer of electrons from the iron-sulfur centers to ubiquinone.[5][7] This disruption of the ETC not only blocks ATP synthesis but is also associated with the generation of reactive oxygen species (ROS).[5][7]
A key distinction lies in their binding sites and the directionality of inhibition. Photoaffinity labeling studies suggest that this compound binds to the ND1 subunit, and unlike traditional quinone-site inhibitors, it exhibits direction-dependent inhibition of electron transfer.[8] In contrast, rotenone binds at the ubiquinone binding site and does not show this direction-dependent effect.[8]
Diagram: Mechanism of Action at Complex I
Caption: Inhibition of the electron transport chain by this compound and rotenone at Complex I.
Performance in Metabolic Assays: A Comparative Overview
The Seahorse XF Analyzer is a standard tool for assessing real-time changes in cellular metabolism by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Both this compound and rotenone are frequently used in these assays to probe mitochondrial function.
Effects on Oxygen Consumption Rate (OCR)
Both compounds cause a significant decrease in basal OCR, indicative of complex I inhibition.[3][9][10] In a typical mitochondrial stress test, the addition of either inhibitor following the uncoupler FCCP leads to a rapid drop in OCR to non-mitochondrial respiration levels.[11]
Studies on chronic lymphocytic leukemia (CLL) cells have shown that this compound treatment leads to a profound inhibition of basal OCR and a drastic decrease in spare respiratory capacity.[3] Similarly, rotenone has been demonstrated to decrease basal OCR and maximal respiration in various cell types.[12]
Effects on Extracellular Acidification Rate (ECAR)
A common cellular response to the inhibition of oxidative phosphorylation is a compensatory increase in glycolysis to maintain ATP levels. This is observed as an increase in ECAR. Treatment with this compound has been shown to significantly increase ECAR in cell lines such as MV4-11.[9] This metabolic shift towards glycolysis is a crucial consideration when interpreting experimental results, as it can influence cellular viability and response to treatment.[3] Likewise, exposure to rotenone also leads to an increase in basal ECAR as cells attempt to compensate for the loss of mitochondrial ATP production.[10]
Quantitative Data Summary
The following tables summarize the reported effects and potencies of this compound and rotenone in various cancer cell lines.
Table 1: Comparative Effects on OCR and ECAR
| Parameter | This compound | Rotenone |
| Basal OCR | Significant Decrease[3][9] | Significant Decrease[10][12] |
| Maximal Respiration | Significant Decrease[3] | Significant Decrease[10][12] |
| Spare Respiratory Capacity | Drastic Decrease[3] | Decrease[10] |
| Basal ECAR | Significant Increase[3][9] | Increase[10] |
| Compensatory Glycolysis | Induced[3][13] | Induced[10] |
Table 2: Comparative IC50 Values for Cell Viability
| Cell Line | This compound (nM) | Rotenone (µM) |
| C4-2B (Prostate Cancer) | 0.312[14] | - |
| AML Cell Lines | - | - |
| MV4-11 | - | - |
| MOLM-13 | - | - |
| Osteosarcoma Cell Lines | - | |
| MG-63 | - | 0.02[15] |
| U2OS | - | 1.09[15] |
| 143B | - | 1.35[15] |
| Breast Cancer (MCF-7) | - | See Note 1[16][17] |
| Lung Carcinoma (A549) | - | See Note 1[16][17] |
| Colorectal Cancer (HCT116) | - | See Note 1[16][17] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is a standard method to assess mitochondrial function in live cells in real-time.[18][19]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound or Rotenone
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium and wash the cells with the assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Prepare stock solutions of this compound or rotenone, oligomycin, FCCP, and antimycin A in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors and modulators.
Diagram: Seahorse XF Mito Stress Test Workflow
Caption: A simplified workflow for the Seahorse XF Mito Stress Test.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells.[15]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound or Rotenone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or rotenone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
Both this compound and rotenone are invaluable tools for studying mitochondrial metabolism. This compound, a modern and highly selective inhibitor with clinical relevance, offers a precise tool for targeting complex I. Rotenone, a classic and widely used inhibitor, remains a staple for inducing mitochondrial dysfunction and studying its downstream effects, including ROS production.
The choice between this compound and rotenone will depend on the specific research question. For studies requiring high selectivity and a clinically relevant inhibitor, this compound is an excellent choice. For broader studies of complex I inhibition and its consequences, including oxidative stress, rotenone remains a reliable and well-characterized tool. Researchers should carefully consider the distinct properties of each compound when designing experiments and interpreting data in the context of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. homework.study.com [homework.study.com]
- 7. The Electron Transport Chain [moodle2.units.it]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioenergetic adaptation in response to autophagy regulators during rotenone exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Subtype and site specific-induced metabolic vulnerabilities in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical-Stage OXPHOS Inhibitors: IACS-10759 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, the inhibition of oxidative phosphorylation (OXPHOS) has emerged as a promising strategy to exploit the metabolic vulnerabilities of cancer cells. This guide provides an objective comparison of IACS-10759, a potent inhibitor of mitochondrial complex I, with other clinical-stage OXPHOS inhibitors, namely Devimistat (CPI-613) and BAY 87-2243. The information presented herein is supported by preclinical and clinical data to aid researchers in their evaluation of these compounds.
Mechanism of Action
This compound is a highly potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By blocking Complex I, this compound disrupts cellular respiration, leading to a decrease in ATP production and an accumulation of NADH.[2] This metabolic disruption can induce apoptosis in cancer cells that are highly dependent on OXPHOS for survival.[1][3]
Devimistat (CPI-613) , in contrast, is a lipoic acid analog that does not directly target the ETC complexes. Instead, it inhibits the mitochondrial enzymes pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[4] These enzymes are critical for linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDH and KGDH, Devimistat disrupts the flow of substrates into the TCA cycle, thereby impairing mitochondrial metabolism and inducing apoptosis in cancer cells.
BAY 87-2243 is also an inhibitor of mitochondrial complex I.[5] Its mechanism of action is similar to that of this compound, leading to the suppression of hypoxia-inducible factor-1 (HIF-1) activation and demonstrating antitumor activities.[5]
Preclinical Potency
The following table summarizes the in vitro potency of this compound, Devimistat, and BAY 87-2243 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Cell Line | Cancer Type | IC50/EC50 | Reference |
| This compound | Complex I | - | - | < 10 nM | [1] |
| Devimistat (CPI-613) | PDH, KGDH | H460 | Human Lung Cancer | 120 µM | [4][6] |
| Saos-2 | Human Sarcoma | 120 µM | [4][6] | ||
| A549, HepG2, K562, MCF7, MDA-MB-231, PANC-1 | Various | > 50 µM | [7] | ||
| BAY 87-2243 | Complex I / HIF-1 | HCT-116 (luciferase) | Human Colon Carcinoma | ~0.7 nM (HIF-1 activity) | [8][9] |
| HCT-116 (CA9 protein) | Human Colon Carcinoma | ~2 nM (HIF-1 activity) | [8][9] | ||
| - | - | ~10 nM (Oxygen consumption) | [8][10] |
Clinical Trial Overview
All three inhibitors have advanced to clinical trials, but have faced significant challenges. The following table provides a summary of their clinical development status.
| Inhibitor | Clinical Trial Identifier(s) | Phase | Indication(s) | Key Outcomes & Status |
| This compound | NCT02882321, NCT03291938 | I | Relapsed/Refractory Acute Myeloid Leukemia, Advanced Solid Tumors | Discontinued. The trials were terminated due to a narrow therapeutic index with dose-limiting toxicities, including elevated blood lactate (B86563) and neurotoxicity. Only modest antitumor activity was observed at tolerated doses.[11][12][13][14][15] |
| Devimistat (CPI-613) | NCT03504410 (ARMADA 2000), NCT03504423 (AVENGER 500) | III | Relapsed/Refractory Acute Myeloid Leukemia, Metastatic Pancreatic Adenocarcinoma | Stopped due to lack of efficacy. The AVENGER 500 trial in pancreatic cancer did not meet its primary endpoint of improving overall survival. The ARMADA 2000 trial in AML was also stopped for futility.[16][17][18] |
| BAY 87-2243 | NCT01297530 | I | Advanced Malignancies | Terminated. The Phase I trial was terminated for safety reasons.[19][20][21] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of this compound, BAY 87-2243, and Devimistat.
Caption: Experimental workflow for assessing OXPHOS inhibition.
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
OXPHOS inhibitor of interest (e.g., this compound)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of the OXPHOS inhibitor and the mitochondrial stress test compounds in the assay medium.
-
-
Seahorse Assay:
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the OXPHOS inhibitor is assessed by comparing the OCR profiles of treated and untreated cells.[22][23][24][25]
Western Blot for OXPHOS-Related Proteins
This technique is used to detect and quantify the levels of specific proteins within the OXPHOS complexes.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, ATP5A for Complex V)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the OXPHOS subunit of interest.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.[26][27][28][29]
Photoaffinity Labeling for Target Identification
This method is used to identify the direct binding target of a small molecule inhibitor.
Materials:
-
A photoreactive analog of the inhibitor (containing a photolabile group and an enrichment tag like biotin (B1667282) or an alkyne).
-
Mitochondrial fractions or whole cells.
-
UV light source.
-
Streptavidin beads (for biotin-tagged probes) or azide-functionalized reporter tags and click chemistry reagents (for alkyne-tagged probes).
-
Mass spectrometer for protein identification.
Procedure:
-
Probe Incubation: Incubate the photoreactive probe with the biological sample (mitochondria or cells).
-
UV Crosslinking: Expose the sample to UV light to induce covalent crosslinking of the probe to its binding target(s).
-
Enrichment:
-
For biotinylated probes, lyse the cells and enrich the crosslinked proteins using streptavidin beads.
-
For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by enrichment.
-
-
Protein Identification: Elute the enriched proteins, digest them into peptides, and identify them using mass spectrometry.[30][31][32][33][34]
Conclusion
The clinical development of OXPHOS inhibitors has been challenging, as evidenced by the discontinuation of trials for this compound, Devimistat, and BAY 87-2243 due to toxicity or lack of efficacy. While this compound and BAY 87-2243 demonstrated high preclinical potency as Complex I inhibitors, this did not translate into a favorable therapeutic window in clinical settings. Devimistat, with its distinct mechanism of targeting PDH and KGDH, also failed to show clinical benefit in late-stage trials.
These outcomes underscore the complexities of targeting mitochondrial metabolism in cancer. The on-target effects of potent OXPHOS inhibition in normal tissues likely contribute to the observed toxicities. Future research in this area may focus on identifying predictive biomarkers to select patient populations most likely to respond, exploring intermittent dosing schedules, or developing strategies to mitigate off-tumor toxicities. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers navigating this challenging but potentially rewarding field of cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. onclive.com [onclive.com]
- 17. Study Evaluating Efficacy and Safety of FFX Versus Combination of CPI-613 With mFFX in Patients With Metastatic Adenocarcinoma of the Pancreas [clin.larvol.com]
- 18. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (Devimistat), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]
- 19. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. tabaslab.com [tabaslab.com]
- 25. agilent.com [agilent.com]
- 26. Western Blot Analyses [bio-protocol.org]
- 27. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
- 28. researchgate.net [researchgate.net]
- 29. OxPhos Rodent WB Antibody (45-8099) [thermofisher.com]
- 30. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Photoaffinity labeling of a mitochondrial hydrophobic protein by an anisotropic inhibitor of energy transduction in oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Characterization of the inhibitor binding site in mitochondrial NADH-ubiquinone oxidoreductase by photoaffinity labeling using a quinazoline-type inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. macmillan.princeton.edu [macmillan.princeton.edu]
Head-to-head comparison of IACS-10759 and BAY 87-2243
A comprehensive guide for researchers on two distinct inhibitors of mitochondrial complex I.
This guide provides a detailed, data-supported comparison of two potent and selective small-molecule inhibitors of mitochondrial complex I: IACS-10759 and BAY 87-2243. Developed as potential anti-cancer therapeutics, both compounds target oxidative phosphorylation (OXPHOS) but exhibit different primary downstream effects and have had divergent clinical trajectories. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these molecules.
Executive Summary
This compound and BAY 87-2243 are both inhibitors of mitochondrial complex I, a critical component of the electron transport chain. By inhibiting this complex, they disrupt cellular respiration and energy production.[1][2][3][4][5] this compound was developed to exploit the metabolic vulnerability of cancers highly dependent on OXPHOS.[6][7][8] In contrast, BAY 87-2243 was identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, with its mechanism later elucidated as mitochondrial complex I inhibition.[5][9][10]
Preclinical studies demonstrated the anti-tumor efficacy of both compounds in various cancer models.[8][9][11][12][13] However, their clinical development has been challenging. Phase I trials for this compound were discontinued (B1498344) due to a narrow therapeutic index and dose-limiting toxicities, including neurotoxicity and elevated blood lactate.[11][14] A phase I trial for BAY 87-2243 was also terminated, although the specific reasons are less detailed in the available literature.[15] This guide will delve into the available data to provide a clear comparison of their performance and methodologies.
Mechanism of Action
Both this compound and BAY 87-2243 target the NADH:ubiquinone oxidoreductase, or mitochondrial Complex I.[2][5][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the electron transport chain and reducing the production of ATP through oxidative phosphorylation.
This compound: This compound binds selectively to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[7][11] The primary consequence is a profound disruption of cellular bioenergetics, leading to decreased ATP production, impaired nucleotide and amino acid biosynthesis, and ultimately apoptosis in cancer cells that are heavily reliant on OXPHOS.[3][7][11]
BAY 87-2243: This inhibitor also acts on mitochondrial complex I.[5][9] Its inhibitory action prevents the stabilization of HIF-1α under hypoxic conditions.[9][10] By blocking complex I, BAY 87-2243 is thought to reduce the production of reactive oxygen species (ROS) that, under hypoxia, would normally inhibit prolyl hydroxylases (PHDs). With PHDs active, HIF-1α is hydroxylated and targeted for proteasomal degradation, thus preventing the transcription of HIF-1 target genes involved in angiogenesis, metabolism, and cell survival.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scispace.com [scispace.com]
- 14. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BAY-872243 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating IACS-10759 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I of the electron transport chain. We will explore its performance in relation to other well-known Complex I inhibitors, namely Rotenone, Metformin, and BAY 87-2243, and provide detailed experimental protocols and supporting data to aid in the design and interpretation of cellular studies.
Introduction to this compound and its Alternatives
This compound is a small molecule inhibitor that specifically targets the ND1 subunit of mitochondrial Complex I, effectively blocking oxidative phosphorylation (OXPHOS).[1] This mechanism of action has shown promise in preclinical models of cancers that are highly dependent on mitochondrial respiration.[1][2] For robust validation of its cellular activity, it is essential to compare its effects with other compounds that modulate this pathway.
-
Rotenone: A classic, potent, and widely used Complex I inhibitor. However, it is known for its off-target effects and toxicity.[1]
-
Metformin: A widely used anti-diabetic drug that also inhibits Complex I, albeit with lower potency than this compound.[3]
-
BAY 87-2243: Another potent and selective Complex I inhibitor that has been investigated for its anti-cancer properties.[4][5]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and its alternatives in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cell Line(s) | Assay Type | IC50 Value | Reference(s) |
| This compound | Various Cancer Cell Lines | Oxidative Phosphorylation (OCR) | < 10 nM | [2] |
| T-ALL cell lines | Cell Viability (CTG) | Not specified, but effective inhibition of OCR observed | [2] | |
| OCI-AML3 | OCR and Galactose-dependent cell viability | ~1.4 nM | [6] | |
| Rotenone | Various Human Cell Lines | OCR and Galactose-dependent cell viability | 0.24 nM (OCR), 0.87 nM (viability) | [6] |
| Bovine mitochondrial complex I | Complex I activity | 0.025 µM | [7] | |
| MG-63, U2OS, 143B (Osteosarcoma) | Cell Viability (MTT) | 0.02 µM, 1.09 µM, 1.35 µM, respectively | [8] | |
| Metformin | HCT116 (Colorectal Cancer) | Cell Proliferation | 8 mM (24h), 3.2 mM (48h), 2.9 mM (72h) | [9] |
| SW620 (Colorectal Cancer) | Cell Proliferation | ~1.4 mM | [9] | |
| Breast Cancer Cell Lines | Cell Viability | 51.3 mM (MDA-MB-453), 51.4 mM (MDA-MB-231) | [10] | |
| BAY 87-2243 | BRAF mutant melanoma cell lines | Cell Viability | one-digit nanomolar range | [4][11] |
| HCT116luc | HIF target gene expression | ~2.0 nM | [5] | |
| U2OS | Whole Complex I enzyme activity | EC50 of 500 nM | [12] |
Experimental Protocols for Target Engagement Validation
Several key experiments can be employed to validate the engagement of this compound with its target, mitochondrial Complex I, in a cellular context.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This is a direct and real-time measurement of mitochondrial respiration and its inhibition.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation and Loading: Prepare stock solutions of this compound and other inhibitors in the assay medium. Load the desired concentrations into the injector ports of the sensor cartridge.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument measures the basal OCR before sequentially injecting the inhibitors and then measures the subsequent changes in OCR.
-
Data Analysis: The Seahorse Wave software is used to analyze the data and calculate parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
General Protocol for Mitochondrial Complex I:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Mitochondria Isolation: Isolate mitochondria from the treated cells using a mitochondrial isolation kit.
-
Heat Treatment: Aliquot the mitochondrial fractions and heat them at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the mitochondria and centrifuge to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for a subunit of Complex I (e.g., NDUFA9).
-
Data Analysis: Quantify the band intensities to determine the melting temperature (Tm) of Complex I in the presence and absence of this compound. An increase in Tm indicates target engagement.
Analysis of Downstream Signaling Pathways
Inhibition of Complex I by this compound leads to a decrease in the ATP:AMP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and proliferation.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key signaling proteins. Use antibodies specific for:
-
Phospho-AMPKα (Thr172) and total AMPKα
-
Phospho-mTOR (Ser2448) and total mTOR
-
Phospho-p70S6K (Thr389) and total p70S6K (a downstream target of mTOR)
-
-
Data Analysis: Quantify the band intensities to assess the activation of AMPK and the inhibition of mTOR signaling in a dose- and time-dependent manner.
Visualizing Cellular Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound action on mitochondrial Complex I and downstream AMPK/mTOR signaling.
Caption: Experimental workflow for assessing the effect of this compound on cellular respiration using a Seahorse XF Analyzer.
Conclusion
Validating the target engagement of this compound in cells requires a multi-faceted approach. Direct measurement of mitochondrial respiration using a Seahorse XF Analyzer provides robust, real-time data on the functional consequences of Complex I inhibition. This should be complemented with methods like CETSA to confirm direct target binding and Western blot analysis to investigate the downstream signaling effects on the AMPK/mTOR pathway. By comparing the cellular effects of this compound with other known Complex I inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and mechanism of action, thereby strengthening the rationale for its use in further preclinical and clinical development.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rondepinho.com [rondepinho.com]
- 7. researchgate.net [researchgate.net]
- 8. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. biorxiv.org [biorxiv.org]
Validating the IACS-10759 Phenotype Through Genetic Knockdown of NDUFS1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenotypic effects of the pharmacological agent IACS-10759 and the genetic knockdown of its target, NADH:ubiquinone oxidoreductase core subunit S1 (NDUFS1). Both interventions target Complex I of the mitochondrial electron transport chain, a critical hub for cellular metabolism and energy production. Understanding the concordance between pharmacological inhibition and genetic silencing is crucial for validating on-target effects and advancing our comprehension of mitochondrial biology in disease.
This compound is a potent and selective small-molecule inhibitor of mitochondrial Complex I.[1][2][3][4][5][6] It has been investigated for its anti-cancer properties, particularly in tumors reliant on oxidative phosphorylation (OXPHOS).[2][4][5][7] NDUFS1 is a core subunit of Complex I, essential for its assembly and function. Genetic knockdown of NDUFS1 provides a specific method to mimic the effect of pharmacological inhibition, thereby validating that the observed cellular phenotypes are a direct consequence of Complex I disruption.
Comparison of Cellular Phenotypes: this compound vs. NDUFS1 Knockdown
Both treatment with this compound and genetic knockdown of NDUFS1 are expected to induce similar cellular phenotypes due to their shared mechanism of inhibiting mitochondrial Complex I. These effects primarily revolve around impaired cellular respiration, reduced ATP production, and a subsequent impact on cell viability and proliferation.
Key Phenotypic Readouts:
-
Cell Viability and Proliferation: Inhibition of Complex I by either method leads to a significant reduction in cell viability and proliferation, particularly in cancer cells that are highly dependent on oxidative phosphorylation for their energy needs.[2][4][8]
-
Apoptosis: Induction of programmed cell death, or apoptosis, is a common outcome of disrupting mitochondrial function. Both this compound and NDUFS1 knockdown have been shown to increase the rate of apoptosis in sensitive cell lines.[5][8][9]
-
Oxygen Consumption Rate (OCR): As a direct consequence of Complex I inhibition, a marked decrease in the oxygen consumption rate is a hallmark phenotype. This reflects the impairment of the electron transport chain.[2][10][11]
-
Glycolysis: Cells often compensate for impaired oxidative phosphorylation by upregulating glycolysis. An increase in the extracellular acidification rate (ECAR) is typically observed following treatment with this compound or NDUFS1 knockdown.[2][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound and NDUFS1 knockdown. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different studies and cell lines.
Table 1: Effect on Cell Viability (IC50 Values for this compound)
| Cell Line | Cancer Type | This compound IC50 (nM) |
| H460 | Non-Small Cell Lung Cancer | 1.4 |
| OCI-AML3 | Acute Myeloid Leukemia | ~10-30 |
| NB1 | Neuroblastoma | ~100 |
| Gli56 | Glioblastoma | ~100 |
| D423 | Medulloblastoma | ~100 |
Data compiled from multiple sources.[1][8]
Table 2: Effect on Apoptosis
| Intervention | Cell Line | Cancer Type | Apoptosis Induction (Fold Change or % Positive) |
| This compound (100 nM) | NB1, Gli56, D423 | Brain Cancers | Significant increase in Annexin V+ cells |
| NDUFC1 Knockdown | BEL-7404, SK-HEP-1 | Hepatocellular Carcinoma | Significantly increased population of apoptotic cells |
Data compiled from multiple sources. Note: NDUFC1 is another subunit of Complex I, and its knockdown is expected to produce a similar phenotype to NDUFS1 knockdown.
Table 3: Effect on Oxygen Consumption Rate (OCR)
| Intervention | Cell Line | Cancer Type | OCR Inhibition |
| This compound | H460 | Non-Small Cell Lung Cancer | Robust inhibition with an IC50 of 1.4 nM |
| IACS-010759 | AML Blasts | Acute Myeloid Leukemia | Significant reduction in baseline and maximal OCR |
| NDUFS1 Knockdown | Neurons (in a previous study) | N/A | Impaired oxygen consumption |
Data compiled from multiple sources.[1][2][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
shRNA-Mediated Knockdown of NDUFS1
This protocol describes a general workflow for generating stable cell lines with reduced NDUFS1 expression using short hairpin RNA (shRNA).
-
shRNA Design and Cloning:
-
Design at least three shRNA sequences targeting different regions of the NDUFS1 mRNA.
-
Include a non-targeting scramble shRNA as a negative control.
-
Synthesize and anneal complementary oligonucleotides for each shRNA.
-
Ligate the annealed oligos into a suitable lentiviral or retroviral vector (e.g., pLKO.1).
-
-
Lentivirus Production:
-
Co-transfect the shRNA-containing vector along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate the target cells at an appropriate density.
-
Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the virus-containing medium with fresh medium.
-
-
Selection and Validation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) based on the resistance gene in the viral vector.
-
Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or use the NDUFS1 knockdown and control cells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium: Replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the this compound phenotype.
References
- 1. rondepinho.com [rondepinho.com]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
IACS-10759: A More Potent Mitochondrial Complex I Inhibitor Than Metformin
In the landscape of metabolic modulators, the investigational drug IACS-10759 and the widely used anti-diabetic medication metformin (B114582) both target mitochondrial complex I of the electron transport chain.[1][2][3] While they share a common molecular target, their potency and specificity differ significantly, positioning this compound as a substantially more powerful tool for inhibiting oxidative phosphorylation (OXPHOS).[1][2] This guide provides a detailed comparison of this compound and metformin, presenting supporting experimental data, methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Powerhouse of the Cell
Both this compound and metformin exert their primary effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain.[1][4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in aerobic respiration.[1] The ultimate consequence is a reduction in the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis.[1]
This compound is a highly potent and selective small-molecule inhibitor of Complex I.[1][4] Preclinical studies have shown that it binds to the ND1 subunit of Complex I, effectively blocking the ubiquinone binding channel.[1][5] This direct and potent inhibition results in a profound and acute suppression of OXPHOS.[1]
Metformin , on the other hand, is considered a milder and less direct inhibitor of Complex I compared to this compound.[1][2] Its inhibitory action is dose-dependent and is thought to involve its accumulation within the mitochondrial matrix.[1] While the precise molecular interaction with Complex I is still under investigation, it leads to a reduction in cellular respiration and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][6]
Quantitative Comparison of Potency
The superior potency of this compound is evident in its significantly lower effective concentrations in various experimental models.
| Parameter | This compound | Metformin | Reference |
| Complex I Inhibition (IC50) | < 10 nM | mM range | [7] |
| Cell Viability (EC50) | 1 nM - 50 nM (in sensitive cancer cell lines) | 5 - 10 mM (in vitro cancer studies) | [8][9] |
| Oxygen Consumption Rate (OCR) Inhibition | Significant inhibition at 100 nM | Inhibition typically observed at mM concentrations | [10] |
Signaling Pathways and Cellular Effects
The inhibition of mitochondrial complex I by this compound and metformin triggers distinct downstream signaling cascades and cellular responses.
Caption: Comparative signaling pathways of this compound and Metformin.
As a potent inhibitor, this compound leads to a rapid and severe depletion of intracellular ATP, which can induce apoptosis in cancer cells that are highly dependent on oxidative phosphorylation for survival.[7][11] Metformin's milder inhibition of Complex I also leads to a decrease in ATP, but a key downstream consequence is the activation of AMPK.[6][12] Activated AMPK, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[12][13]
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay is used to assess the real-time impact of inhibitors on mitochondrial respiration and glycolysis.
Caption: Workflow for assessing mitochondrial respiration using Seahorse XF Analyzer.
Methodology:
-
Cell Seeding: Cancer cells are seeded at an optimized density in a Seahorse XF Cell Culture Microplate and allowed to adhere overnight.[4]
-
Inhibitor Treatment: The following day, the cell culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). The cells are then treated with various concentrations of this compound or metformin.[4]
-
Seahorse XF Analysis: The microplate is placed into a Seahorse XF Analyzer. The instrument performs cycles of mixing and measuring to determine the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[4][10]
-
Data Analysis: Basal OCR and ECAR are measured before the sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
Cell Viability Assay (e.g., CTG Assay)
This assay is used to determine the effect of the compounds on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or metformin for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: A reagent such as CellTiter-Glo® (CTG) is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader, and the EC50 values are calculated.
Effects on Cellular Metabolism
The potent inhibition of OXPHOS by this compound forces a metabolic shift towards glycolysis in cells that are capable of this adaptation.[10] This is observed as a significant decrease in OCR and a compensatory increase in ECAR.[10] In contrast, while metformin also inhibits OCR, the effect is less pronounced and occurs at much higher concentrations.
A key consequence of potent Complex I inhibition by this compound is the depletion of intracellular aspartate, which is crucial for nucleotide biosynthesis.[5][11] This dual impact on both energy production and essential building blocks contributes to its potent anti-proliferative and pro-apoptotic effects in OXPHOS-dependent cancer cells.[11] Furthermore, this compound has been shown to decrease glutamine levels in certain cancer models, indicating an impact on glutamine metabolism.[14]
Preclinical and Clinical Development
This compound has demonstrated robust anti-tumor activity in preclinical models of cancers that are highly reliant on OXPHOS, such as acute myeloid leukemia (AML) and brain cancer.[11][15] In these models, treatment with this compound led to the inhibition of tumor growth and an extension of survival.[11] However, the clinical development of this compound has faced challenges due to a narrow therapeutic index, with dose-limiting toxicities such as elevated blood lactate (B86563) and neurotoxicity observed in Phase I trials.[5] Consequently, these trials were discontinued.[5]
Metformin, with its well-established safety profile, has been the subject of numerous preclinical and epidemiological studies for its potential anti-cancer effects.[13][16] However, the results from clinical trials in cancer patients have been less conclusive.[3]
Conclusion
This compound is a significantly more potent and selective inhibitor of mitochondrial complex I than metformin. Its ability to profoundly suppress oxidative phosphorylation at nanomolar concentrations makes it a valuable research tool for studying cellular metabolism and a potential therapeutic agent for cancers that are exquisitely dependent on this pathway. While its clinical development has been hampered by toxicity, the preclinical data underscores the therapeutic potential of potent and specific OXPHOS inhibition. Metformin, although a much weaker inhibitor of Complex I, remains an important tool for metabolic research and its pleiotropic effects, including AMPK activation, continue to be explored in the context of cancer therapy. The choice between these two compounds will ultimately depend on the specific experimental goals and the desired level of OXPHOS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]
- 13. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial reprogramming by activating OXPHOS via glutamine metabolism in African American patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 16. mdpi.com [mdpi.com]
Unraveling Cross-Resistance to the Metabolic Inhibitor IACS-10759: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel therapeutic agents is paramount. This guide provides an objective comparison of the cross-resistance profile of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, with other metabolic inhibitors. Supported by experimental data, this document delves into the molecular underpinnings of resistance and offers detailed experimental protocols to aid in future research.
This compound is a clinical-grade small-molecule that targets the oxidative phosphorylation (OXPHOS) pathway by inhibiting Complex I of the electron transport chain.[1][2] This mechanism has shown promise in treating cancers that are highly dependent on mitochondrial respiration.[1] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.
Cross-Resistance Profile of this compound
Studies have begun to elucidate the cross-resistance patterns between this compound and other metabolic inhibitors. A key finding is that resistance to this compound does not necessarily confer broad resistance to all Complex I inhibitors, suggesting distinct binding sites or mechanisms of action.
One study demonstrated that while some clones of a human cancer cell line developed significant resistance to this compound, their sensitivity to rotenone (B1679576), another Complex I inhibitor, remained largely unchanged.[3] This suggests that the resistance mechanism is specific to the chemical structure or binding mode of this compound and not a general adaptation to Complex I inhibition.[3]
Metformin (B114582), a widely used anti-diabetic drug that also inhibits Complex I, operates at a much lower potency (millimolar IC50) compared to the nanomolar efficacy of this compound.[4] While direct cross-resistance data between this compound and metformin in resistant cell lines is limited, the vast difference in their potency suggests that the mechanisms of action and potential for cross-resistance may differ significantly.
The following table summarizes the available quantitative data on the efficacy of this compound and other metabolic inhibitors in sensitive and resistant cell lines.
| Cell Line | Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant Clones | Fold Resistance | Citation |
| H460 Human Lung Cancer | This compound | 1.4 | 3.7 - 74 | 2.6 - 52.9 | [3] |
| H460 Human Lung Cancer | Rotenone | 0.87 | Similar to parental | ~1 | [3] |
Mechanisms of Resistance to this compound
Acquired resistance to this compound is a multi-faceted phenomenon involving metabolic reprogramming and alterations in key signaling pathways.
A primary mechanism of resistance is a compensatory upregulation of glycolysis.[5] When OXPHOS is inhibited by this compound, cancer cells can adapt by increasing their reliance on glycolysis for ATP production, thus circumventing the drug's primary mechanism of action.[5] This metabolic plasticity is a common theme in resistance to metabolic inhibitors.
Another observed resistance mechanism is an increase in mitochondrial biogenesis. In patients with Acute Myeloid Leukemia (AML) treated with this compound, an increase in the number of mitochondria within blast cells was observed, suggesting a compensatory mechanism to overcome Complex I inhibition.[6]
Furthermore, signaling pathways that regulate cellular metabolism and survival, such as the AMPK/mTOR and MAPK pathways, are implicated in this compound resistance.[7][8] Activation of AMPK, a cellular energy sensor, and subsequent modulation of mTOR and MAPK signaling can contribute to the survival of cancer cells in the face of metabolic stress induced by this compound.[7][8]
Below is a diagram illustrating the signaling pathways involved in this compound action and resistance.
Caption: Signaling pathways affected by this compound and mechanisms of resistance.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Generation of this compound-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to this compound (e.g., H460 lung cancer or AML cell lines).[3][9]
-
Dose Escalation: Gradually expose the cells to increasing concentrations of this compound over a prolonged period (several months). Start with a concentration around the IC25 and incrementally increase the dose as the cells develop tolerance.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Confirm the resistance phenotype of the selected clones by determining the IC50 of this compound and comparing it to the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo).
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the metabolic inhibitors (this compound, rotenone, metformin, etc.) for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Injections: Load the Seahorse XF sensor cartridge with sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Acquisition and Analysis: Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer. The software will calculate the various mitochondrial parameters based on the response to the injected compounds.
The following diagram outlines the workflow for a typical cross-resistance study.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Predicting Sensitivity to the OXPHOS Inhibitor IACS-10759: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
IACS-10759 is a potent and selective small-molecule inhibitor of Complex I of the mitochondrial electron transport chain, a critical component of oxidative phosphorylation (OXPHOS).[1] By disrupting this key metabolic pathway, this compound aimed to induce energy depletion and apoptosis in cancer cells heavily reliant on OXPHOS for survival.[1] Although the clinical development of this compound was discontinued (B1498344) due to a narrow therapeutic index and emergent toxicities, including neurotoxicity and elevated blood lactate, the investigation into its mechanism and biomarkers of sensitivity provides valuable insights for the future development of OXPHOS inhibitors.[2][3] This guide offers a comparative analysis of potential biomarkers for predicting sensitivity to this compound and alternative therapies, supported by available experimental data and detailed protocols.
Comparison of this compound and Alternative Therapies
This section compares this compound with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, highlighting their distinct mechanisms of action and associated biomarkers.
| Feature | This compound | Ibrutinib |
| Target | Mitochondrial Electron Transport Chain Complex I | Bruton's tyrosine kinase (BTK) |
| Mechanism of Action | Inhibition of oxidative phosphorylation (OXPHOS), leading to decreased ATP production, and disruption of nucleotide and amino acid biosynthesis.[1] | Covalent and irreversible inhibition of BTK, a key component of the B-cell receptor signaling pathway, leading to inhibition of B-cell proliferation, survival, and trafficking. |
| Primary Therapeutic Area (Investigational) | Acute Myeloid Leukemia (AML), Solid Tumors, Mantle Cell Lymphoma (MCL)[2][3] | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and other B-cell malignancies. |
| Reported IC50 Values | Varies by cell line: <10 nM in sensitive models. | 0.5 nM for BTK enzymatic activity. |
Biomarkers for Predicting Sensitivity
Several molecular and functional characteristics have been proposed as potential predictors of sensitivity to this compound.
Dependence on Oxidative Phosphorylation (OXPHOS)
The fundamental mechanism of this compound dictates that tumors highly dependent on OXPHOS for their energy and biosynthetic needs would be most sensitive. This dependency can be assessed by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which is an indicator of glycolysis. Cells with a high OCR to ECAR ratio are considered more reliant on OXPHOS.
PIK3CA/AKT1 Mutations in Estrogen Receptor-Positive (ER+) Breast Cancer
While direct evidence linking PIK3CA/AKT1 mutations to this compound sensitivity is limited, these mutations are known to activate the PI3K/AKT/mTOR pathway, which can influence cellular metabolism. Some studies suggest that PIK3CA mutant cancer cell lines are more sensitive to PI3K inhibitors.[3] Further investigation is needed to determine if this correlation extends to OXPHOS inhibitors like this compound.
63-Gene Signature in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL)
A 63-gene expression signature has been identified that distinguishes ibrutinib-resistant from ibrutinib-sensitive MCL. This signature is associated with a metabolic shift towards increased OXPHOS in resistant tumors. Consequently, MCL patients with this resistance signature may be more susceptible to treatment with OXPHOS inhibitors like this compound. However, direct quantitative data confirming this hypothesis is not yet available.
AMPK and mTOR Signaling in Acute Myeloid Leukemia (AML)
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are critical regulators of cellular metabolism and growth. In some AML cells, inhibition of OXPHOS with metformin (B114582) (another complex I inhibitor) has been shown to activate the LKB1/AMPK tumor suppressor pathway, leading to the inhibition of mTOR and subsequent anti-leukemic activity.[4] This suggests that the status and interplay of the AMPK and mTOR signaling pathways could serve as predictive biomarkers for sensitivity to OXPHOS inhibitors.[5]
Comparative Data on Biomarker Performance
| Biomarker | This compound | Ibrutinib |
| High OXPHOS Dependency | Primary predictor of sensitivity. High OCR/ECAR ratio indicates potential sensitivity. | Not a primary predictor. Sensitivity is primarily dictated by BTK signaling dependency. |
| PIK3CA/AKT1 Mutations | Hypothesized predictor. May indicate increased reliance on metabolic pathways that can be targeted by OXPHOS inhibition. Direct evidence is lacking. | Not a direct predictor. |
| 63-Gene Signature (MCL) | Potential predictor in ibrutinib-resistant MCL. The signature is associated with a metabolic state potentially sensitive to OXPHOS inhibition. | The signature is indicative of resistance. |
| AMPK/mTOR Pathway Status | Potential predictor in AML. Activation of AMPK and inhibition of mTOR signaling upon treatment may correlate with sensitivity. | Not a primary predictor. |
Experimental Protocols
Seahorse XF Assay for Metabolic Phenotyping
This protocol outlines the measurement of OCR and ECAR to determine a cell's reliance on OXPHOS versus glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (mitochondrial uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium and warm it to 37°C.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Instrument Setup: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the designated injection ports. Calibrate the Seahorse XF Analyzer.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators to determine key parameters of mitochondrial respiration and glycolysis.[6][7]
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the OCR/ECAR ratio and other metabolic parameters.
Annexin V Apoptosis Assay
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V staining and flow cytometry.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][9] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway of this compound Action
References
- 1. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LKB1/AMPK signaling pathway has tumor suppressor activity in acute myeloid leukemia through the repression of mTOR-dependent oncogenic mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. agilent.com [agilent.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IACS-10759 Across Diverse Cancer Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel oxidative phosphorylation (OXPHOS) inhibitor, IACS-10759, against other metabolic-targeting agents. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a potent and selective small-molecule inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1] By disrupting OXPHOS, this compound effectively targets the energy metabolism of cancer cells that are highly dependent on this pathway for survival and proliferation.[2] Preclinical studies have demonstrated its anti-tumor efficacy in various malignancies, including acute myeloid leukemia (AML), brain cancer, triple-negative breast cancer (TNBC), and ovarian cancer.[3][4] However, its clinical development has been hampered by a narrow therapeutic window and mechanism-based toxicities, such as lactic acidosis and peripheral neuropathy.[5][6] This guide aims to provide a comprehensive overview of this compound's performance in different cancer contexts, offering valuable insights for future research and drug development in the field of cancer metabolism.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The sensitivity of cancer cells to this compound is highly dependent on their metabolic phenotype. Tumors with a strong reliance on OXPHOS and a limited capacity for compensatory glycolysis are particularly vulnerable. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines, providing a quantitative comparison of its potency across different cancer subtypes.
| Acute Myeloid Leukemia (AML) | |
| Cell Line | IC50 (nM) |
| OCI-AML3 | ~20 |
| MOLM-13 | Less Sensitive |
| Triple-Negative Breast Cancer (TNBC) | |
| Patient-Derived Xenografts (PDX) | Response |
| Basal-like 1 Subtype | High Sensitivity |
| Ovarian Cancer | |
| Cell Line | IC50 (nM) |
| IGROV1 | Sensitive (in high PGC1α/β expressing cells) |
| OVCAR3 | Less Sensitive (in low PGC1α/β expressing cells) |
Head-to-Head Comparison with Other Metabolic Inhibitors
To contextualize the potency of this compound, it is essential to compare it with other inhibitors of mitochondrial complex I.
| Compound | Target | Potency | Key Characteristics |
| This compound | Mitochondrial Complex I | High (nM range) | Potent, selective, orally bioavailable; clinical trials halted due to toxicity.[5][6] |
| Rotenone | Mitochondrial Complex I | High (nM range) | Widely used as a research tool; known for its toxicity.[7] |
| Metformin (B114582) | Mitochondrial Complex I (milder) | Lower (mM range) | Widely used anti-diabetic drug with a good safety profile; less potent and direct inhibitor of Complex I compared to this compound.[6] |
| Piericidin A | Mitochondrial Complex I | High (nM range) | Potent inhibitor with significant cytotoxicity to normal cells.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Metabolic vulnerabilities of different cancer subtypes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound at the desired concentration and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers of OXPHOS inhibition.
Resistance Mechanisms and Future Directions
A key mechanism of resistance to this compound is a metabolic shift towards glycolysis.[2] Cancer cells with high glycolytic capacity can compensate for the inhibition of OXPHOS, thereby maintaining ATP production and survival.[2] For instance, in Chronic Lymphocytic Leukemia (CLL), treatment with this compound alone has minimal effect on cell viability due to a compensatory increase in glycolysis.[2] However, combining this compound with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), can overcome this resistance and induce apoptosis.[2]
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from OXPHOS inhibition. As demonstrated in ovarian cancer, high expression of PGC1α/β may serve as a potential biomarker for sensitivity to this compound.[4] Furthermore, rational combination strategies that co-target OXPHOS and compensatory metabolic pathways hold promise for improving the therapeutic efficacy of this compound and other OXPHOS inhibitors. The challenges encountered in the clinical trials of this compound also underscore the importance of developing strategies to mitigate mechanism-based toxicities.
References
- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGC1α/β Expression Predicts Therapeutic Response to Oxidative Phosphorylation Inhibition in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of IACS-10759 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical synergistic effects of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, when combined with various chemotherapy and targeted agents. While this compound demonstrated promise in preclinical models by targeting the metabolic vulnerability of cancers dependent on oxidative phosphorylation (OXPHOS), its clinical development was halted due to a narrow therapeutic index and significant toxicities, including neurotoxicity and lactic acidosis, observed in Phase I trials.[1][2] This guide serves as an objective analysis of the scientific rationale and preclinical data supporting its combination use, offering insights for future research in targeting cancer metabolism.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition blocks oxidative phosphorylation, the primary pathway for ATP production in many cancer cells, leading to energy depletion, impaired biosynthesis of essential molecules like nucleotides and amino acids, and ultimately, apoptosis.[1][4] The rationale for combining this compound with other anticancer agents stems from the hypothesis that dual targeting of complementary survival pathways can lead to enhanced tumor cell killing and overcome resistance.
Preclinical Synergy of this compound with Chemotherapeutic Agents
Multiple preclinical studies have explored the synergistic potential of this compound in combination with various chemotherapies and targeted agents across different cancer types. Below is a summary of key findings.
Combination with Venetoclax (B612062) in Acute Myeloid Leukemia (AML)
The BCL-2 inhibitor venetoclax has shown significant efficacy in AML. However, resistance can emerge. Preclinical studies have demonstrated that the combination of this compound and venetoclax results in synergistic induction of apoptosis in AML cell lines and primary patient samples, particularly those reliant on OXPHOS.[3][5] This combination has also been shown to cooperatively target leukemia progenitor cells.[5] In an AML cell line-derived xenograft mouse model, the combination of this compound and venetoclax significantly enhanced survival compared to either agent alone.[3]
| Cell Line | Combination | Key Finding | Reference |
| MV4-11, MOLM-13 | This compound + Venetoclax | Synergistic increase in apoptosis | [3] |
| Primary AML Samples | This compound + Venetoclax | Synergistic induction of apoptosis, especially in galactose media (forcing OXPHOS reliance) | [3] |
Combination with Vinorelbine (B1196246) in Acute Myeloid Leukemia (AML)
A study investigating mitochondria-targeting drugs identified a synergistic cytotoxic effect between this compound and the microtubule destabilizer vinorelbine in AML cell lines.[6][7] This combination was found to be selective for tumor cells, with significantly less impact on healthy peripheral blood mononuclear cells (PBMCs).[6][7] Mechanistically, the this compound/vinorelbine combination led to a profound decrease in ATP levels and impaired mitochondrial respiration.[6]
| Cell Line | Combination | Synergy Score | Selectivity (vs. PBMCs) | Reference |
| MOLM-13, OCI-AML2 | This compound + Vinorelbine | High | 80.3% difference in survival between AML cells and PBMCs | [6][8] |
Combination with Radiotherapy in Non-Small Cell Lung Cancer (NSCLC)
In a preclinical model of PD-1 resistant NSCLC, the combination of this compound with radiotherapy (XRT) demonstrated a synergistic antitumor effect.[9] This was observed both in vitro, through a clonogenic survival assay, and in vivo, in a mouse xenograft model where the combination led to increased local tumor control compared to XRT alone.[9] The study also suggested that this compound can mitigate radiation-induced immunosuppression.[9]
| Model | Combination | Key Finding | p-value | Reference |
| PD-1 resistant NSCLC cells (in vitro) | 15nM this compound + 6Gy XRT | Synergistic inhibition of clone formation | p=0.0008 | [9] |
| PD-1 resistant NSCLC xenograft (in vivo) | This compound + XRT | Increased local tumor control vs. XRT alone | p=0.064 | [9] |
Comparison with Alternative Therapeutic Strategies
The evaluation of this compound combinations should be contextualized within the existing and emerging treatment landscapes for these malignancies.
Acute Myeloid Leukemia (AML)
The standard of care for many AML patients, particularly those who are older or unfit for intensive chemotherapy, has evolved to include venetoclax-based combinations.[10][11]
| Therapeutic Strategy | Description |
| This compound Combinations | Preclinically synergistic with venetoclax and vinorelbine, targeting metabolic vulnerabilities.[3][6] |
| Venetoclax + Hypomethylating Agents (e.g., Azacitidine) | A standard-of-care for older/unfit patients with newly diagnosed AML, showing improved survival over monotherapy.[11][12] |
| Intensive Chemotherapy (e.g., '7+3' regimen) | A long-standing standard for younger, fit patients, involving a combination of cytarabine (B982) and an anthracycline.[13] |
| FLT3 Inhibitors (e.g., Quizartinib, Midostaurin) + Chemotherapy | For patients with FLT3-mutated AML.[13] |
| IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Used as monotherapy or in combination with azacitidine for patients with IDH1/2 mutations.[11][14] |
Non-Small Cell Lung Cancer (NSCLC)
The combination of radiotherapy with systemic agents is an area of active research and clinical practice in NSCLC.
| Therapeutic Strategy | Description |
| This compound + Radiotherapy | Preclinically synergistic in a PD-1 resistant model, with potential to enhance immune response.[9] |
| Radiotherapy + Immune Checkpoint Inhibitors (e.g., Durvalumab) | A standard of care in unresectable Stage III NSCLC, improving survival outcomes. Recent studies also show benefits of combining low-dose radiation with immunotherapy.[15] |
| Radiotherapy + Targeted Therapies (e.g., TKIs) | For patients with specific driver mutations (e.g., EGFR), combining radiotherapy with tyrosine kinase inhibitors has shown to improve progression-free survival.[16] |
| Concurrent Chemoradiotherapy | A standard approach for locally advanced NSCLC, where chemotherapy is given simultaneously with radiotherapy.[17] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies.
Cell Viability and Synergy Analysis
-
Assay: Cell viability is typically assessed using assays such as MTT or by trypan blue exclusion.
-
Procedure:
-
AML cell lines (e.g., MOLM-13, OCI-AML2) and healthy PBMCs are seeded in multi-well plates.
-
Cells are treated with a matrix of concentrations of this compound and the combination agent (e.g., vinorelbine).
-
After a defined incubation period (e.g., 48-72 hours), cell viability is measured.
-
Synergy is quantified using software such as CompuSyn or the "synergyfinder" package in Bioconductor, which calculates synergy scores based on the Bliss independence or Loewe additivity models.[6]
-
-
Reference: Ashton, J. C., et al. (2020). Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy. Cancers.
Apoptosis Assays
-
Assay: Apoptosis is commonly measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
-
Procedure:
-
Cells are treated with this compound, the combination agent (e.g., venetoclax), or the combination for a specified time.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V (conjugated to a fluorophore like FITC) and PI are added to the cells.
-
The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
-
Reference: Bosc, C., et al. (2020). Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation. Cancers.
Clonogenic Survival Assay
-
Assay: This assay assesses the ability of a single cell to grow into a colony, measuring the effect of cytotoxic agents on cell proliferation and survival.
-
Procedure:
-
NSCLC cells are seeded at low density in multi-well plates.
-
Cells are treated with this compound and/or radiotherapy.
-
After treatment, cells are allowed to grow for a period of 7-14 days until visible colonies form.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated relative to untreated control cells.
-
-
Reference: Chen, D., et al. (2020). Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer.
In Vivo Xenograft Studies
-
Model: Immunocompromised mice (e.g., NSGS or 129Sv/Ev) are subcutaneously or intravenously injected with cancer cells.
-
Procedure:
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound alone, chemotherapy/radiotherapy alone, combination).
-
This compound is typically administered orally.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised and weighed. For survival studies, mice are monitored until a predefined endpoint.
-
-
Reference: Bosc, C., et al. (2020) and Chen, D., et al. (2020).
Visualizing Pathways and Workflows
This compound Mechanism of Action and Synergistic Interactions
Caption: Synergistic mechanisms of this compound with chemotherapy and targeted agents.
Experimental Workflow for Evaluating Synergy
Caption: A typical workflow for assessing the synergy of this compound with chemotherapy.
Conclusion
The preclinical data for this compound in combination with agents like venetoclax, vinorelbine, and radiotherapy suggest a strong scientific rationale for targeting OXPHOS to enhance the efficacy of standard anticancer treatments. The observed synergistic effects, particularly in cancers reliant on mitochondrial respiration, highlight the potential of metabolic inhibitors in oncology. However, the clinical trajectory of this compound serves as a critical reminder of the challenges in translating potent preclinical findings into safe and effective therapies. The dose-limiting toxicities encountered underscore the narrow therapeutic window of systemic OXPHOS inhibition.
For researchers and drug developers, the story of this compound provides valuable lessons. Future efforts in this domain may require the development of more targeted delivery systems, biomarkers to select patient populations most likely to benefit and least likely to experience severe toxicity, and combination strategies that mitigate off-target effects. The preclinical evidence of synergy remains a compelling foundation for the continued exploration of metabolic vulnerabilities in cancer.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug targeting tumor metabolism discovered by MD Anderson’s Institute for Applied Cancer Science enters clinical trial | MD Anderson Cancer Center [mdanderson.org]
- 5. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing Synergistic Potential of Mitochondria-Targeting Drugs for Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AML highlights from ASH 2025: menin inhibitor combinations, MRD, and real-world data | VJHemOnc [vjhemonc.com]
- 11. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azacitidine plus venetoclax as an alternative for hard-to-treat acute myeloid leukaemia patients - BJH [bjh.be]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. The current standard of care for IDH-mutated AML & combinations being explored | VJHemOnc [vjhemonc.com]
- 15. Immunotherapy and Radiation Combo Shows Improved Outcomes for Non-small Cell Lung Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 16. curetoday.com [curetoday.com]
- 17. Frontiers | Combined Radio- and Chemotherapy for Non-Small Cell Lung Cancer: Systematic Review of Landmark Studies Based on Acquired Citations [frontiersin.org]
IACS-10759 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, has shown promise in preclinical models by targeting the metabolic vulnerability of cancers dependent on oxidative phosphorylation (OXPHOS). However, its clinical development has been hampered by a narrow therapeutic index and the emergence of resistance, often driven by a compensatory upregulation of glycolysis. This has spurred research into combination strategies to enhance its anti-cancer efficacy and overcome resistance mechanisms. This guide provides a comparative overview of preclinical studies investigating this compound in combination with other targeted therapies, presenting key experimental data, detailed protocols, and visual representations of the underlying biological rationale.
This compound and Glycolysis Inhibition: A Synergistic Approach in Chronic Lymphocytic Leukemia (CLL)
A primary mechanism of resistance to this compound is the metabolic shift towards glycolysis. Preclinical studies in Chronic Lymphocytic Leukemia (CLL) have demonstrated that combining this compound with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) can overcome this resistance and induce significant cell death.
Quantitative Data
| Cell Line/Model | Treatment | Endpoint | Result |
| Primary CLL cells | 100 nM this compound | Cell Death (48h) | Minor increase |
| Primary CLL cells | 5 mM 2-DG | Cell Death (48h) | Modest increase |
| Primary CLL cells | 100 nM this compound + 5 mM 2-DG | Cell Death (48h) | Significant increase |
| Primary CLL cells | 100 nM this compound | Oxygen Consumption Rate (OCR) | Greatly inhibited |
| Primary CLL cells | 100 nM this compound | Extracellular Acidification Rate (ECAR) | Increased |
| Primary CLL cells | 100 nM this compound + 5 mM 2-DG | OCR and ECAR | Both reduced |
Experimental Protocols
Cell Viability Assay: Primary CLL cells were isolated from patient samples and cultured. Cells were treated with this compound (100 nM), 2-DG (5 mM), or the combination for 48 hours. Cell viability was assessed by Annexin V and Propidium Iodide staining followed by flow cytometry.
Metabolic Flux Analysis: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) were measured using a Seahorse XF Analyzer. Primary CLL cells were seeded in Seahorse XF plates and treated with this compound (100 nM), 2-DG (5 mM), or the combination for 24 hours before analysis.
Signaling Pathway
Caption: this compound inhibits OXPHOS, leading to a compensatory increase in glycolysis. Co-treatment with 2-DG blocks this escape pathway, resulting in enhanced cell death.
This compound and MCT1 Inhibition: A Synergistic Combination in Diffuse Large B-cell Lymphoma (DLBCL)
Targeting lactate (B86563) efflux, a consequence of increased glycolysis, presents another strategy to potentiate the effects of this compound. In Diffuse Large B-cell Lymphoma (DLBCL), the combination of this compound with the MCT1 inhibitor AZD3965 has demonstrated synergistic anti-tumor activity.
Quantitative Data
| Cell Line/Model | Treatment | Endpoint | Result |
| Toledo & Farage DLBCL Xenografts | This compound (5 mg/kg) | Tumor Growth | No significant effect |
| Toledo & Farage DLBCL Xenografts | AZD3965 (100 mg/kg) | Tumor Growth | Limited effect |
| Toledo & Farage DLBCL Xenografts | This compound (5 mg/kg) + AZD3965 (100 mg/kg) | Tumor Growth | Significant anti-tumor activity |
| DLBCL cell lines (in vitro) | This compound + AZD3965 | Cell Response | Synergistic induction of cell death |
| Farage DLBCL Xenografts | This compound (5 mg/kg) + AZD3965 (100 mg/kg) | Intratumoral Lactate | Significant elevation |
Experimental Protocols
In Vivo Xenograft Studies: Female NSG mice were subcutaneously inoculated with Toledo or Farage DLBCL cells. Once tumors reached a specified volume, mice were treated with vehicle, this compound (5 mg/kg, p.o., daily), AZD3965 (100 mg/kg, p.o., twice daily), or the combination. Tumor volumes were measured regularly.
In Vitro Synergy Analysis: DLBCL cell lines were treated with a matrix of concentrations of this compound and AZD3965. Cell viability was assessed after 72 hours, and synergy was calculated using the Chou-Talalay method.
Experimental Workflow
Assessing the specificity of IACS-10759 for complex I over other complexes
A comprehensive analysis of experimental data underscores the high specificity of IACS-10759 for mitochondrial complex I over other respiratory chain complexes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supporting experimental data, and methodologies to assess the selectivity of this potent inhibitor.
This compound is a small-molecule inhibitor that has garnered significant attention for its potent and selective action against mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This specificity is crucial for its therapeutic potential, particularly in targeting cancers that are heavily reliant on oxidative phosphorylation (OXPHOS).[3][4][5] Preclinical studies have consistently demonstrated that this compound effectively inhibits complex I-mediated respiration without significantly affecting the function of other mitochondrial complexes.[4][6]
Quantitative Comparison of Inhibitory Activity
| Mitochondrial Complex | Substrate(s) | Effect of this compound | Implied Specificity |
| Complex I | Pyruvate (B1213749), Malate, Glutamate | Potent Inhibition of Oxygen Consumption Rate (OCR) | High |
| Complex II | Succinate (B1194679) | No significant inhibition of OCR | High |
| Complex III | (Downstream of Complex I & II) | Inhibition observed only with Complex I-linked substrates | Dependent on upstream inhibition |
| Complex IV | (Downstream of Complex I & II) | Inhibition observed only with Complex I-linked substrates | Dependent on upstream inhibition |
| Complex V | (Coupled to the ETC) | Inhibition of ATP production linked to Complex I respiration | Dependent on upstream inhibition |
This table summarizes the functional observations from multiple studies. The potent inhibition is consistently noted for Complex I, with a lack of direct inhibition on Complex II, strongly indicating specificity.
Experimental Protocols
The specificity of this compound is primarily determined using cellular respirometry assays, most notably with the Seahorse XF Analyzer. This technology allows for the real-time measurement of oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Seahorse XF Mitochondrial Stress Test
This assay is considered the gold standard for assessing mitochondrial function and the specific effects of inhibitors.
Objective: To determine the specific inhibitory effect of this compound on complex I-driven respiration.
Methodology:
-
Cell Culture and Plating:
-
Culture cells of interest to optimal confluency.
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density.
-
Allow cells to adhere and form a monolayer overnight.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with Seahorse XF assay medium supplemented with substrates. For assessing complex I specificity, two main conditions are used:
-
Complex I Substrates: Assay medium supplemented with pyruvate and malate.
-
Complex II Substrate: Assay medium supplemented with succinate (in the presence of a complex I inhibitor like rotenone (B1679576) to isolate complex II activity, though for specificity testing of a novel compound, its effect on succinate-driven respiration is the key).
-
-
-
Compound Injection:
-
Load the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy includes:
-
Port A: this compound (or vehicle control).
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples the mitochondrial membrane and induces maximal respiration).
-
Port D: Rotenone and Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration completely).
-
-
-
Data Acquisition:
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
The instrument measures OCR at baseline and after the sequential injection of the compounds.
-
-
Data Analysis:
-
In the presence of pyruvate and malate, the addition of this compound is expected to cause a significant drop in OCR, confirming complex I inhibition.[4]
-
In the presence of succinate, this compound should not cause a significant decrease in OCR, demonstrating its lack of effect on complex II and thus its specificity for complex I.[4][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the electron transport chain and the experimental workflow for assessing the specificity of this compound.
Caption: Inhibition of the Electron Transport Chain by this compound.
Caption: Workflow for Assessing this compound Specificity.
Mechanism of Action
Further studies have elucidated the specific binding site of this compound on complex I. Photoaffinity labeling experiments have revealed that this compound binds to the ND1 subunit of complex I.[7][8] This binding is distinct from that of other known complex I inhibitors like rotenone and piericidin A, suggesting a unique mechanism of inhibition.[7] This molecular interaction at a specific subunit of complex I provides a structural basis for its high degree of selectivity.
Conclusion
References
- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Comparative Efficacy of IACS-10759 in Normoxia vs. Hypoxia: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. This document summarizes key findings from preclinical studies, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
This compound is a small-molecule inhibitor that targets the oxidative phosphorylation (OXPHOS) pathway, a critical energy production mechanism in many cancer cells.[1][2] Its efficacy is notably pronounced in tumors that are highly dependent on OXPHOS for survival.[2][3] The tumor microenvironment is often characterized by hypoxia, which can influence cellular metabolism and the response to anticancer therapies. Understanding the activity of this compound in both normoxic and hypoxic environments is therefore crucial for its clinical development and application.
Mechanism of Action and Metabolic Consequences
This compound selectively binds to the ND1 subunit of Complex I in the mitochondrial electron transport chain, effectively blocking OXPHOS.[4] This inhibition leads to a rapid depletion of ATP and a reduction in the production of essential metabolites like aspartate, which is vital for nucleotide biosynthesis.[1] Consequently, cancer cells that are unable to compensate for this metabolic stress through alternative pathways, such as glycolysis, undergo cell cycle arrest and apoptosis.[1][4]
A key observation in response to this compound treatment is a compensatory upregulation of glycolysis in metabolically flexible cancer cells.[3][5] This metabolic shift can serve as a resistance mechanism. Preclinical studies have demonstrated that combining this compound with glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), can synergistically enhance its anti-tumor effects.[3][5]
dot
Caption: Signaling pathway of this compound action and metabolic consequences.
Comparative Efficacy Data
While several studies highlight the potent activity of this compound, direct quantitative comparisons of its efficacy in the same cancer cell lines under normoxic versus hypoxic conditions are not extensively available in the public domain. However, existing research indicates that the metabolic phenotype of the cancer cell is a crucial determinant of its sensitivity to this compound, particularly under hypoxia.
The compound has been reported to potently inhibit the proliferation of "glycolysis-deficient hypoxic tumor cells".[1][6] This suggests that cancer cells that are unable to switch to glycolysis for energy production when OXPHOS is inhibited are highly vulnerable to this compound, and this vulnerability is pronounced in a hypoxic environment where glycolysis would typically be the dominant metabolic pathway.
One study on glioblastoma cells (LNT-229) showed that under glucose-deprived conditions, this compound treatment led to the phosphorylation of AMPK and ACC, key regulators of cellular energy homeostasis, in both normoxia and hypoxia, indicating target engagement in both oxygen settings.[3][5]
The following tables summarize the conceptual framework of this compound's efficacy based on the available literature.
Table 1: Conceptual Comparison of this compound Efficacy in Normoxia vs. Hypoxia
| Feature | Normoxia | Hypoxia |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Primary Effect | Inhibition of OXPHOS | Inhibition of OXPHOS |
| Efficacy in OXPHOS-dependent cells | High | High |
| Efficacy in Glycolysis-proficient cells | Moderate (may be overcome by compensatory glycolysis) | Moderate to Low (cells may already be adapted to glycolysis) |
| Efficacy in Glycolysis-deficient cells | High | Very High (dual metabolic crisis) |
Table 2: Expected Outcomes of this compound Treatment based on Cellular Metabolic Profile
| Cellular Metabolic Profile | Condition | Expected Efficacy of this compound | Rationale |
| High OXPHOS, Low Glycolysis | Normoxia | High | Cells are highly dependent on the target pathway. |
| Hypoxia | Very High | Inability to switch to glycolysis under hypoxic stress leads to severe energy crisis. | |
| High OXPHOS, High Glycolysis (Metabolically Plastic) | Normoxia | Moderate | Cells can compensate for OXPHOS inhibition by upregulating glycolysis. |
| Hypoxia | Moderate to Low | Cells are already adapted to a glycolytic state, reducing dependency on OXPHOS. | |
| Low OXPHOS, High Glycolysis | Normoxia | Low | The primary energy pathway of these cells is not targeted by this compound. |
| Hypoxia | Very Low | Cells are already relying on glycolysis, the dominant pathway in hypoxia. |
Experimental Protocols
To aid researchers in designing studies to compare the efficacy of this compound under different oxygen conditions, the following are generalized protocols for key experiments.
Cell Culture and Induction of Hypoxia
-
Cell Lines: Select cancer cell lines with varying metabolic profiles (e.g., OXPHOS-dependent vs. glycolytic).
-
Normoxic Conditions: Culture cells in a standard cell culture incubator at 37°C with 5% CO₂ and atmospheric oxygen (approximately 21% O₂).
-
Hypoxic Conditions: Culture cells in a specialized hypoxia chamber or incubator with controlled oxygen levels (e.g., 1% O₂). The chamber should also be maintained at 37°C with 5% CO₂.
-
Acclimatization: Allow cells to acclimate to the hypoxic environment for a sufficient period (e.g., 12-24 hours) before drug treatment.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Seed cells in 96-well plates at a predetermined density.
-
Incubate the plates under normoxic or hypoxic conditions for 24 hours to allow for cell attachment and acclimatization.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours) under their respective oxygen conditions.
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and allow them to attach and acclimate under normoxic or hypoxic conditions.
-
Treat the cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
dot
Caption: Experimental workflow for comparing this compound efficacy.
Conclusion
This compound is a promising anti-cancer agent that targets OXPHOS, a key metabolic pathway in many tumors. Its efficacy is influenced by the metabolic state of the cancer cells and the oxygen tension of the tumor microenvironment. The available evidence suggests that this compound is particularly effective in hypoxic tumor cells that have a limited capacity to utilize glycolysis. This highlights a potential patient selection strategy for clinical trials. Further direct comparative studies under normoxic and hypoxic conditions across a panel of cancer cell lines with diverse metabolic profiles are warranted to fully elucidate the therapeutic potential and optimal application of this compound. The combination of this compound with glycolysis inhibitors also represents a compelling therapeutic strategy to overcome metabolic adaptation and enhance anti-tumor activity.
References
- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IACS-10759: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the oxidative phosphorylation inhibitor IACS-10759 is critical for maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates a cautious and informed approach to its disposal, treating it as potentially hazardous chemical waste.
Researchers, scientists, and drug development professionals handling this compound must adhere to institutional and local regulations to ensure environmental protection and personal safety. This guide provides a procedural framework for the proper disposal of this compound, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A laboratory coat
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol is a general guideline. Always consult and follow the specific procedures established by your institution's EHS department.
-
Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) as chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent accidental chemical reactions. Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Containerization:
-
Use only approved, compatible, and properly sealed chemical waste containers.
-
Label the container clearly with "Hazardous Waste" (or as directed by your EHS), the full chemical name "this compound," and any other required information.
-
For liquid waste, leave a minimum of 10% headspace in the container to accommodate for potential expansion.
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly decontaminate any glassware or equipment that has been in contact with this compound.
-
Triple-rinse containers that held the compound. The rinsate from the initial rinse should be collected and disposed of as chemical waste. Subsequent rinses may be disposed of as regular wastewater, pending approval from your institution's EHS.
-
Deface or remove the original labels from the empty and rinsed containers before disposing of them as regular laboratory glassware waste.
-
-
Waste Storage:
-
Store chemical waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area has secondary containment to mitigate any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not attempt to dispose of this compound through standard trash or down the drain.[1] While a Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous, it also advises against allowing it to enter sewers, surface, or ground water.
-
Quantitative Data Summary
For researchers preparing solutions of this compound, the following solubility information is pertinent for handling and waste management considerations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 24.23 | 43.07 |
| DMF | 0.10 | 0.18 |
Data sourced from MedKoo Biosciences, Inc.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for chemical waste management. No specific experimental protocols for the disposal of this compound have been published. The guiding principle is to follow the established procedures of your institution for chemical waste, which are derived from regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling IACS-10759
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for IACS-10759, a potent and selective inhibitor of mitochondrial Complex I. While the manufacturer's Safety Data Sheet (SDS) does not classify this compound as a hazardous substance, its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment.[1] These guidelines are designed to supplement, not replace, institutional safety protocols and the manufacturer's SDS.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves.[2] |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound to protect against splashes.[2][3] |
| Body | Laboratory Coat | A standard, fully buttoned lab coat is required to protect clothing and skin.[1][3] |
| Respiratory | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically needed. A chemical fume hood should be used when weighing the solid compound or preparing stock solutions to prevent inhalation of dust.[3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection
-
Inspect Package: Upon receipt, examine the external packaging for any signs of damage or leaks.
-
Don PPE: Before opening, put on a lab coat, safety glasses, and a single pair of nitrile gloves.[1]
-
Unpack in a Safe Area: Open the shipping container in a designated area, such as a chemical fume hood or on a disposable bench liner.[1]
-
Verify Compound: Confirm that the compound name and CAS number on the vial match your order details.
Storage
-
Solid Compound: Store the tightly sealed vial at -20°C for long-term stability (≥ 4 years).[3] Protect from light and moisture.[3]
-
Solutions: For solutions in organic solvents (e.g., DMSO), store in small, tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions
-
Work in a Fume Hood: All weighing and initial dissolution of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Solubility: this compound is soluble in DMSO at concentrations up to 100 mg/mL (177.75 mM).[4] Use fresh, moisture-free DMSO for best results.[4]
-
Example Protocol (10 mM Stock in DMSO):
-
Calculate the required mass of this compound (Molecular Weight: 562.56 g/mol ) and the corresponding volume of DMSO.
-
In a chemical fume hood, weigh the solid this compound into a sterile, conical tube.
-
Add the calculated volume of high-quality, anhydrous DMSO.
-
Vortex or sonicate gently in a warm water bath to ensure complete dissolution.[4]
-
Store the stock solution in small aliquots at -20°C.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, tubes, bench liners) Collect in a designated, clearly labeled hazardous waste container.[1][5] |
| Liquid Waste | (e.g., unused solutions, rinsate) Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of down the drain.[5][6] Leave at least 10% headspace in the container to allow for expansion.[5] |
| Sharps | (e.g., needles, serological pipettes) Dispose of in a designated sharps container for chemically contaminated sharps.[1] |
| Empty Vials | Triple-rinse the vial with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the rinsed vial according to institutional guidelines.[5] |
Experimental Protocols and Data
In Vitro Experimental Use
This compound is a potent inhibitor of mitochondrial complex I and is used in cell-based assays to study the effects of inhibiting oxidative phosphorylation (OXPHOS).[4]
-
Working Concentrations: In cell culture, this compound has been shown to inhibit the proliferation of various cell lines at nanomolar concentrations.[4][7] For example, in Chronic Lymphocytic Leukemia (CLL) cells, concentrations around 100 nM were used to inhibit the oxygen consumption rate (OCR).[7]
-
Cell-Based Assay Protocol Example (Measuring OCR):
-
Plate cells at the desired density in a Seahorse XF cell culture microplate.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the appropriate cell culture medium.
-
Treat cells with the desired concentrations of this compound (e.g., 30 nM to 3 µM) for the specified incubation time (e.g., 24 or 48 hours).[7]
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to assess the impact on mitochondrial respiration and glycolysis.[4]
-
Visualizations
Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.
Caption: this compound inhibits oxidative phosphorylation by directly targeting Complex I.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
